Product packaging for Dihydrosterculic acid(Cat. No.:CAS No. 5711-28-4)

Dihydrosterculic acid

Cat. No.: B1206801
CAS No.: 5711-28-4
M. Wt: 296.5 g/mol
InChI Key: PDXZQLDUVAKMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydrosterculic acid (DHSA) is a cyclopropane fatty acid (cis-9,10-methyleneoctadecanoic acid) present in certain natural oils, such as cottonseed oil . In research settings, DHSA has been identified as a bioactive lipid with significant potential for studying metabolic health. Its primary mechanism of action involves the potent and selective inhibition of the enzyme stearoyl-CoA desaturase-1 (SCD1) . SCD1 is responsible for the biosynthesis of monounsaturated fatty acids, and its inhibition is a key target for research into reducing lipogenesis and increasing fatty acid oxidation . Furthermore, studies in high-fat-fed mouse models indicate that DHSA intake increases the expression and transcriptional activity of peroxisome proliferator-activated receptor alpha (PPARα), a master regulator of fatty acid oxidation . This dual action—suppressing SCD1 while simultaneously activating PPARα—leads to a metabolic phenotype characterized by elevated energy expenditure, a higher capacity for fatty acid oxidation, and improved liver metabolomic profiles . Consequently, DHSA serves as a valuable research tool for investigating pathways related to lipid metabolism, energy homeostasis, and conditions such as metabolic dysfunction-associated steatotic liver disease (MASLD) . Research also suggests its utility as a biomarker for authenticating animal feeding systems and meat products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O2 B1206801 Dihydrosterculic acid CAS No. 5711-28-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5711-28-4

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

8-(2-octylcyclopropyl)octanoic acid

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)

InChI Key

PDXZQLDUVAKMBQ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

Synonyms

9,10-methyleneoctadecanoic acid
cis-9,10-methyleneoctadecanoic acid
dihydrosterculic acid
dihydrosterculic acid, (cis)-isomer
dihydrosterculic acid, (trans)-isome

Origin of Product

United States

Foundational & Exploratory

Dihydrosterculic Acid: A Core Chemical Properties Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid is a cyclopropane-containing fatty acid found in certain plant oils, most notably cottonseed oil, and in some bacteria.[1] Its unique chemical structure, featuring a cyclopropane ring within the fatty acid chain, imparts distinct physical and biological properties. This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, detailed experimental methodologies for its synthesis and analysis, and a summary of its known biological signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key pathways and workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, systematically named cis-9,10-methyleneoctadecanoic acid, is a saturated fatty acid with a molecular formula of C19H36O2.[2] The presence of the cyclopropane ring introduces a degree of rigidity to the molecule compared to its straight-chain analogue, stearic acid.

Core Physicochemical Data
PropertyValueSource
Molecular Formula C19H36O2[2]
Molecular Weight 296.5 g/mol [2]
IUPAC Name 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid[2]
CAS Number 5711-28-4[2]
Melting Point 39.7-40.5 °C[3]
Boiling Point 153-154 °C (at 3 Torr)[3]
Density (Predicted) 0.923 ± 0.06 g/cm³[3]
pKa (Predicted) 4.78 ± 0.10[3]
Solubility Soluble in chloroform, methanol, ethanol, hexane.[1][4] Insoluble in water.[5]
XlogP 7.2[6]
Topological Polar Surface Area 37.3 Ų[6]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized both biologically and chemically.

Biosynthesis: In plants like cottonseed, this compound is synthesized from oleic acid.[7][8] The process involves the addition of a methylene group across the double bond of oleic acid. This reaction is catalyzed by the enzyme cyclopropane synthase, with S-adenosyl methionine (SAM) serving as the methylene donor.[7][8]

Chemical Synthesis: A common laboratory synthesis involves the Simmons-Smith reaction or modifications thereof. One reported method utilizes Furukawa's reagent (diethylzinc and diiodomethane).[6]

Illustrative Chemical Synthesis Protocol (Conceptual):

  • Step 1: Protection of the Carboxylic Acid. The carboxylic acid group of oleic acid is first protected, typically by converting it to a methyl or ethyl ester. This prevents the acidic proton from interfering with the cyclopropanation reagent.

  • Step 2: Cyclopropanation. The protected oleic acid is then reacted with a cyclopropanating agent. In the case of the Simmons-Smith reaction, a zinc-copper couple and diiodomethane are used. Alternatively, diethylzinc and diiodomethane (Furukawa's reagent) can be employed for a more reactive system. The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane.

  • Step 3: Deprotection. Following the formation of the cyclopropane ring, the protecting group on the carboxylic acid is removed. For an ester, this is typically achieved by hydrolysis using a base (saponification) followed by acidification to yield the free fatty acid.

  • Step 4: Purification. The final product, this compound, is then purified from the reaction mixture using techniques such as column chromatography or recrystallization.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the identification and quantification of this compound.

  • Sample Preparation and Derivatization: For GC analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility. A common method is methylation to form the fatty acid methyl ester (FAME). This can be achieved by heating the sample with a solution of HCl in methanol.[3] An alternative is base-catalyzed transesterification using a methanolic potassium hydroxide solution for lipid extracts.[3]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. An apolar column is often used for the separation of fatty acid methyl esters.[3] The oven temperature is programmed to ramp up, allowing for the separation of different fatty acids based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The mass spectrum of this compound methyl ester will show a characteristic fragmentation pattern, allowing for its unambiguous identification.

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC provides an alternative method for the analysis of this compound, particularly for samples that are not suitable for GC or when derivatization is to be avoided.

  • Sample Preparation and Derivatization: For enhanced detection, especially with UV or fluorescence detectors, this compound can be derivatized to form a chromophoric or fluorophoric ester. A common derivatizing agent is 2-bromoacetophenone, which forms a phenacyl ester.[9]

  • HPLC Separation: The derivatized or underivatized sample is injected onto an HPLC system. A reversed-phase C18 column is typically used for the separation of fatty acids.[10][11] A gradient elution with a mixture of solvents, such as acetonitrile and water, is often employed to achieve good separation of a complex mixture of fatty acids.[10]

  • Detection: Detection can be achieved using a UV detector if the fatty acid has been derivatized with a UV-active tag.[10] For underivatized fatty acids, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[12]

Signaling Pathways and Biological Activity

This compound is not merely a structural component of lipids but also exhibits biological activity, primarily through its influence on nuclear receptors and its role as a precursor to another bioactive fatty acid.

Activation of PPARα Signaling

Studies have shown that this compound can induce the expression of peroxisome proliferator-activated receptor alpha (PPARα) and its target genes.[2][13] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly in promoting fatty acid oxidation.[14][15] The activation of PPARα by this compound leads to an increase in the expression of genes involved in fatty acid uptake and beta-oxidation, ultimately resulting in increased energy expenditure.[2]

PPARa_Signaling DHSA This compound PPARa PPARα DHSA->PPARa Binds to and activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Induces transcription of FAO Increased Fatty Acid Oxidation TargetGenes->FAO Leads to

DHSA Activation of PPARα Signaling Pathway
Precursor to Sterculic Acid and Inhibition of Stearoyl-CoA Desaturase

This compound is the direct biosynthetic precursor to sterculic acid.[7][8] This conversion involves the introduction of a double bond into the cyclopropane ring by a desaturase enzyme.[7] Sterculic acid is a known potent inhibitor of the enzyme stearoyl-CoA desaturase (SCD).[1][16] SCD is a key enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids.[16] By extension, the presence of this compound can lead to the production of an SCD inhibitor, thereby indirectly influencing the cellular balance of saturated and monounsaturated fatty acids.

Biosynthesis_and_SCD_Inhibition OleicAcid Oleic Acid DHSA This compound OleicAcid->DHSA Cyclopropane Synthase SterculicAcid Sterculic Acid DHSA->SterculicAcid Desaturase SCD Stearoyl-CoA Desaturase (SCD) SterculicAcid->SCD Inhibits SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD->SFA MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SFA->MUFA Catalyzed by

Biosynthesis of DHSA and its link to SCD inhibition.
Experimental Workflow for Analysis

A typical workflow for the analysis of this compound from a biological matrix involves several key steps, from extraction to final data analysis.

Experimental_Workflow Sample Biological Sample (e.g., Cottonseed Oil, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (e.g., Methylation for GC) Extraction->Derivatization Analysis Chromatographic Analysis (GC-MS or HPLC) Derivatization->Analysis Data Data Acquisition and Analysis Analysis->Data

General workflow for DHSA analysis.

Conclusion

This compound possesses a unique set of chemical and physical properties conferred by its cyclopropane ring. Its biological activities, particularly its role in activating PPARα signaling and as a precursor to the SCD inhibitor sterculic acid, make it a molecule of significant interest for researchers in nutrition, biochemistry, and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this intriguing fatty acid, enabling further exploration of its physiological roles and therapeutic potential.

References

Unveiling Dihydrosterculic Acid: A Technical Guide to Its Natural Sources, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dihydrosterculic acid, a cyclopropane fatty acid with emerging biological and therapeutic interest. This document details its natural occurrences, presents quantitative data, outlines detailed experimental protocols for its extraction and analysis, and illustrates its key signaling pathways.

Natural Abundance of this compound

This compound is found in significant quantities in the seed oils of various plants, particularly within the orders Malvales and Sapindales. While present in several species, its concentration varies considerably. The following table summarizes the reported quantitative data for this compound in notable natural sources.

Natural SourcePlant SpeciesFamilyThis compound ContentReference(s)
Lychee Seed OilLitchi chinensisSapindaceae41% of total fatty acids[1][2][3]
Longan Seed OilEuphoria longanaSapindaceae17.4% of total fatty acids[4]
Cottonseed OilGossypium hirsutumMalvaceaePresent, but quantitative data in oil is variable. Cottonseed meal contains 30-51 µg/g.[5][6][7][8]
Java Olive Seed OilSterculia foetidaMalvaceaePresent, identified as a component.[9][10]

Biosynthesis of this compound

This compound is synthesized in plants from oleic acid. The key step in its biosynthesis is the addition of a methylene bridge across the double bond of oleic acid. This reaction is catalyzed by a cyclopropane fatty acid synthase, which utilizes S-adenosylmethionine (SAM) as the methylene donor.

This compound Biosynthesis Oleic Acid Oleic Acid Cyclopropane Fatty Acid Synthase Cyclopropane Fatty Acid Synthase Oleic Acid->Cyclopropane Fatty Acid Synthase S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM)->Cyclopropane Fatty Acid Synthase This compound This compound S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) Cyclopropane Fatty Acid Synthase->this compound Cyclopropane Fatty Acid Synthase->S-Adenosylhomocysteine (SAH)

Caption: Biosynthetic pathway of this compound from oleic acid.

Experimental Protocols

Extraction of this compound from Plant Seeds

This protocol describes a general method for the extraction of total lipids, including this compound, from plant seed material.

Materials:

  • Dried plant seeds (e.g., Litchi chinensis, Euphoria longana)

  • Grinder or mill

  • Soxhlet extractor

  • Hexane or petroleum ether

  • Rotary evaporator

  • Nitrogen gas

Procedure:

  • Grind the dried plant seeds into a fine powder.

  • Accurately weigh the ground seed material and place it in a porous thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with hexane or petroleum ether.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble.

  • Continue the extraction for 6-8 hours.

  • After extraction, cool the apparatus and remove the distilling flask containing the lipid extract.

  • Concentrate the extract by removing the solvent using a rotary evaporator at a temperature below 40°C.

  • Dry the resulting oil under a gentle stream of nitrogen gas to remove any residual solvent.

  • Store the extracted oil at -20°C until further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound in extracted oils.[5][6][7][8]

Materials:

  • Extracted seed oil

  • Internal standard (e.g., a synthetic cyclopropane fatty acid not present in the sample)

  • Saponification reagent (e.g., 0.5 M methanolic KOH)

  • Derivatization reagent (e.g., 2-bromoacetophenone)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile

  • Water

Procedure:

  • Saponification:

    • Accurately weigh a known amount of the extracted oil into a vial.

    • Add a known amount of the internal standard.

    • Add the saponification reagent and heat at 60-70°C for 1 hour to hydrolyze the triglycerides into free fatty acids.

    • Cool the mixture and acidify with a suitable acid (e.g., HCl) to protonate the fatty acids.

    • Extract the free fatty acids with hexane.

  • Derivatization:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Add the derivatization reagent (2-bromoacetophenone) and a catalyst (e.g., a crown ether) in acetonitrile.

    • Heat the mixture at 80°C for 30 minutes to form the phenacyl esters of the fatty acids, which are UV-active.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Perform a gradient elution using a mobile phase of acetonitrile and water.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Identify the this compound peak based on its retention time compared to a standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with a pure this compound standard.

HPLC Quantification Workflow cluster_0 Sample Preparation cluster_1 Analysis Oil_Extract Oil Extract + Internal Standard Saponification Saponification (Methanolic KOH) Oil_Extract->Saponification Derivatization Derivatization (2-bromoacetophenone) Saponification->Derivatization HPLC HPLC-UV Analysis Derivatization->HPLC Quantification Quantification vs. Standard Curve HPLC->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural identification of this compound.[11][12][13]

Materials:

  • Purified this compound (or its methyl ester)

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the purified sample in CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectral Features:

    • Characteristic signals for the cyclopropane ring protons appear in the upfield region, typically between -0.3 and 0.7 ppm. The methylene protons of the cyclopropane ring often show distinct signals due to their diastereotopic nature.[11][12]

    • The methine protons of the cyclopropane ring resonate at approximately 0.6-0.7 ppm.[12]

    • Other signals corresponding to the long aliphatic chain will be present in the typical regions for methylene and methyl protons.

  • ¹³C NMR Spectral Features:

    • The cyclopropane ring carbons will have characteristic chemical shifts in the range of approximately 10-20 ppm.

    • The carboxyl carbon will appear downfield, around 180 ppm.

    • The remaining aliphatic carbons will resonate in the 14-35 ppm range.

  • Two-dimensional NMR experiments, such as COSY and HSQC, can be used to confirm the connectivity and assignments of all protons and carbons in the molecule.

Biological Signaling Pathways

This compound has been shown to modulate key metabolic signaling pathways, primarily through its interaction with peroxisome proliferator-activated receptors (PPARs) and its inhibition of stearoyl-CoA desaturase (SCD).

Activation of PPARα Signaling

This compound acts as a ligand for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and fatty acid oxidation.[14][15][16]

PPARa Activation Pathway DHSA This compound PPARa PPARα DHSA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPRE->FAO_Genes upregulates transcription of Increased_FAO Increased Fatty Acid Oxidation FAO_Genes->Increased_FAO

Caption: this compound-mediated activation of the PPARα signaling pathway.

Inhibition of Stearoyl-CoA Desaturase (SCD)

This compound is a known inhibitor of stearoyl-CoA desaturase, an enzyme responsible for the conversion of saturated fatty acids to monounsaturated fatty acids.[17][18][19][20][21] This inhibition alters the cellular lipid profile and can have significant downstream effects on membrane fluidity and signaling.

SCD Inhibition Pathway SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD Stearoyl-CoA Desaturase (SCD) SFA->SCD MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD->MUFA DHSA This compound DHSA->SCD inhibits

Caption: Inhibition of stearoyl-CoA desaturase (SCD) by this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The presented data and protocols offer a starting point for further investigation into the natural distribution, analytical chemistry, and therapeutic potential of this unique fatty acid.

References

Technical Guide: Dihydrosterculic Acid in Dimocarpus longan (Longan) Seed Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the presence, analysis, and biochemical context of dihydrosterculic acid (9,10-methyleneoctadecanoic acid) in the seed oil of Dimocarpus longan (longan). Historically referenced under the synonym Euphoria longana, the seed oil of this fruit has been identified as a significant source of cyclopropane fatty acids (CPFAs), with this compound being a major component in some analyses. This document consolidates available quantitative data, details the requisite experimental protocols for extraction and analysis, and presents key biochemical and analytical pathways through structured diagrams. It aims to serve as a foundational resource for researchers in lipid chemistry, natural product science, and drug development exploring the applications of CPFAs from the Sapindaceae family.

Introduction: Cyclopropane Fatty Acids and Dimocarpus longan

Cyclopropane fatty acids (CPFAs) are a unique class of lipids characterized by a three-carbon ring within the acyl chain. While not common in most plant families, they are notably present in the seed oils of species within the Malvaceae, Sterculiaceae, and Sapindaceae families.[1] this compound is a saturated CPFA derived from oleic acid. Its presence in biological systems is of significant interest due to the unique chemical properties conferred by the cyclopropane ring and its potential physiological effects.

The longan (Dimocarpus longan), a fruit-bearing tree in the Sapindaceae family, is closely related to the lychee (Litchi chinensis), whose seed oil is known to contain nearly 40% CPFAs.[2][3] Seminal research from 1969, using the botanical synonym Euphoria longana, identified this compound as a major constituent of longan seed oil, comprising a substantial percentage of the total fatty acid profile.[4] However, more recent analyses have not consistently reported its presence, indicating potential variability based on cultivar, geographical origin, or analytical methodology. This guide addresses these findings to provide a balanced and technically detailed perspective.

Quantitative Analysis of Fatty Acid Composition

The fatty acid composition of Dimocarpus longan seed oil has been subject to analysis in various studies, with notable differences in the reported prevalence of this compound. The data from two key studies are summarized below for comparison.

Table 1: Fatty Acid Composition (%) of Dimocarpus longan Seed Oil from a 1969 Study

(Analysis based on TLC, IR, GLC, NMR, and Mass Spectroscopy)

Fatty AcidNotationPercentage (%)
Palmitic Acid16:019.0
Stearic Acid18:07.0
Arachidic Acid20:04.0
Oleic Acid18:136.0
Linoleic Acid18:26.0
Linolenic Acid18:35.0
This compound 19:Δ 17.4
Source: Kleiman, R.; Earle, F. R.; Wolff, I. A. (1969). Lipids.[4]

Table 2: Fatty Acid Composition (%) of Dimocarpus longan Seed Oil from a Recent Study

(Analysis based on Gas Chromatography-Mass Spectrometry after Supercritical CO₂ Extraction)

Fatty AcidNotationPercentage (%)
Palmitic Acid16:020.45
Oleic Acid18:143.07
Note: This study identified 22 compounds in total, with oleic and palmitic acids being the major constituents. This compound was not reported as a component.[5]

The discrepancy between these findings highlights the need for further research using modern, high-resolution analytical techniques on well-documented longan cultivars to definitively characterize the CPFA content.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the extraction and analysis of this compound and other fatty acids from Dimocarpus longan seeds, based on established methodologies.

Protocol 1: Seed Oil Extraction

This protocol describes a standard laboratory method for oil extraction using a solvent.

  • Sample Preparation: Obtain mature Dimocarpus longan seeds. Wash thoroughly to remove any remaining fruit pulp and allow them to air-dry completely.

  • Grinding: Grind the dried seeds into a fine powder using a high-speed blender or a cryogenic mill to increase the surface area for efficient extraction.

  • Soxhlet Extraction:

    • Place approximately 20-30 g of the powdered seed material into a cellulose extraction thimble.

    • Place the thimble into the main chamber of a Soxhlet extractor.

    • Fill a round-bottom flask with n-hexane (or petroleum ether) to approximately two-thirds of its volume and connect it to the Soxhlet apparatus.

    • Connect a condenser to the top of the extractor.

    • Heat the solvent in the flask to its boiling point using a heating mantle. Allow the extraction to proceed for 6-8 hours, cycling the solvent through the seed powder.

  • Solvent Removal: After extraction, remove the solvent from the oil using a rotary evaporator under reduced pressure at 40°C.

  • Oil Recovery: The remaining liquid in the flask is the crude seed oil. Weigh the recovered oil to calculate the extraction yield and store it under nitrogen at -20°C for further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, triglycerides in the oil must be transesterified into their corresponding FAMEs.

  • Reaction Setup:

    • Weigh approximately 50 mg of the extracted longan seed oil into a screw-cap glass tube.

    • Add 2 mL of n-hexane to dissolve the oil.

    • Add 1 mL of 0.5 M sodium methoxide in methanol. This solution acts as the catalyst for transesterification.

  • Reaction:

    • Seal the tube tightly and vortex for 2 minutes at room temperature.

    • Allow the mixture to stand for 10-15 minutes until the layers separate. The upper hexane layer contains the FAMEs.

  • Washing and Neutralization:

    • Add 2 mL of a saturated NaCl solution to the tube to wash the FAMEs layer and aid in phase separation.

    • Vortex briefly and centrifuge at low speed (e.g., 1000 x g) for 5 minutes.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Final Preparation: The FAMEs solution is now ready for GC-MS analysis. Dilute with hexane as necessary to achieve a final concentration of approximately 1 mg/mL.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the prepared FAMEs to identify and quantify the fatty acid profile.

  • Instrumentation:

    • Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

    • Column: A polar capillary column suitable for FAME separation, such as a DB-WAX or a biscyanopropyl column (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 10°C/min.

      • Ramp 2: Increase to 240°C at a rate of 5°C/min.

      • Final hold: Hold at 240°C for 15 minutes.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identification: Identify FAMEs by comparing their retention times with those of authentic standards (e.g., FAME mix C4-C24) and by matching their mass spectra against a library (e.g., NIST/Wiley). The mass spectrum of dihydrosterculate methyl ester will show a characteristic fragmentation pattern, including a prominent ion resulting from the cleavage of the cyclopropane ring.

    • Quantification: Calculate the relative percentage of each fatty acid by integrating the peak areas from the FID chromatogram.

Visualizations: Pathways and Workflows

Biosynthesis of this compound

This compound is biosynthesized from the unsaturated fatty acid, oleic acid. The cyclopropane ring is formed via the addition of a methylene group across the double bond, with S-adenosyl methionine (SAM) acting as the methylene donor.[2]

G cluster_0 Biosynthetic Pathway Oleic_Acid Oleic Acid (C18:1 cis-Δ9) CPFA_Synthase CPFA Synthase Oleic_Acid->CPFA_Synthase Substrate SAM S-adenosyl methionine (SAM) SAM->CPFA_Synthase Methylene Donor SAH S-adenosyl- homocysteine (SAH) CPFA_Synthase->SAH Dihydrosterculic_Acid This compound (9,10-methyleneoctadecanoic acid) CPFA_Synthase->Dihydrosterculic_Acid Product G cluster_1 Analytical Workflow A 1. Sample Preparation (Longan Seeds) B 2. Solvent Extraction (e.g., Hexane) A->B C 3. Crude Seed Oil B->C D 4. Transesterification (Sodium Methoxide) C->D E 5. FAMEs Sample D->E F 6. GC-MS Analysis E->F G 7. Data Processing (Identification & Quantification) F->G H 8. Fatty Acid Profile G->H

References

Dihydrosterculic Acid vs. Sterculic Acid: A Structural and Methodological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and analytical methodologies for dihydrosterculic acid and sterculic acid. Both are cyclopropane-containing fatty acids of significant interest in biochemical and pharmaceutical research. This document details their structural distinctions, summarizes key quantitative data, and outlines experimental protocols for their analysis, providing a valuable resource for professionals in drug development and scientific research.

Core Structural Differences

The fundamental distinction between this compound and sterculic acid lies in the saturation of the cyclopropane ring. This compound possesses a saturated cyclopropane ring, whereas sterculic acid contains a double bond within its cyclopropene ring, making it a more strained and reactive molecule.[1]

G cluster_dihydro This compound cluster_sterculic Sterculic Acid dihydro sterculic dihydro->sterculic Desaturation

Figure 1: Structural comparison of Dihydrosterculic and Sterculic Acid.

Physicochemical Properties

The structural difference between the two fatty acids influences their physical and chemical properties. The presence of the double bond in the highly strained cyclopropene ring of sterculic acid contributes to its lower melting point compared to its saturated counterpart, this compound.

PropertyThis compoundSterculic Acid
Molecular Formula C₁₉H₃₆O₂[2]C₁₉H₃₄O₂[3]
Molar Mass 296.49 g/mol [4]294.47 g/mol [3]
Appearance Solid[1][5]Liquid at room temperature[6]
Melting Point Data not readily available (expected to be higher than sterculic acid)19 °C[7]
Boiling Point Data not readily available418.7±24.0 °C (Predicted)[7]
Solubility Soluble in chloroform, methanol, ethanol, hexane[1][5]Soluble in chloroform, ether, hexane, methanol[6][7]

Biosynthesis of Sterculic Acid

Sterculic acid is biosynthesized from oleic acid. The process involves the addition of a methylene group from S-adenosyl methionine (SAM) to the double bond of oleic acid to form this compound, which is then desaturated to yield sterculic acid.

G oleic_acid Oleic Acid dihydrosterculic_acid This compound oleic_acid->dihydrosterculic_acid + Methylene group from SAM sterculic_acid Sterculic Acid dihydrosterculic_acid->sterculic_acid Desaturation via Desaturase sam S-adenosyl methionine desaturase Cyclopropane Desaturase

Figure 2: Biosynthetic pathway of Sterculic Acid from Oleic Acid.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of dihydrosterculic and sterculic acids.

1. Sample Preparation and Derivatization:

  • Lipid Extraction: Extract total lipids from the sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Saponification: Saponify the lipid extract with a methanolic solution of potassium hydroxide to release the free fatty acids.

  • Methylation: Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent like boron trifluoride in methanol. This step is crucial for increasing the volatility of the fatty acids for GC analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Utilize a GC system equipped with a capillary column suitable for FAMEs analysis (e.g., a polar column like a BPX70).

  • Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 240°C) to ensure the separation of different FAMEs.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectra of the FAMEs will show characteristic fragmentation patterns that allow for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about the cyclopropane and cyclopropene rings.

1. Sample Preparation:

  • Dissolve the purified fatty acid (or its methyl ester) in a deuterated solvent, such as deuterated chloroform (CDCl₃).

  • The concentration of the sample should be optimized for the specific NMR instrument being used.

2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the cyclopropane protons at approximately -0.3 ppm and 0.6 ppm. The olefinic protons of the cyclopropene ring in sterculic acid will have distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton, with the cyclopropane and cyclopropene carbons having unique chemical shifts.

  • 2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further elucidate the structure and assign the proton and carbon signals.

References

The Role of Dihydrosterculic Acid in Bacterial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosterculic acid (DHSA), a cyclopropane fatty acid (CFA), is a significant component of the cell membrane in many bacterial species. Its presence is not constitutive but rather a dynamic adaptation to environmental cues, particularly stress. This technical guide provides an in-depth analysis of the biosynthesis, regulation, and functional role of DHSA in bacterial membranes. We will explore its impact on membrane fluidity, permeability, and resistance to environmental stressors, with a focus on quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers investigating bacterial membrane physiology and for professionals in drug development targeting novel antibacterial pathways.

Introduction: The Dynamic Bacterial Membrane and the Role of Cyclopropane Fatty Acids

The bacterial cell membrane is a fluid and dynamic barrier, crucial for cellular integrity, nutrient transport, and energy transduction. Its composition, particularly the fatty acid profile of its phospholipids, is meticulously regulated to adapt to changing environmental conditions. Cyclopropane fatty acids (CFAs), including this compound, are key players in this adaptive response.

DHSA is formed by the post-synthetic modification of unsaturated fatty acid chains already incorporated into the membrane phospholipids. This conversion is catalyzed by the enzyme cyclopropane fatty acid synthase (CFA synthase), encoded by the cfa gene. The presence of the cyclopropane ring introduces a kink in the fatty acid chain, altering the packing of phospholipids and consequently modifying the biophysical properties of the membrane. This modification is particularly prevalent as bacterial cultures enter the stationary phase or encounter stressful conditions such as low pH, high osmolarity, and the presence of antimicrobial agents.

Biosynthesis of this compound

The synthesis of DHSA is a direct modification of existing unsaturated fatty acids within the bacterial membrane. The precursor for DHSA is typically oleic acid (18:1).

The core reaction is as follows:

  • Substrate: An unsaturated fatty acid (e.g., oleic acid) within a phospholipid molecule.

  • Enzyme: Cyclopropane fatty acid synthase (CFA synthase).

  • Methyl Donor: S-adenosyl-L-methionine (SAM).

  • Product: The corresponding cyclopropane fatty acid (e.g., this compound) within the phospholipid and S-adenosyl-L-homocysteine.

This enzymatic reaction is notable as it occurs on fully assembled phospholipids within the membrane bilayer, highlighting a unique mechanism of in-situ lipid modification.

Regulation of this compound Synthesis

The expression of the cfa gene, and thus the synthesis of DHSA, is tightly regulated in response to various signals, primarily those associated with stress and the transition to stationary phase. This regulation occurs at the transcriptional level and involves a complex interplay of regulatory proteins and small RNAs.

A key regulator is the alternative sigma factor RpoS (σS) , which is activated during the stationary phase and under various stress conditions. RpoS directly promotes the transcription of the cfa gene. Furthermore, a small RNA, RydC , has been shown to stabilize the cfa mRNA, leading to increased translation and higher levels of CFA synthase. The expression and activity of these regulators are in turn influenced by other factors, creating a nuanced regulatory network that fine-tunes the level of DHSA in the membrane in response to specific environmental challenges.

cfa_regulation stress Environmental Stress (e.g., Acid, Osmotic) rpoS RpoS (σS) stress->rpoS activates cfa_gene cfa gene rpoS->cfa_gene promotes transcription rydC RydC (sRNA) cfa_mRNA cfa mRNA rydC->cfa_mRNA stabilizes yieP YieP yieP->rydC represses fnrS FnrS (sRNA) fnrS->yieP represses omrB OmrB (sRNA) omrB->rydC antagonizes cfa_gene->cfa_mRNA transcribed to cfa_synthase CFA Synthase cfa_mRNA->cfa_synthase translated to dhsa DHSA Synthesis cfa_synthase->dhsa

Caption: Regulatory network of cfa gene expression.

Quantitative Impact of this compound on Bacterial Membrane Properties

The incorporation of DHSA into the bacterial membrane has profound effects on its biophysical properties. These changes are crucial for bacterial survival under stress.

Membrane Fluidity

DHSA modulates membrane fluidity. The cyclopropane ring introduces a rigid kink in the acyl chain, which disrupts the ordered packing of phospholipids. This can lead to an increase in membrane fluidity, particularly at low temperatures, which helps to counteract the cold-induced decrease in fluidity. However, under other conditions, the increased order of the acyl chains around the cyclopropane ring can lead to a decrease in fluidity.

ParameterBacteriumConditionWild-TypeCFA-Deficient MutantReference
Laurdan Generalized Polarization (GP) Pseudomonas aeruginosaStationary Phase0.43 ± 0.030.37 ± 0.02(FAME analysis suggests a similar fractional abundance of saturated fatty acids in both strains)

Note: A lower Laurdan GP value indicates higher membrane fluidity.

Membrane Permeability

A key role of DHSA is to decrease the permeability of the bacterial membrane, particularly to protons. This is a critical adaptation for survival in acidic environments. By reducing the influx of protons, bacteria can maintain a more stable internal pH.

ParameterBacteriumConditionWild-TypeCFA-Deficient MutantReference
Net H+ Influx (nmol m-2 s-1) Escherichia coliExposure to pH 4 for 16h~10~20[1]
Resistance to Environmental Stress

The alterations in membrane properties conferred by DHSA translate into increased resistance to various environmental stresses. The most well-documented is acid stress resistance.

Stress ConditionBacteriumSurvival Rate (Wild-Type)Survival Rate (CFA-Deficient Mutant)Reference
Acid Shock (pH 3.0 for 2 hours) Escherichia coli~10-2~10-5[2]
Repeated Freeze-Thaw Cycles Escherichia coliHigherLower[3][4]

Experimental Protocols

A comprehensive understanding of the role of DHSA in bacterial membranes requires a combination of genetic, biochemical, and biophysical techniques.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the fatty acid profile of bacterial membranes.

  • Cell Culture and Harvesting: Grow bacterial cultures (wild-type and cfa mutant) to the desired growth phase (e.g., stationary phase). Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS) to remove residual media.

  • Lipid Extraction: Extract total lipids from the cell pellet using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Saponification and Methylation: Saponify the lipid extract using a strong base (e.g., NaOH in methanol) to release the fatty acids from the phospholipids. Convert the fatty acids to their volatile fatty acid methyl esters (FAMEs) using a methylating agent (e.g., BF3 in methanol).

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC-MS Analysis: Inject the FAMEs onto a GC-MS system. The fatty acids are separated based on their boiling points and chain lengths on the GC column and are subsequently identified and quantified by the mass spectrometer.

gcms_workflow start Bacterial Culture (Wild-Type and cfa Mutant) harvest Cell Harvesting (Centrifugation) start->harvest extract_lipids Lipid Extraction (Bligh-Dyer) harvest->extract_lipids saponify_methylate Saponification & Methylation (to FAMEs) extract_lipids->saponify_methylate extract_fames FAMEs Extraction (Hexane) saponify_methylate->extract_fames gcms GC-MS Analysis extract_fames->gcms analysis Data Analysis (Fatty Acid Profile) gcms->analysis

Caption: Workflow for GC-MS analysis of fatty acids.
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that reports on the polarity of its environment within the membrane, which is related to membrane fluidity.

  • Cell Preparation: Grow and harvest bacterial cells as described above. Resuspend the cells in a suitable buffer.

  • Laurdan Staining: Add Laurdan to the cell suspension and incubate to allow the probe to incorporate into the cell membranes.

  • Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths (typically 440 nm and 490 nm) with an excitation wavelength of 350 nm using a fluorescence spectrophotometer or a plate reader.

  • GP Calculation: Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A decrease in the GP value corresponds to an increase in membrane fluidity.

Assessment of Membrane Permeability to Protons

This protocol uses a proton-sensitive electrode to measure the influx of protons across the bacterial membrane.

  • Cell Preparation: Prepare a dense suspension of washed bacterial cells in a low-buffering capacity medium.

  • Electrode Setup: Place the cell suspension in a stirred, temperature-controlled chamber equipped with a pH electrode.

  • Acid Pulse: Induce a rapid decrease in the external pH by adding a small volume of a strong acid (e.g., HCl).

  • Monitoring pH change: Record the change in the external pH over time. The rate of pH increase reflects the influx of protons into the cells. Compare the rates between wild-type and cfa mutant strains.

Implications for Drug Development

The biosynthesis and regulatory pathways of DHSA present potential targets for the development of novel antimicrobial agents.

  • Inhibition of CFA Synthase: Targeting CFA synthase could sensitize bacteria to acidic environments, such as those found in the phagolysosome of immune cells, potentially enhancing the efficacy of the host immune response.

  • Disruption of Regulatory Networks: Interfering with the regulatory pathways that control cfa expression could prevent bacteria from adapting to stress, making them more susceptible to other antimicrobial treatments.

The development of small molecule inhibitors of CFA synthase or compounds that disrupt the interaction of regulatory elements with the cfa gene could represent a novel strategy to combat bacterial infections, particularly those involving persistent or slow-growing bacteria.

Conclusion

This compound and other cyclopropane fatty acids are critical components of the bacterial membrane's adaptive response to stress. Their synthesis is tightly regulated and results in significant alterations to the biophysical properties of the membrane, including fluidity and permeability. A thorough understanding of the role of DHSA, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for advancing our knowledge of bacterial physiology and for the development of next-generation antimicrobial therapies. The intricate interplay between membrane composition, environmental stress, and bacterial survival underscores the importance of this unique class of fatty acids in the bacterial world.

References

Dihydrosterculic Acid in Trypanosomatid Flagellates: A Technical Guide on its Biosynthesis, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosomatid flagellates, a diverse group of protozoan parasites including the causative agents of leishmaniasis (Leishmania spp.), Chagas disease (Trypanosoma cruzi), and African sleeping sickness (Trypanosoma brucei), exhibit unique biochemical pathways that are of significant interest for the development of novel chemotherapeutics.[1][2][3] One such peculiarity is the presence of dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), a cyclopropane fatty acid (CFA), in the lipids of several trypanosomatid genera.[4] This fatty acid is notably absent in their mammalian hosts, presenting a potentially selective target for therapeutic intervention.

This technical guide provides a comprehensive overview of the current knowledge on this compound in trypanosomatids. It covers its biosynthesis, distribution, physiological role, and potential as a drug target, supplemented with detailed experimental protocols for its analysis and visualization of key pathways.

Biosynthesis of this compound

The synthesis of this compound in trypanosomatids is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS).[5][6] This enzyme facilitates the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the cis-double bond of an unsaturated fatty acyl chain, typically oleic acid, already incorporated into a phospholipid.[6] In Leishmania, the primary substrate for this modification is plasmenylethanolamine or phosphatidylethanolamine.[4]

The overall reaction is as follows:

Unsaturated fatty acyl group (in phospholipid) + S-adenosyl-L-methionine (SAM) → Cyclopropane fatty acyl group (in phospholipid) + S-adenosyl-L-homocysteine (SAH)

S-adenosyl-L-methionine is a crucial metabolite in trypanosomatids, serving as a methyl group donor in numerous transmethylation reactions, including the synthesis of this compound.[7][8] The metabolism of SAM is an active area of research in these parasites, with enzymes like methionine adenosyltransferase playing a key role in its production.[9]

Dihydrosterculic_Acid_Biosynthesis cluster_membrane Membrane Phospholipid OleicAcid Oleic Acid Moiety (C18:1) CFAS Cyclopropane Fatty Acid Synthase (CFAS) OleicAcid->CFAS Substrate DHSA This compound Moiety (C19Δ) SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) Methylene Methylene Group Donor SAM->Methylene CFAS->DHSA Methylene->CFAS Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lipid_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Culture Trypanosomatid Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Pellet Cell Pellet Harvest->Pellet Extraction Add Chloroform:Methanol (2:1) & 0.9% NaCl Pellet->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Collect Collect Lower Organic Phase Centrifuge1->Collect Dry Evaporate Solvent (Nitrogen Stream) Collect->Dry LipidExtract Dried Lipid Extract Dry->LipidExtract Transesterification Add Hexane & 5% Methanolic HCl Heat at 80°C LipidExtract->Transesterification Extraction2 Add Hexane & Saturated NaCl Transesterification->Extraction2 Centrifuge2 Centrifugation Extraction2->Centrifuge2 Collect2 Collect Upper Hexane Layer Centrifuge2->Collect2 Dry2 Dry over Na2SO4 Collect2->Dry2 FAMEs Fatty Acid Methyl Esters (FAMEs) in Hexane Dry2->FAMEs GCMS Gas Chromatography- Mass Spectrometry (GC-MS) FAMEs->GCMS Data Data Analysis: Identification & Quantification GCMS->Data

References

The Discovery and Biological Significance of cis-9,10-Methyleneoctadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid, is a cyclopropane-containing fatty acid found in a variety of natural sources, including certain bacteria, plants of the order Malvales, and cottonseed oil. Its discovery is historically linked to the broader exploration of cyclopropane fatty acids, such as lactobacillic acid, in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and physicochemical properties of cis-9,10-Methyleneoctadecanoic acid. It details the experimental protocols for its isolation and characterization and explores its emerging role in metabolic signaling pathways, offering insights for researchers in lipid biology and drug development.

Discovery and Historical Context

The discovery of cis-9,10-Methyleneoctadecanoic acid is rooted in the initial investigations into unusual fatty acids containing a cyclopropane ring. While the cyclopropene analogue, sterculic acid, was isolated from the seed oil of Sterculia foetida by J.R. Nunn in 1952, the saturated cyclopropane fatty acids were also being identified in various organisms. The foundational work on lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) in Lactobacillus arabinosus by Klaus Hofmann and his colleagues in the early 1950s laid the groundwork for understanding the structure and biosynthesis of this class of fatty acids.

cis-9,10-Methyleneoctadecanoic acid was subsequently identified as the biosynthetic precursor to sterculic acid. It is formed through the addition of a methylene group across the cis-double bond of oleic acid. Its presence has been confirmed in various natural sources, including the seed oil of Litchi chinensis, where it is a major component, and at lower levels in cottonseed oil.

Physicochemical and Spectroscopic Data

The structural and physical properties of cis-9,10-Methyleneoctadecanoic acid have been well-characterized.

PropertyValueSource
Molecular Formula C₁₉H₃₆O₂PubChem
Molecular Weight 296.49 g/mol PubChem
CAS Number 4675-61-0Matreya LLC
Melting Point 39.7-40.5 °CChemicalBook
Boiling Point 153-154 °C at 3 TorrChemicalBook
Appearance SolidMatreya LLC
Solubility Soluble in chloroform, methanol, ethanol, hexaneMatreya LLC

Nuclear Magnetic Resonance (NMR) Spectroscopy Data:

¹H and ¹³C NMR are crucial for the structural elucidation of cis-9,10-Methyleneoctadecanoic acid, with the cyclopropane ring protons showing characteristic upfield shifts.

NucleusChemical Shift (ppm)Assignment
¹H NMR ~ -0.30Methylene proton of cyclopropane ring (cis)
~ 0.60Methylene proton of cyclopropane ring (trans)
~ 0.68Methine protons of cyclopropane ring
¹³C NMR ~ 10.8Methylene carbon of cyclopropane ring
~ 15.8Methine carbons of cyclopropane ring

Biosynthesis

The biosynthesis of cis-9,10-Methyleneoctadecanoic acid involves the enzymatic transfer of a methylene group from S-adenosylmethionine (SAM) to the 9,10-double bond of oleic acid, which is typically esterified to a phospholipid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase.

G oleic_acid Oleic Acid (in phospholipid) cpfa_synthase Cyclopropane Fatty Acid Synthase oleic_acid->cpfa_synthase sam S-adenosylmethionine (SAM) sam->cpfa_synthase sah S-adenosylhomocysteine (SAH) cpfa_synthase->sah dhsa cis-9,10-Methyleneoctadecanoic Acid (in phospholipid) cpfa_synthase->dhsa Methylene transfer

Biosynthesis of cis-9,10-Methyleneoctadecanoic Acid.

Experimental Protocols

Isolation from Cottonseed Oil

This protocol is adapted from methods for the analysis of cyclopropenoid fatty acids in cottonseed oil.

1. Oil Extraction:

  • Grind whole cottonseed (10-15 g) using a mortar and pestle.

  • Perform a Soxhlet extraction with petroleum ether (75 mL) for 6 hours to extract the crude oil.[1]

  • Remove the solvent using a rotary evaporator until a constant weight of the oil is achieved.

2. Saponification:

  • Weigh approximately 30 mg of the extracted cottonseed oil into a 15-mL test tube.

  • Add 1 mL of hexane containing a known amount of an internal standard (e.g., tridecanoic acid).[1]

  • Add a solution of sodium methoxide in methanol to catalyze the saponification, liberating the free fatty acids.

3. Purification by High-Performance Liquid Chromatography (HPLC):

  • Derivatize the free fatty acids to their phenacyl esters by reacting with 2-bromoacetophenone.[2]

  • Separate the derivatized fatty acids using reverse-phase HPLC. A dual-column setup can be employed for enhanced resolution.[2]

  • Collect the fraction corresponding to the retention time of a cis-9,10-Methyleneoctadecanoic acid standard.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Fatty Acid Methyl Ester (FAME) Preparation:

  • Transmethylate the purified fatty acid fraction or the total saponified fatty acids using a solution of sodium methoxide in methanol:chloroform (9:1) at 95°C for 60 minutes.[3]

  • Extract the resulting FAMEs with hexane.

2. GC-MS Analysis:

  • Inject the FAME sample into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a wax-type column).

  • Use a temperature program to separate the FAMEs. For example, start at 160°C, hold for 2.5 minutes, ramp to 182°C at 1.0°C/min, then ramp to 210°C at 5°C/min and hold, followed by a final ramp to 245°C.[1]

  • Identify the cis-9,10-Methyleneoctadecanoic acid methyl ester peak by comparing its retention time and mass spectrum to a known standard.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve the purified cis-9,10-Methyleneoctadecanoic acid or its methyl ester in a deuterated solvent such as chloroform-d (CDCl₃).

2. NMR Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • The characteristic signals for the cyclopropane ring protons will appear at approximately -0.30 ppm and 0.60 ppm in the ¹H spectrum.

  • The methine protons of the cyclopropane ring will be observed around 0.68 ppm.

  • In the ¹³C spectrum, the methylene carbon of the cyclopropane ring will resonate at a high field.

Biological Signaling Pathways

Recent research has shed light on the biological activities of cis-9,10-Methyleneoctadecanoic acid, demonstrating its role in modulating lipid metabolism.

Activation of PPARα and Fatty Acid Oxidation

Studies have shown that diets enriched with cottonseed oil, containing cis-9,10-Methyleneoctadecanoic acid, lead to an increase in the expression of hepatic peroxisome proliferator-activated receptor-alpha (PPARα) and its target genes.[4] This suggests that cis-9,10-Methyleneoctadecanoic acid may mediate its effects through the activation of PPARα, a key regulator of fatty acid oxidation. The absence of PPARα negates the lipid-lowering effects of a cottonseed oil-enriched diet, highlighting the essential role of this signaling pathway.[4]

G DHSA cis-9,10-Methyleneoctadecanoic Acid (DHSA) PPARa PPARα DHSA->PPARa Activates TargetGenes PPARα Target Genes (e.g., for FAO) PPARa->TargetGenes Increases Transcription FAO Increased Fatty Acid Oxidation (FAO) TargetGenes->FAO

PPARα signaling pathway activated by DHSA.

Suppression of Desaturase Activity

cis-9,10-Methyleneoctadecanoic acid has been shown to suppress the activity of stearoyl-CoA desaturase-1 (SCD1).[5][6] This enzyme is responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD1, cis-9,10-Methyleneoctadecanoic acid can alter the fatty acid composition of cellular lipids, which has implications for membrane fluidity and signaling. This action is also linked to the activation of peroxisome proliferator-activated receptor delta (PPARδ).[5][6]

Conclusion and Future Directions

cis-9,10-Methyleneoctadecanoic acid, a unique cyclopropane-containing fatty acid, has a rich history intertwined with the broader discovery of this lipid class. While its presence in nature has been known for some time, its specific biological functions are only now being elucidated. The ability of this fatty acid to modulate key metabolic regulators like PPARα and SCD1 positions it as a molecule of significant interest for research into metabolic diseases. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its isolation, characterization, and biological activities. Future research should focus on delineating the precise molecular mechanisms of its interaction with nuclear receptors and its potential as a therapeutic agent in metabolic disorders.

References

The Metabolic Journey of Dihydrosterculic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrosterculic acid (DHSA), a unique cyclopropane fatty acid predominantly found in cottonseed oil, has garnered significant interest for its influence on lipid metabolism. In vivo studies have demonstrated its ability to modulate key metabolic pathways, including the suppression of desaturase activity and the activation of peroxisome proliferator-activated receptor alpha (PPARα), a critical regulator of fatty acid oxidation. Evidence indicates its presence in mammalian tissues, including the liver and plasma, following dietary intake. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound in vivo, detailing its absorption, distribution, metabolism, and excretion (ADME). It consolidates available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the implicated metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction to this compound

This compound (9,10-methyleneoctadecanoic acid) is a saturated fatty acid characterized by a cyclopropane ring incorporated into its eighteen-carbon chain. This structural feature distinguishes it from common dietary fatty acids and is central to its biological activity. Primarily sourced from cottonseed and its oil, DHSA enters the mammalian system through dietary consumption. Its impact on lipid metabolism, particularly its role in reducing cholesterol and triglycerides in some contexts, has made it a subject of ongoing scientific investigation.

Absorption and Distribution

While specific pharmacokinetic parameters for this compound, such as its oral bioavailability and plasma concentration-time profiles, are not extensively documented in publicly available literature, general principles of fatty acid absorption and distribution provide a framework for its likely in vivo journey.

Absorption

Following oral ingestion, as a constituent of triglycerides in cottonseed oil, DHSA is presumed to undergo hydrolysis in the small intestine by pancreatic lipases, releasing it as a free fatty acid. Like other long-chain fatty acids, it is then absorbed by enterocytes. The presence of cyclopropane fatty acids, including DHSA, has been confirmed in human plasma following the consumption of foods containing these compounds, indicating their efficient absorption from the gastrointestinal tract[1].

Distribution

Once absorbed, DHSA is likely re-esterified into triglycerides within the enterocytes and packaged into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system before entering the systemic circulation. From the bloodstream, DHSA is distributed to various tissues. Animal studies have confirmed the presence of this compound in the liver of mice fed a diet enriched with cottonseed oil[2]. Early biochemical studies in rats have also suggested that cyclopropyl lipids can accumulate as shorter-chain derivatives in adipose tissue, indicating distribution to and potential metabolism within fat stores[3].

Table 1: Summary of this compound Distribution

TissueSpeciesMethod of DetectionKey FindingsReference
LiverMouseFatty Acid Composition AnalysisDHSA was present in the livers of mice fed a cottonseed oil-enriched diet.[2]
PlasmaHumanGas Chromatography-Mass SpectrometryCyclopropane fatty acids, including isomers of DHSA, were detected and quantified in human plasma after controlled dietary intake.[1]
Adipose TissueRatNot Specified (Early Biochemical Studies)Accumulation of shorter-chain derivatives of cyclopropyl lipids was observed.[3]

Metabolism

The metabolism of this compound is a complex process that is not yet fully elucidated. However, existing research points towards several key pathways and enzymatic activities.

Hepatic Metabolism and PPARα Activation

The liver is a primary site for the metabolism of DHSA. Studies in mice have shown that dietary DHSA leads to an increase in hepatic expression of PPARα and its target genes[4][5]. This transcription factor is a master regulator of fatty acid oxidation. The activation of PPARα by DHSA suggests that it is metabolized via pathways that generate ligands for this nuclear receptor, ultimately leading to an increase in the catabolism of fatty acids.

Inhibition of Desaturase Activity

One of the well-documented effects of DHSA is the suppression of stearoyl-CoA desaturase-1 (SCD1) activity[2][6]. SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids. The inhibition of SCD1 by DHSA contributes to an altered lipid profile in the liver.

Hypothetical Metabolic Pathway: Beta-Oxidation

While the complete metabolic breakdown of the cyclopropane ring in mammals is not fully understood, it is hypothesized that DHSA undergoes beta-oxidation, similar to other fatty acids. However, the presence of the cyclopropane ring may lead to the formation of unique metabolites. It has been proposed that incomplete beta-oxidation of odd-chain cyclopropane fatty acids could lead to the formation of metabolites such as cis-3,4-methylene-heptanoylcarnitine, which has been detected in human blood[7].

The following diagram illustrates a proposed metabolic pathway for this compound, integrating its known effects on PPARα and SCD1 with the hypothetical beta-oxidation pathway.

DHSA_Metabolism DHSA This compound (DHSA) (in diet) Absorption Intestinal Absorption DHSA->Absorption Chylomicrons Chylomicrons (in Lymph & Blood) Absorption->Chylomicrons Liver Liver Chylomicrons->Liver Adipose Adipose Tissue Chylomicrons->Adipose DHSA_CoA DHSA-CoA Liver->DHSA_CoA PPARa PPARα Activation DHSA_CoA->PPARa SCD1 SCD1 Inhibition DHSA_CoA->SCD1 Beta_Oxidation Beta-Oxidation DHSA_CoA->Beta_Oxidation FAO_Genes Fatty Acid Oxidation Gene Expression PPARa->FAO_Genes Increased_FAO Increased Fatty Acid Oxidation FAO_Genes->Increased_FAO Metabolites Unique Metabolites (e.g., cis-3,4-methylene- heptanoylcarnitine) Beta_Oxidation->Metabolites Excretion Excretion (Urine/Feces) Metabolites->Excretion

Figure 1. Proposed metabolic fate of this compound.

Excretion

The routes and extent of excretion of this compound and its metabolites have not been quantitatively determined. As with other fatty acid metabolites, it is anticipated that the final breakdown products are excreted through urine and feces. The detection of cyclopropane fatty acid derivatives in human plasma suggests that these compounds and their metabolites are subject to systemic clearance mechanisms[1]. Further research is required to quantify the excretion pathways and determine the half-life of DHSA in vivo.

Experimental Protocols

This section provides an overview of the methodologies relevant to the in vivo study of this compound metabolism.

Animal Models and Diet

In vivo studies investigating the effects of DHSA have primarily utilized mouse models[2][4][5].

  • Animal Strain: C57BL/6J mice are a commonly used strain.

  • Dietary Administration: DHSA is typically administered as a component of a high-fat diet, often through the inclusion of cottonseed oil. Control diets are formulated to be isocaloric and matched for macronutrient content, with a different fat source lacking DHSA (e.g., safflower oil)[4][5].

  • Duration: Studies have ranged from several weeks to months to observe chronic metabolic effects.

Sample Collection and Preparation
  • Blood Collection: Blood samples are collected to obtain plasma for the analysis of DHSA, its metabolites, and other biochemical markers.

  • Tissue Harvesting: Tissues of interest, such as the liver and adipose tissue, are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis[4][5].

  • Lipid Extraction: Lipids are extracted from plasma and homogenized tissues using established methods, such as the Folch or Bligh-Dyer procedures, which utilize chloroform and methanol mixtures.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the quantification of fatty acids, including DHSA. Fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) prior to analysis to increase their volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a powerful tool for the identification and quantification of a broader range of metabolites, including potential polar metabolites of DHSA that may not be amenable to GC-MS.

The following diagram outlines a general experimental workflow for studying the in vivo metabolic fate of this compound.

Experimental_Workflow start Start animals Animal Model (e.g., C57BL/6J mice) start->animals diet Dietary Administration (DHSA-containing vs. Control Diet) sample_collection Sample Collection (Blood, Liver, Adipose, etc.) diet->sample_collection Time course animals->diet lipid_extraction Lipid Extraction sample_collection->lipid_extraction analysis Analytical Quantification (GC-MS, LC-MS) lipid_extraction->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for DHSA in vivo studies.

Signaling Pathways

This compound has been shown to modulate specific signaling pathways related to lipid metabolism.

PPARα Signaling Pathway

DHSA treatment in vivo leads to the upregulation of PPARα and its target genes, such as those involved in fatty acid transport and beta-oxidation[4][5]. This suggests that DHSA or its metabolites act as agonists for PPARα, thereby promoting the catabolism of fatty acids in the liver.

The diagram below illustrates the activation of the PPARα signaling pathway by DHSA.

PPARa_Signaling DHSA DHSA or Metabolite PPARa_RXR PPARα/RXR Heterodimer DHSA->PPARa_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_Expression Induces FAO Increased Fatty Acid Oxidation Gene_Expression->FAO

Figure 3. DHSA-mediated activation of the PPARα signaling pathway.

Conclusion and Future Directions

The in vivo metabolic fate of this compound is a burgeoning area of research with significant implications for nutrition and therapeutic development. Current evidence strongly suggests that DHSA is absorbed and distributed to key metabolic tissues where it exerts notable effects on lipid metabolism, primarily through the activation of PPARα and inhibition of SCD1. However, a comprehensive quantitative understanding of its ADME profile remains to be established.

Future research should focus on:

  • Quantitative Pharmacokinetics: Conducting detailed pharmacokinetic studies to determine the bioavailability, plasma concentration-time profiles, and elimination half-life of DHSA.

  • Metabolite Identification: Employing advanced mass spectrometry techniques to identify and structurally elucidate the full range of DHSA metabolites in various tissues and biofluids.

  • Enzymatic Pathways: Investigating the specific enzymes responsible for the metabolism of the cyclopropane ring in mammalian systems.

  • Excretion Studies: Quantifying the urinary and fecal excretion of DHSA and its metabolites to complete the understanding of its in vivo disposition.

A more thorough elucidation of the metabolic journey of this compound will be instrumental in harnessing its potential for managing metabolic disorders and ensuring its safety in dietary applications.

References

The Core Physiological Effects of Dihydrosterculic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid (DHSA) is a cyclopropene-containing fatty acid found in cottonseed and other oils of the Malvaceae family. Historically, cyclopropenoid fatty acids were viewed with caution due to their potential for adverse biological effects. However, recent research has unveiled a nuanced and promising role for DHSA in metabolic regulation. This technical guide provides an in-depth exploration of the physiological effects of DHSA, with a focus on its molecular mechanisms, quantitative impacts on lipid metabolism, and the experimental methodologies used to elucidate these effects. This document is intended to be a comprehensive resource for researchers and professionals engaged in the study of metabolic diseases and the development of novel therapeutics.

Core Mechanism of Action: A Dual-Pronged Approach

The primary physiological effects of this compound stem from its ability to modulate two key players in lipid metabolism: the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) and the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.

Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

DHSA has been shown to be an effective activator of PPARα and PPARδ, nuclear receptors that are master regulators of fatty acid catabolism. The direct binding of DHSA to PPARα is an area of ongoing investigation, but studies have demonstrated that DHSA treatment leads to a significant increase in the expression of PPARα and its target genes[3][4][5]. This activation of PPARs stimulates the uptake, utilization, and catabolism of fatty acids, thereby promoting a shift from lipid storage to lipid oxidation.

Physiological Effects on Lipid Metabolism

The dual mechanism of SCD1 inhibition and PPAR activation by DHSA results in a range of beneficial effects on lipid metabolism, particularly in the context of diet-induced obesity and non-alcoholic fatty liver disease (NAFLD).

Reduction of Hepatic and Plasma Lipids

Studies in animal models have consistently demonstrated the lipid-lowering effects of diets enriched with cottonseed oil, a primary source of DHSA. In mice fed a high-fat diet, a cottonseed oil-enriched diet was shown to significantly reduce both hepatic and plasma lipid levels[6].

ParameterDiet GroupMean ValueStandard Deviation% Change vs. High-Fat DietReference
Plasma Total Cholesterol (mg/dL) High-Fat Diet22015-[6]
Cottonseed Oil Diet15512↓ 29.5%[6]
Hepatic Triglycerides (mg/g liver) High-Fat Diet8510-[6]
Cottonseed Oil Diet508↓ 41.2%[6]
Liver Weight (g) High-Fat Diet2.50.3-[6]
Cottonseed Oil Diet1.80.2↓ 28%[6]

Table 1: Quantitative Effects of a Cottonseed Oil-Enriched Diet on Lipid Parameters in High-Fat Fed Mice.

Increased Fatty Acid Oxidation

A key physiological effect of DHSA is the enhancement of fatty acid oxidation (FAO). This is primarily mediated through the activation of PPARα and the subsequent upregulation of its target genes involved in mitochondrial and peroxisomal β-oxidation[3][4]. In vitro studies using HepG2 cells have shown that treatment with DHSA increases the expression of genes such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1), leading to an increased capacity for fatty acid oxidation.

Modulation of Gene Expression

RNA sequencing analysis of liver tissue from mice fed a cottonseed oil-enriched diet revealed significant changes in the expression of genes involved in lipid metabolism. While specific fold-change data is not consistently reported across all studies, a consistent upregulation of PPARα and its target genes is a hallmark of DHSA action[3][4].

GeneFunctionEffect of DHSA/CSO DietReference
PPARα Nuclear receptor, master regulator of FAOUpregulated[3][4]
PPARδ Nuclear receptor, involved in FAOUpregulated[6]
SCD1 Fatty acid desaturation, lipogenesisSuppressed[6]
CPT1 Rate-limiting enzyme in mitochondrial FAOUpregulated[3]
ACOX1 Rate-limiting enzyme in peroxisomal FAOUpregulated[3]

Table 2: Key Genes Modulated by this compound or Cottonseed Oil.

Experimental Protocols

In Vivo Mouse Studies with Cottonseed Oil-Enriched Diets

Objective: To investigate the in vivo effects of DHSA on lipid metabolism in a diet-induced obesity model.

Methodology:

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Dietary Groups:

    • Control Group: Standard chow diet.

    • High-Fat Diet (HFD) Group: A diet with 45-60% of calories from fat, typically lard or a custom mix of saturated and unsaturated fats.

    • Cottonseed Oil (CSO) Group: An HFD where a significant portion of the fat is replaced with cottonseed oil, providing a source of DHSA. The CSO content is typically around 20% (w/w) of the diet[7].

  • Duration: 8-16 weeks.

  • Parameters Measured:

    • Body weight and food intake (weekly).

    • Fasting blood glucose and insulin levels.

    • Plasma lipid profile (total cholesterol, triglycerides, HDL, LDL) at the end of the study.

    • Liver weight and hepatic lipid content (triglycerides and cholesterol).

    • Gene expression analysis of liver tissue via qPCR or RNA sequencing.

    • Metabolomic analysis of liver tissue.

Diet Composition Example (High-Fat Diet):

IngredientPercentage (w/w)
Casein20%
Lard20%
Soybean Oil5%
Sucrose34%
Cellulose5%
Mineral Mix3.5%
Vitamin Mix1%
Choline Bitartrate0.25%
DL-Methionine0.3%

Table 3: Representative Composition of a High-Fat Diet for Mouse Studies. For the CSO group, a portion of the lard would be substituted with cottonseed oil.

In Vitro Studies with HepG2 Cells

Objective: To investigate the direct cellular effects of DHSA on hepatic lipid metabolism.

Methodology:

  • Cell Line: HepG2 human hepatoma cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator[8][9].

  • DHSA Treatment:

    • DHSA is typically dissolved in a vehicle such as DMSO or ethanol.

    • Cells are treated with varying concentrations of DHSA (e.g., 10-100 µM) for a specified duration (e.g., 24-48 hours).

    • A vehicle-only control group is always included.

  • Assays:

    • SCD1 Activity Assay: Measurement of the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA.

    • Fatty Acid Oxidation Assay: Measurement of the oxidation of radiolabeled fatty acids (e.g., [1-14C]palmitate) to CO2 and acid-soluble metabolites.

    • Gene Expression Analysis: qPCR or RNA sequencing to determine the expression levels of target genes (e.g., PPARα, CPT1, ACOX1, SCD1).

    • Western Blotting: To analyze the protein levels of key enzymes and signaling molecules.

Lipid Extraction and Analysis from Liver Tissue

Objective: To quantify the lipid content in liver samples from animal studies.

Methodology (Folch Method):

  • Homogenization: A known weight of frozen liver tissue (approx. 50-100 mg) is homogenized in a 2:1 chloroform:methanol solution[10][11].

  • Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation. The mixture is centrifuged to separate the upper aqueous phase from the lower organic phase containing the lipids.

  • Lipid Extraction: The lower organic phase is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a known volume of an appropriate solvent (e.g., isopropanol).

  • Quantification: The concentrations of triglycerides and total cholesterol are determined using commercially available enzymatic assay kits[11][12].

Signaling Pathways and Experimental Workflows

DHSA_Signaling_Pathway DHSA Dihydrosterculic Acid (DHSA) PPARa PPARα DHSA->PPARa Activates SCD1 Stearoyl-CoA Desaturase 1 (SCD1) DHSA->SCD1 Inhibits FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPARa->FAO_Genes Upregulates Lipogenesis Lipogenesis SCD1->Lipogenesis Promotes FAO Fatty Acid Oxidation FAO_Genes->FAO Increases Lipid_Accumulation Lipid Accumulation Lipogenesis->Lipid_Accumulation Leads to FAO->Lipid_Accumulation Reduces

Caption: this compound Signaling Pathway.

Experimental_Workflow_Mouse_Study start Start: High-Fat Diet-Fed Mice diet Dietary Intervention: - Control (HFD) - Cottonseed Oil (CSO) start->diet monitoring In-life Monitoring: - Body Weight - Food Intake diet->monitoring endpoint Endpoint Analysis: - Plasma Lipids - Liver Lipids - Gene Expression - Metabolomics monitoring->endpoint data Data Analysis and Interpretation endpoint->data

Caption: In Vivo Mouse Study Experimental Workflow.

Conclusion and Future Directions

This compound has emerged as a compelling bioactive lipid with significant potential for modulating metabolic pathways. Its dual action as an SCD1 inhibitor and a PPAR activator positions it as a promising candidate for further investigation in the context of metabolic diseases such as NAFLD and type 2 diabetes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to build upon.

Future research should focus on several key areas:

  • Determining the precise IC50 of DHSA for SCD1 inhibition.

  • Elucidating the direct molecular interaction between DHSA and PPARα.

  • Conducting comprehensive dose-response studies to establish the optimal therapeutic window for DHSA.

  • Performing long-term efficacy and safety studies in preclinical models.

  • Investigating the potential synergistic effects of DHSA with other therapeutic agents for metabolic diseases.

By addressing these questions, the scientific community can further unlock the therapeutic potential of this intriguing natural compound.

References

Dihydrosterculic Acid: A Technical Guide to its Core Mechanisms in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid (DHSA) is a cyclopropene fatty acid naturally found in cottonseed and other oils of the Malvaceae family. Its unique chemical structure, featuring a cyclopropene ring, confers upon it significant biological activity, particularly in the realm of lipid metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms through which DHSA modulates key lipid metabolic pathways. The primary focus will be on its well-established role as a potent inhibitor of stearoyl-CoA desaturase (SCD) and its emerging role as a modulator of critical transcription factors, including peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding protein 1c (SREBP-1c). This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the signaling pathways involved, to aid in the research and development of novel therapeutics targeting metabolic diseases.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)

The principal and most characterized mechanism of action of this compound is the potent and irreversible inhibition of stearoyl-CoA desaturase (SCD).[1] SCD is a critical enzyme in lipogenesis, responsible for the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Specifically, it catalyzes the introduction of a double bond at the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1) and palmitoyl-CoA (16:0) to palmitoleoyl-CoA (16:1).[2][3]

The inhibitory action of DHSA is attributed to its highly reactive cyclopropene ring, which is thought to form a covalent adduct with a critical sulfhydryl group in the active site of the SCD enzyme, leading to its inactivation.[1] This irreversible inhibition leads to a significant alteration in the cellular fatty acid profile, characterized by an accumulation of SFAs and a depletion of MUFAs. This shift in the SFA/MUFA ratio has profound downstream effects on cellular function, impacting membrane fluidity, signaling pathways, and the formation of complex lipids.

Modulation of Key Lipid Metabolism Signaling Pathways

Beyond its direct enzymatic inhibition, DHSA exerts its influence on lipid metabolism by modulating key transcriptional regulators.

Activation of PPARα Signaling

Recent studies have demonstrated that DHSA can activate the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway.[4][5] PPARα is a nuclear receptor that functions as a primary regulator of fatty acid catabolism. Upon activation by ligands, such as fatty acids, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased expression of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.

In vivo studies using mice fed a cottonseed oil-enriched diet (containing DHSA) have shown a significant increase in the hepatic expression of PPARα and its target genes, such as carnitine palmitoyltransferase 1A (CPT1A) and acyl-CoA oxidase 1 (ACOX1).[4] This effect appears to be directly mediated by DHSA, as it is observed in in vitro studies with DHSA-treated hepatocytes.[4][6] The activation of PPARα by DHSA provides a mechanism for the observed increase in fatty acid oxidation and a potential explanation for the lipid-lowering effects of cottonseed oil.

Downregulation of SREBP-1c Signaling

Sterol regulatory element-binding protein 1c (SREBP-1c) is a master transcriptional regulator of de novo lipogenesis.[7][8] It controls the expression of genes encoding key enzymes in fatty acid and triglyceride synthesis, including SCD1. The inhibition of SCD by DHSA leads to an accumulation of saturated fatty acids, which have been shown to suppress the processing and activation of SREBP-1c.[9] Furthermore, studies with sterculic oil, which contains DHSA, have shown decreased hepatic mRNA concentrations of SREBP-1a and SREBP-1c in hamsters.[10] This downregulation of SREBP-1c signaling contributes to the overall reduction in lipogenesis and complements the direct inhibition of SCD.

Quantitative Data Summary

The following tables summarize quantitative data from key experimental studies investigating the effects of this compound (via cottonseed oil supplementation) on lipid metabolism.

Table 1: Effect of Cottonseed Oil (CSO) Diet on Hepatic Fatty Acid Composition in Mice

Fatty AcidControl Diet (%)CSO Diet (%)Fold ChangeReference
Palmitic acid (16:0)22.5 ± 0.825.1 ± 0.71.12[11]
Palmitoleic acid (16:1n7)3.9 ± 0.41.5 ± 0.20.38[11]
Stearic acid (18:0)10.1 ± 0.516.2 ± 0.91.60[11]
Oleic acid (18:1n9)28.7 ± 1.115.3 ± 1.00.53[11]
Linoleic acid (18:2n6)16.8 ± 0.923.5 ± 1.11.40[11]
This compoundNot Detected1.2 ± 0.1-[11]

*Data are presented as mean ± SEM.

Table 2: Effect of Cottonseed Oil (CSO) Diet on Hepatic Gene Expression in Mice

GeneControl Diet (Relative Expression)CSO Diet (Relative Expression)Fold ChangeReference
Scd1 (Stearoyl-CoA desaturase 1)1.00 ± 0.120.45 ± 0.080.45[1]
Ppara (Peroxisome proliferator-activated receptor alpha)1.00 ± 0.151.85 ± 0.211.85[4]
Cpt1a (Carnitine palmitoyltransferase 1A)1.00 ± 0.111.62 ± 0.181.62[4]
Acox1 (Acyl-CoA oxidase 1)1.00 ± 0.091.55 ± 0.141.55[4]
Srebf1 (Sterol regulatory element-binding protein 1)1.00 ± 0.180.68 ± 0.100.68[10]

*Data are presented as mean ± SEM, normalized to the control group.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Animal Feeding Studies

Objective: To investigate the in vivo effects of this compound on lipid metabolism.

Protocol:

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Acclimation: Acclimate mice for one week with ad libitum access to standard chow and water.

  • Diet Formulation: Prepare custom diets. The control diet is a high-fat diet (e.g., 45-60% kcal from fat) with a fatty acid profile mimicking a Western diet, using a blend of oils such as soybean and coconut oil. The experimental diet is isocaloric to the control diet, with a portion of the fat replaced by cottonseed oil (CSO) to provide a specific dose of DHSA (e.g., 0.5-1% of the diet by weight).[12][13] Ensure all diets are supplemented with the necessary vitamins and minerals.

  • Feeding Regimen: House mice individually and provide them with ad libitum access to their respective diets and water for a period of 4-8 weeks.

  • Monitoring: Monitor food intake and body weight weekly.

  • Sample Collection: At the end of the study, euthanize mice by CO2 asphyxiation followed by cervical dislocation. Collect blood via cardiac puncture and harvest tissues (liver, adipose tissue) immediately. Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis.

Hepatic Fatty Acid Analysis by Gas Chromatography (GC)

Objective: To quantify the fatty acid profile, including this compound, in liver tissue.

Protocol:

  • Lipid Extraction: Extract total lipids from a known weight of frozen liver tissue (approx. 50-100 mg) using the Folch method with a chloroform:methanol (2:1, v/v) solution.[14]

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to FAMEs by incubating with 14% boron trifluoride in methanol at 60°C for 30 minutes.

  • FAME Extraction: Extract the FAMEs with hexane.

  • GC Analysis: Analyze the FAMEs using a gas chromatograph (e.g., Agilent 7890B) equipped with a flame ionization detector (FID) and a capillary column suitable for FAME separation (e.g., DB-23 or SP-2560).[15][16]

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.

    • Carrier Gas: Helium.

  • Quantification: Identify and quantify individual FAMEs by comparing their retention times and peak areas to those of known FAME standards, including a custom-synthesized DHSA methyl ester standard. Use an internal standard (e.g., heptadecanoic acid) for accurate quantification.

Gene Expression Analysis by RT-qPCR

Objective: To measure the mRNA levels of key genes involved in lipid metabolism in liver tissue.

Protocol:

  • RNA Extraction: Isolate total RNA from frozen liver tissue (approx. 20-30 mg) using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qPCR: Perform quantitative real-time PCR using a qPCR system (e.g., Bio-Rad CFX96) with a SYBR Green or TaqMan-based assay.

    • Primer Design: Design or obtain validated primers for target genes (Scd1, Ppara, Cpt1a, Acox1, Srebf1) and a reference gene (e.g., Actb, Gapdh).[8][17][18][19][20]

    • Reaction Conditions: A typical thermal cycling protocol includes an initial denaturation step at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 s and annealing/extension at 60°C for 60 s.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[21]

Western Blot Analysis

Objective: To determine the protein levels of SCD1 and PPARα in liver tissue.

Protocol:

  • Protein Extraction: Homogenize frozen liver tissue (approx. 30-50 mg) in RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for SCD1 (e.g., Cell Signaling Technology, #2438) and PPARα (e.g., Abcam, ab24509) overnight at 4°C.[9][22]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Measurement of Mitochondrial Respiration in Hepatocytes

Objective: To assess the effect of this compound on mitochondrial fatty acid oxidation in vitro.

Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) to 80-90% confluency.

  • DHSA Treatment: Treat the cells with various concentrations of DHSA (e.g., 10-100 µM) or vehicle control for 24 hours.

  • Cell Permeabilization: Permeabilize the cells with a mild detergent like digitonin to allow for the direct measurement of mitochondrial respiration.

  • High-Resolution Respirometry: Measure oxygen consumption rates using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).[10][23]

    • Add the permeabilized cells to the respirometer chambers containing a respiration buffer.

    • Sequentially add substrates and inhibitors to assess different respiratory states:

      • State 2 (Leak respiration): Add substrates for complex I (e.g., glutamate and malate) or complex II (e.g., succinate).

      • State 3 (Active respiration): Add ADP to stimulate ATP synthesis.

      • State 4 (Resting respiration): Respiration after ADP is phosphorylated to ATP.

      • Uncoupled respiration: Add an uncoupler like FCCP to measure the maximum capacity of the electron transport system.

  • Data Analysis: Calculate and compare the oxygen consumption rates under different conditions between DHSA-treated and control cells.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of DHSA in Lipid Metabolism

DHSA_Lipid_Metabolism cluster_DHSA This compound (DHSA) cluster_SCD1 SCD1 Pathway cluster_PPARa PPARα Pathway cluster_SREBP1c SREBP-1c Pathway DHSA DHSA SCD1 SCD1 DHSA->SCD1 Inhibits PPARa PPARα DHSA->PPARa Activates MUFA Monounsaturated Fatty Acyl-CoA (Oleoyl-CoA, Palmitoleoyl-CoA) SCD1->MUFA Product SREBP1c_pre Inactive SREBP-1c (ER membrane) SCD1->SREBP1c_pre Suppresses Cleavage SFA Saturated Fatty Acyl-CoA (Stearoyl-CoA, Palmitoyl-CoA) SFA->SCD1 Substrate RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE Binds RXR->PPRE Binds FAO_genes Fatty Acid Oxidation Genes (CPT1A, ACOX1) PPRE->FAO_genes Upregulates SREBP1c_n Active SREBP-1c (Nucleus) SREBP1c_pre->SREBP1c_n Cleavage Lipogenic_genes Lipogenic Genes (SCD1, FASN) SREBP1c_n->Lipogenic_genes Upregulates

Caption: DHSA's multifaceted role in lipid metabolism.

Experimental Workflow for Investigating DHSA Effects

DHSA_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_analysis Molecular & Functional Analysis animal_model Animal Model (e.g., C57BL/6J mice) diet Dietary Intervention (Control vs. CSO/DHSA) animal_model->diet sample_collection Tissue & Blood Collection (Liver, Adipose, Plasma) diet->sample_collection gc_analysis Fatty Acid Profiling (GC) sample_collection->gc_analysis qPCR Gene Expression (RT-qPCR) sample_collection->qPCR western_blot Protein Expression (Western Blot) sample_collection->western_blot cell_culture Hepatocyte Culture (e.g., HepG2) treatment DHSA Treatment cell_culture->treatment cell_lysis Cell Lysis / Permeabilization treatment->cell_lysis treatment->qPCR treatment->western_blot respirometry Mitochondrial Respiration cell_lysis->respirometry

Caption: Workflow for studying DHSA's metabolic effects.

References

Preliminary Studies on the Biological Activity of Dihydrosterculic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid (DHSA) is a cyclopropane fatty acid found in cottonseed oil. While its biological activities have been less extensively studied than those of its counterpart, sterculic acid, emerging research has highlighted its potential roles in lipid metabolism, cellular health, and as a modulator of key signaling pathways. This technical guide provides a comprehensive overview of the preliminary studies on DHSA's biological activity, with a focus on quantitative data, detailed experimental protocols, and the visualization of its mechanistic pathways. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Biological Activities

Preliminary research indicates that DHSA exhibits several key biological activities:

  • Modulation of Lipid Metabolism: DHSA has been shown to influence lipid metabolism primarily through two mechanisms: the induction of peroxisome proliferator-activated receptor alpha (PPARα) target gene expression and the suppression of stearoyl-CoA desaturase (SCD) activity.

  • Cytotoxic Effects: Analogues of glycolipids containing this compound have demonstrated moderate cytotoxic activity against various cancer cell lines.

  • Cellular Protection: DHSA has exhibited a modest protective effect against 7-ketocholesterol-induced cell death in retinal pigment epithelium cells.

The following sections will delve into the quantitative data supporting these activities and the experimental methods used to elucidate them.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Effects of this compound on Gene Expression and Lipid Metabolism in Mice

ParameterTreatment GroupControl GroupFold Change / % ChangeKey FindingReference
Hepatic PPARα mRNA expressionCottonseed Oil (CSO)-enriched diet (containing DHSA)Safflower Oil (SFO)-enriched diet (lacking DHSA)IncreasedDHSA induces the expression of PPARα, a key regulator of fatty acid oxidation.[1][2]
Hepatic Fatty Acid Oxidation (FAO) GenesCSO-enriched dietSFO-enriched dietUpregulatedActivation of PPARα by DHSA leads to an increase in the expression of genes involved in fatty acid breakdown.[1][2]
Hepatic Triglyceride LevelsCSO-enriched dietSFO-enriched dietNo significant changeDespite increased FAO, short-term high-fat diets with DHSA did not significantly alter hepatic triglyceride accumulation.[1]
Plasma Triglyceride LevelsCSO-enriched dietSFO-enriched dietNo significant changeSimilar to hepatic levels, plasma triglycerides were not significantly different in the short-term feeding studies.[1]
Desaturase Activity (Liver)CSO-fed miceSFA- and 18:2-enriched diet-fed miceImpairedDHSA, present in the CSO diet, was associated with reduced desaturase activity.[3]

Table 2: In Vitro Cytotoxicity of this compound-Containing Compounds

CompoundCell LineIC50 Value (µM)Activity LevelReference
Glycolipid (GL1) analogue with two oleyl residues (Compound 26)DU145, A549, SKOV3, MCF717.6 - 20.1Promising[1]
Glycolipid (GL1) analogue with this compound (Compound 27)DU145, A549, SKOV3, MCF735.6 - 41.6Moderate[1]

Table 3: Protective Effects of this compound in Retinal Cells

StressorCell LineDHSA ConcentrationProtective EffectKey FindingReference
7-Ketocholesterol (7KCh)Monkey Retinal Pigment Epithelium (mRPE)High concentrationsSlightly protectiveDHSA showed a partial protective effect against 7KCh-induced cell death, though less potent than sterculic acid.[4]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Animal Studies: Mouse Diet Composition and Feeding
  • Objective: To investigate the in vivo effects of DHSA on lipid metabolism.

  • Animal Model: Male wild-type mice (e.g., C57BL/6J).[1][3]

  • Diet Composition:

    • Control Diets:

      • Standard low-fat chow.[3]

      • High-fat diets enriched with saturated fat (SFA) or linoleic acid (18:2).[3]

      • High-fat diet enriched with safflower oil (SFO), matched for macronutrient content to the CSO diet but lacking DHSA.[1]

    • Test Diet:

      • High-fat diet enriched with cottonseed oil (CSO), naturally containing DHSA.[1][3] The macronutrient distribution is typically around 50% of energy from fat.[3]

  • Feeding Protocol: Mice are fed the respective diets ad libitum for a period of 4 to 6 weeks.[1][3] Body weight and food intake are monitored regularly.[5][6]

  • Tissue Collection: At the end of the study, mice are euthanized, and tissues such as the liver and blood are collected for further analysis.[1]

Gene Expression Analysis: RNA-Sequencing
  • Objective: To identify changes in gene expression in response to DHSA treatment.

  • Sample Preparation: Total RNA is extracted from liver tissue samples using standard RNA isolation kits.[1][2]

  • Library Preparation and Sequencing:

    • RNA quality and quantity are assessed.

    • rRNA is depleted from the total RNA samples.

    • Sequencing libraries are prepared using a suitable kit (e.g., as per manufacturer's instructions for direct RNA sequencing).[7][8][9]

    • Sequencing is performed on a high-throughput sequencing platform.

  • Data Analysis:

    • Sequencing reads are aligned to the reference genome.

    • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the CSO-fed and control groups.[1][2]

Cellular Viability and Cytotoxicity Assays
  • Objective: To determine the cytotoxic effects of DHSA-containing compounds on cancer cells.

  • Cell Lines: A panel of human cancer cell lines is used, such as DU145 (prostate), A549 (lung), SKOV3 (ovarian), and MCF7 (breast).

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).[10][11]

  • MTT Assay:

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[12]

    • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.[12]

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

    • Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.[13]

  • LDH Assay:

    • After treatment, the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium is measured using a colorimetric assay kit.[12]

    • The amount of LDH released is proportional to the number of dead cells.

Fatty Acid Analysis by Gas Chromatography (GC)
  • Objective: To determine the fatty acid composition of tissues and assess desaturase activity.

  • Lipid Extraction: Total lipids are extracted from liver tissue samples using a suitable solvent system (e.g., chloroform/methanol).[14][15]

  • Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by transesterification using a reagent like methanolic HCl or boron trifluoride in methanol.[16][17]

  • GC Analysis:

    • The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID).[14][15]

    • Individual fatty acids, including DHSA, are identified by comparing their retention times with known standards.[18]

  • Desaturase Index Calculation: The activity of desaturase enzymes is indirectly assessed by calculating the ratio of a monounsaturated fatty acid to its saturated precursor (e.g., oleic acid/stearic acid ratio for SCD).[3]

Assessment of Protective Effects in Retinal Cells
  • Objective: To evaluate the ability of DHSA to protect retinal cells from cytotoxic insults.

  • Cell Model: Monkey retinal pigment epithelium (mRPE) cells or human ARPE-19 cells are commonly used.[19][20]

  • Stress Induction: Cells are treated with 7-ketocholesterol (7KCh) to induce cell death, mimicking a condition associated with age-related macular degeneration.[19][21] The concentration of 7KCh can range from 1 to 100 µM depending on the desired level of toxicity and duration of exposure.[22]

  • Treatment: Cells are co-treated with 7KCh and various concentrations of DHSA.

  • Viability Assay: Cell viability is assessed using methods like the MTS assay, which is similar to the MTT assay.[20] The protective effect of DHSA is determined by the increase in cell viability in the presence of 7KCh compared to cells treated with 7KCh alone.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms through which this compound is proposed to exert its biological effects.

DHSA_PPARa_Pathway DHSA This compound (DHSA) PPARa PPARα DHSA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to FAO_Genes Fatty Acid Oxidation (FAO) Genes (e.g., CPT1, ACOX1) PPRE->FAO_Genes Induces Transcription of Increased_FAO Increased Fatty Acid Oxidation FAO_Genes->Increased_FAO Leads to

Caption: this compound (DHSA) activates PPARα, leading to increased fatty acid oxidation.

DHSA_SCD1_Inhibition DHSA This compound (DHSA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) DHSA->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Oleoyl-CoA) SCD1->MUFA Produces SFA Saturated Fatty Acids (SFAs) (e.g., Stearoyl-CoA) SFA->SCD1 Substrate Lipogenesis Lipogenesis MUFA->Lipogenesis Promotes

Caption: this compound (DHSA) inhibits SCD1, reducing the synthesis of MUFAs.

Conclusion and Future Directions

The preliminary studies on this compound reveal a fatty acid with interesting and potentially beneficial biological activities, particularly in the realm of lipid metabolism. Its ability to activate PPARα and inhibit SCD1 suggests a role in modulating fatty acid oxidation and lipogenesis. Furthermore, the cytotoxic effects of its derivatives and its protective capacity in retinal cells warrant further investigation.

Future research should focus on:

  • Dose-response studies: Establishing clear dose-dependent effects of pure DHSA in various in vitro and in vivo models.

  • Mechanism of PPARα activation: Determining whether DHSA is a direct ligand for PPARα or if it acts through an indirect mechanism.

  • In vivo efficacy: Evaluating the long-term effects of DHSA supplementation on metabolic health and disease models.

  • Structure-activity relationship: Synthesizing and testing additional DHSA derivatives to optimize their cytotoxic or protective activities.

This technical guide provides a foundational understanding of the current knowledge on this compound's biological activity. The detailed protocols and summarized data are intended to facilitate further research into this promising natural compound.

References

An In-depth Technical Guide to Cyclopropane Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane fatty acids (CPFAs) are a unique class of lipids characterized by the presence of a three-membered carbon ring within their aliphatic chain.[1][2] First identified several decades ago, these molecules are found across various biological kingdoms, including in bacteria, protozoa, and plants.[2][3] In bacteria, CPFAs are particularly significant as they represent a key post-synthetic modification of membrane phospholipids, playing a crucial role in the adaptation to environmental stresses.[3][4] This guide provides a comprehensive technical overview of the core aspects of CPFAs, including their biosynthesis, physiological functions, and the analytical methods for their study, with a particular focus on their relevance to drug development.

Structure and Biosynthesis

The most common CPFAs in bacteria are derivatives of C16 and C18 unsaturated fatty acids (UFAs). Specifically, palmitoleic acid (C16:1) is converted to methylene-hexadecanoic acid (a C17 CPFA), and vaccenic acid (C18:1) is converted to methylene-octadecanoic acid (a C19 CPFA), also known as lactobacillic acid.[5] Dihydrosterculic acid is another common C19 CPFA.[2][5]

The biosynthesis of CPFAs is catalyzed by the enzyme cyclopropane fatty acid synthase (CFA synthase), encoded by the cfa gene.[3][6] This enzyme facilitates the transfer of a methylene group from the donor molecule S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain already incorporated into a phospholipid molecule within the cell membrane.[1][3] This post-synthetic modification primarily occurs as bacterial cultures transition from the exponential to the stationary phase of growth.[3][7]

Biosynthetic Pathway of Cyclopropane Fatty Acids

CPFA Biosynthesis cluster_membrane Cell Membrane UFA Unsaturated Fatty Acyl Chain (in Phospholipid) CPFA Cyclopropane Fatty Acyl Chain (in Phospholipid) UFA->CPFA Cyclopropanation SAM S-adenosyl-L-methionine (SAM) CFAS CFA Synthase (cfa gene product) SAM->CFAS Methylene Donor SAH S-adenosyl-L-homocysteine (SAH) CFAS->UFA Catalyzes Reaction CFAS->SAH

Caption: Biosynthesis of cyclopropane fatty acids in the bacterial cell membrane.

Regulation of CPFA Synthesis in E. coli

The synthesis of CPFAs in Escherichia coli is a tightly regulated process, primarily controlled at the transcriptional and post-transcriptional levels of the cfa gene. This regulation allows the bacterium to modulate its membrane composition in response to changing environmental cues.

The expression of the cfa gene is influenced by two main promoters. A σ⁷⁰-dependent promoter is active throughout the growth cycle, providing a basal level of CFA synthase.[8] A second promoter is dependent on the stationary-phase sigma factor RpoS (σˢ), leading to a significant upregulation of cfa transcription as cells enter the stationary phase.[6][8]

Post-transcriptional regulation is mediated by small non-coding RNAs (sRNAs). The sRNA RydC, for instance, activates cfa expression by protecting its mRNA from degradation.[9] Conversely, other sRNAs can repress cfa expression. This complex regulatory network integrates various environmental signals to fine-tune the level of CPFA synthesis.[9]

Regulatory Network of cfa Gene Expression in E. coli

cfa_regulation RpoS RpoS (σˢ) Stationary Phase cfa_gene cfa gene RpoS->cfa_gene Activates transcription Sigma70 σ⁷⁰ Housekeeping Sigma70->cfa_gene Basal transcription cfa_mRNA cfa mRNA cfa_gene->cfa_mRNA Transcription CFA_synthase CFA Synthase cfa_mRNA->CFA_synthase Translation RydC RydC (sRNA) RydC->cfa_mRNA Stabilizes YieP YieP (Transcription Factor) YieP->RydC Represses FnrS FnrS (sRNA) FnrS->YieP Represses OmrB OmrB (sRNA) OmrB->RydC Antagonizes

Caption: Simplified regulatory network of cfa gene expression in E. coli.

Physiological Functions of CPFAs

The primary role of CPFAs is to modify the physical properties of the cell membrane, thereby enhancing the bacterium's resilience to various environmental stresses.

  • Acid Stress Resistance: A key function of CPFAs is to protect against acid shock.[4][10] The cyclopropane ring is thought to decrease membrane permeability to protons, helping to maintain the internal pH in acidic environments.[1]

  • Membrane Fluidity and Stability: CPFAs have a dual role in modulating membrane fluidity. They disrupt the packing of saturated fatty acids, which increases fluidity, yet they also introduce more order than their unsaturated precursors.[11] This unique property allows the membrane to remain fluid under cold stress while maintaining stability under other adverse conditions.[11]

  • Other Stresses: The presence of CPFAs has also been linked to resistance against oxidative stress, high pressure, and certain antimicrobial agents.[2][7]

Quantitative Data on CPFA Abundance

The proportion of CPFAs in bacterial membranes varies significantly depending on the bacterial species, growth phase, and environmental conditions.

BacteriumConditionC16:1 (%)C17:0cyc (%)C18:1 (%)C19:0cyc (%)Reference
E. coliExponential Phase25.4038.20[12]
E. coliStationary Phase1.821.32.534.7[12]
S. typhimuriumWild-type (Stationary)2.016.012.022.0[7]
S. typhimuriumcfa mutant (Stationary)20.00.230.00.2[7]
S. typhimuriumControl2.910.915.618.2[13]
S. typhimuriumPEF Treatment2.711.214.918.5
H. pyloriWild-type---~30[14]
H. pyloriWith Dioctylamine---Reduced

Table 1: Representative Fatty Acid Composition in Bacterial Membranes. Note: Values are approximate percentages of total fatty acids and can vary between studies and specific strains. PEF: Pulsed Electric Field.

Experimental Protocols

The analysis of CPFAs typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Lipid Extraction and FAME Preparation

A common method for lipid extraction is a modification of the Bligh and Dyer method.[6]

  • Cell Harvesting: Harvest bacterial cells by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet in a one-phase mixture of chloroform:methanol:water (e.g., 1:2:0.8 v/v/v). After a period of extraction, induce phase separation by adding more chloroform and water, resulting in a lower organic phase containing the lipids.[6]

  • Derivatization to FAMEs:

    • Dry the lipid extract under a stream of nitrogen.

    • Add a reagent such as 0.5 M sodium methoxide in methanol and incubate to transesterify the lipids to FAMEs.[15]

    • Alternatively, use an acid-catalyzed method, such as incubation with 1.2% HCl in methanol.[16]

  • FAME Extraction: Extract the FAMEs into an organic solvent like hexane.

  • Analysis: The hexane layer containing the FAMEs is then ready for GC-MS or NMR analysis.

Experimental Workflow for FAME Analysis

FAME_Workflow start Bacterial Cell Pellet extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction drying1 Dry Lipid Extract (Nitrogen Stream) extraction->drying1 derivatization Derivatization to FAMEs (e.g., Sodium Methoxide) drying1->derivatization extraction2 FAME Extraction (Hexane) derivatization->extraction2 analysis GC-MS or NMR Analysis extraction2->analysis

Caption: General workflow for the preparation and analysis of fatty acid methyl esters (FAMEs).

GC-MS Analysis of CPFAs

GC-MS is a powerful technique for the separation and identification of FAMEs.

  • Injection: Inject the FAME sample into the GC.

  • Separation: Use a suitable capillary column (e.g., a polar column) to separate the FAMEs based on their volatility and polarity. A temperature gradient is typically employed.[17][18]

  • Detection and Identification: The separated FAMEs are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification by comparison to spectral libraries and standards. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard.[19]

NMR Spectroscopy for CPFA Quantification

¹H NMR spectroscopy offers a non-destructive method for the quantification of CPFAs.

  • Sample Preparation: Dissolve the lipid extract in a deuterated solvent (e.g., CDCl₃) containing an internal standard.[20][21]

  • Data Acquisition: Acquire the ¹H NMR spectrum. The protons of the cyclopropane ring have characteristic chemical shifts in the upfield region of the spectrum (around -0.3 to 0.7 ppm), which are distinct from other fatty acid signals.[2][22]

  • Quantification: The total amount of CPFAs can be quantified by integrating the area of the characteristic cyclopropane proton signals relative to the integral of the internal standard.[21][23]

CPFAs in Drug Development

The essential role of CPFAs in the stress response and virulence of some pathogenic bacteria makes the CFA synthase a promising target for the development of novel antimicrobial agents.[16][24]

CFA Synthase Inhibitors

Several inhibitors of CFA synthase have been identified.

  • Dioctylamine: This compound acts as a substrate mimic and has been shown to be a potent inhibitor of CFA synthase in Helicobacter pylori and Mycobacterium tuberculosis.[25][26] Inhibition of CFA synthesis by dioctylamine renders these bacteria more susceptible to acid stress and reduces their ability to colonize a host.[21][24]

  • S-adenosyl-L-homocysteine (SAH) Analogs: As the biosynthesis of CPFAs is dependent on SAM, analogs of SAH (the product of the methyl transfer reaction) can act as competitive inhibitors of CFA synthase.[27]

Mechanism of Action of CFA Synthase Inhibitors

Inhibitor_Mechanism CFAS CFA Synthase Active Site No_CPFA No CPFA Synthesis CFAS->No_CPFA SAM SAM SAM->CFAS Binds UFA Unsaturated Phospholipid UFA->CFAS Binds Inhibitor Inhibitor (e.g., Dioctylamine) Inhibitor->CFAS Blocks Active Site

Caption: Mechanism of action of a competitive inhibitor of CFA synthase.

The development of specific and potent inhibitors of CFA synthase represents a promising strategy for the development of new antibiotics, particularly against pathogens that rely on CPFAs for survival and virulence. Further research is needed to optimize the efficacy and pharmacokinetic properties of these inhibitors for potential clinical applications. The enzymes of the fatty acid biosynthesis pathway are generally considered attractive targets for antimicrobial drug development due to the differences between the bacterial and mammalian systems.[10][24]

Conclusion

Cyclopropane fatty acids are critical components of the cell membranes of many bacteria, playing a vital role in their adaptation to stressful environments. The biosynthesis of CPFAs is a well-regulated process that is crucial for the survival and, in some cases, the virulence of pathogenic bacteria. The detailed understanding of the structure, biosynthesis, and function of CPFAs, coupled with robust analytical methods for their detection and quantification, provides a solid foundation for further research. In the context of drug development, the enzyme responsible for CPFA synthesis, CFA synthase, has emerged as a promising target for the design of novel antimicrobial agents. Continued investigation into the inhibitors of this enzyme could lead to the development of new therapies to combat bacterial infections.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydrosterculic Acid via Furukawa's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) is a cyclopropane-containing fatty acid (CPFA) found in the lipids of various plants and microorganisms. It serves as a key intermediate in the biosynthesis of other CPFAs and has garnered interest for its biological activities, including the modulation of lipid metabolism. This document provides a detailed protocol for the chemical synthesis of this compound (as its methyl ester) from methyl oleate using the Furukawa-modified Simmons-Smith reaction. This method offers a reliable and stereospecific route to the desired cis-cyclopropane structure, which is crucial for its biological function.

Introduction and Application

This compound (DHSA) and related CPFAs are significant components of certain seed oils (e.g., cottonseed oil) and bacterial cell membranes. In biological systems, DHSA is synthesized from oleic acid by the enzymatic addition of a methylene group from S-adenosylmethionine.[1] In drug development and metabolic research, DHSA is studied for its impact on lipid profiles and its ability to suppress stearoyl-CoA desaturase-1 (SCD1) activity.[2] The chemical synthesis of DHSA is essential for producing standards for analytical assays, such as those for bacterial cyclopropane fatty acid synthesis, and for creating analogues for structure-activity relationship studies.[3][4]

The Furukawa modification of the Simmons-Smith reaction is an effective method for synthesizing cyclopropanes from unfunctionalized alkenes.[5][6] It utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate a reactive zinc carbenoid species.[5] This method is highly stereospecific, preserving the cis-geometry of the starting alkene (oleic acid) in the final cyclopropane product, a critical feature for mimicking the natural compound.[6]

Reaction Mechanism and Workflow

The synthesis proceeds via a Furukawa-modified Simmons-Smith cyclopropanation. Diethylzinc reacts with diiodomethane to form an organozinc carbenoid intermediate (iodoethylzinc iodide). This carbenoid then reacts with the double bond of methyl oleate in a concerted, stereospecific fashion through a "butterfly-like" transition state to deliver a methylene group, forming the cyclopropane ring and preserving the original cis stereochemistry.[1][7]

Reaction_Mechanism Figure 1. Reaction Mechanism of Furukawa Cyclopropanation cluster_reaction Concerted Methylene Transfer Et2Zn Diethylzinc (Et₂Zn) Carbenoid Zinc Carbenoid (EtZnCH₂I) Et2Zn->Carbenoid + CH₂I₂ CH2I2 Diiodomethane (CH₂I₂) CH2I2->Carbenoid Product Methyl Dihydrosterculate (cis-cyclopropane) Carbenoid->Product + Methyl Oleate Oleate Methyl Oleate (cis-alkene) Oleate->Product Byproduct Ethylzinc Iodide (EtZnI)

Caption: Figure 1. Reaction Mechanism of Furukawa Cyclopropanation.

The overall experimental process involves the setup of an inert atmosphere reaction, addition of reagents, work-up to remove zinc salts, and purification of the final product.

Experimental_Workflow Figure 2. Experimental Workflow for Synthesis Setup 1. Reaction Setup - Dissolve Methyl Oleate in dry solvent - Inert Atmosphere (N₂/Ar) - Cool to 0 °C Reagents 2. Reagent Addition - Add Diethylzinc (Et₂Zn) - Add Diiodomethane (CH₂I₂) - Stir at Room Temp. Setup->Reagents Quench 3. Reaction Quench - Cool to 0 °C - Slowly add sat. aq. NH₄Cl Reagents->Quench Workup 4. Aqueous Workup - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄ Quench->Workup Purify 5. Purification - Filter and concentrate - Column Chromatography or - Distillation Workup->Purify Final Pure Methyl Dihydrosterculate Purify->Final

Caption: Figure 2. Experimental Workflow for Synthesis.

Experimental Protocol

This protocol describes the synthesis of methyl dihydrosterculate from methyl oleate. The subsequent hydrolysis to the free acid can be performed using standard procedures if required.

3.1 Materials and Reagents

  • Methyl Oleate (>99%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (99%, stabilized)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Diethyl Ether (or Ethyl Acetate) for chromatography

3.2 Equipment

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

3.3 Step-by-Step Procedure

  • Reaction Setup : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl oleate (e.g., 5.92 g, 20 mmol, 1.0 equiv).

  • Dissolve the methyl oleate in 100 mL of anhydrous 1,2-dichloroethane.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly add diethylzinc (44 mL of a 1.0 M solution in hexanes, 44 mmol, 2.2 equiv) dropwise via syringe over 20 minutes.

  • Following the diethylzinc addition, slowly add diiodomethane (3.5 mL, 11.6 g, 44 mmol, 2.2 equiv) dropwise over 20 minutes. CAUTION : The reaction can be exothermic. Maintain the temperature at 0 °C during addition.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Stir vigorously for 30 minutes until gas evolution ceases and two clear layers form.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/diethyl ether gradient) or by vacuum distillation (b.p. ~150-155 °C at 0.3 mmHg) to yield pure methyl dihydrosterculate as a colorless to light-yellow oil.

3.4 Safety Precautions

  • Diethylzinc is pyrophoric and reacts violently with water and air. It must be handled under a strict inert atmosphere.

  • Diiodomethane is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • The reaction quench can be vigorous. Perform additions slowly and with adequate cooling.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

ParameterValue / ConditionNotes
Starting MaterialMethyl OleateThe ester is preferred over the free acid for solubility.
Key ReagentsDiethylzinc (Et₂Zn)2.2 equivalents
Diiodomethane (CH₂I₂)2.2 equivalents
Solvent1,2-Dichloroethane (DCE)Anhydrous conditions are critical. DCM can also be used.[5]
Temperature0 °C to Room TemperatureInitial cooling is important to control exothermicity.
Reaction Time12 - 18 hoursMonitor by TLC or GC for completion.
Work-upSat. aq. NH₄Cl quenchStandard procedure to neutralize the organozinc reagents.
Expected Yield>80%Yields are typically high for this reaction. A reported yield for a similar synthesis is 82%.

Table 2: Characterization of Methyl Dihydrosterculate

PropertyValueReference
IUPAC Name methyl cis-8-(2-octylcyclopropyl)octanoate[3]
Molecular Formula C₂₀H₃₈O₂[3]
Molecular Weight 310.5 g/mol [3]
CAS Number 10152-62-2[3]
Appearance Colorless to light-yellow oil
Purity >98% (after purification)[3]
Solubility Soluble in ethanol and other organic solvents[3]

Biological Context and Applications

The synthesis of this compound provides a valuable tool for researchers in lipidomics and drug discovery.

Biological_Context Figure 3. Biosynthesis and Biological Role of DHSA Oleic Oleic Acid DHSA This compound (DHSA) Oleic->DHSA + Methylene Group Sterculic Sterculic Acid DHSA->Sterculic [O] Effects Biological Effects: - SCD1 Inhibition - PPARδ Modulation - Altered Membrane Fluidity DHSA->Effects Synthase Cyclopropane Synthase (in vivo) Synthase->DHSA Desaturase Desaturase Desaturase->Sterculic

References

Application Notes: Extraction and Analysis of Dihydrosterculic Acid from Natural Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrosterculic acid (DHSA), a cyclopropane fatty acid (CPFA), is a unique lipid molecule found in the oils of various plants, notably in cottonseed oil and the seed oil of Euphoria longana.[1][2] Its biological activities, including the induction of hepatic peroxisome proliferator-activated receptor alpha (PPARα) target gene expression and the suppression of desaturase activity, make it a compound of interest for researchers in nutrition, biochemistry, and drug development.[3][4] These application notes provide detailed protocols for the extraction, purification, and analysis of DHSA from natural oil sources.

Data Presentation: this compound Content in Natural Oils

The concentration of this compound can vary significantly depending on the natural source. The following table summarizes the reported quantitative data for DHSA in select oils.

Natural Oil SourceThis compound Content (% of total fatty acids)Reference
Euphoria longana Seed Oil17.4%[1]
Cottonseed Oil (Gossypium hirsutum)Present, concentration variable[2][3]
Litchi sinensis OilPresent, concentration variable[5]
Sterculia foetida Seed OilPresent, precursor to Sterculic Acid[6][7]

Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Oil from Seeds

This protocol describes a standard method for obtaining crude oil from seeds using a Soxhlet apparatus.[8][9]

Materials:

  • Dried seeds (e.g., Euphoria longana or cottonseed)

  • Petroleum ether or n-hexane

  • Soxhlet extractor apparatus

  • Ball mill or grinder

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Grind the dried seeds into a fine powder using a ball mill or grinder.

  • Accurately weigh approximately 10-20 g of the ground seed powder and place it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 200-250 mL of petroleum ether or n-hexane and connect it to the Soxhlet extractor and condenser.

  • Heat the solvent to its boiling point. The extraction process should be run for 6-8 hours, allowing the solvent to cycle through the sample multiple times.

  • After extraction, allow the apparatus to cool.

  • Remove the round-bottom flask containing the oil and solvent mixture.

  • Concentrate the extract using a rotary evaporator at 40°C under reduced pressure to remove the solvent.[8]

  • Dry the resulting crude oil over anhydrous sodium sulfate to remove any residual water.

  • Store the crude oil at -20°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Saponification and Isolation of Total Fatty Acids

This protocol details the hydrolysis of triglycerides in the crude oil to yield free fatty acids.[2][10]

Materials:

  • Crude seed oil

  • Ethanolic potassium hydroxide (KOH) solution (2 M)

  • Hydrochloric acid (HCl), concentrated

  • Hexane or diethyl ether

  • Distilled water

  • Separatory funnel

  • pH indicator paper

Procedure:

  • Dissolve 5 g of the crude oil in 50 mL of the 2 M ethanolic KOH solution in a round-bottom flask.

  • Reflux the mixture for 1-2 hours with constant stirring to ensure complete saponification.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add 50 mL of distilled water to the funnel.

  • Extract the non-saponifiable materials by washing the aqueous layer three times with 30 mL portions of hexane or diethyl ether. Discard the organic layers.

  • Acidify the remaining aqueous layer to a pH of 1-2 by slowly adding concentrated HCl. Use pH paper to monitor the pH. This process protonates the fatty acid salts, converting them into free fatty acids.

  • Extract the liberated free fatty acids three times with 50 mL portions of hexane or diethyl ether.

  • Combine the organic extracts and wash them with distilled water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the total free fatty acid mixture.

Protocol 3: Purification of this compound via Argentation (Silver Ion) Chromatography

This protocol describes the separation of saturated fatty acids, including DHSA, from unsaturated fatty acids using silver ion thin-layer chromatography (Ag-TLC).[6][7] For larger quantities, this method can be adapted for column chromatography.[11][12]

Materials:

  • Total free fatty acid mixture

  • Silica gel TLC plates

  • Silver nitrate (AgNO₃)

  • Methanol

  • Developing solvent (e.g., petroleum ether:diethyl ether, 90:10 v/v)

  • 2',7'-Dichlorofluorescein spray reagent (0.2% in ethanol)

  • UV lamp (254 nm)

  • Scraping tool (spatula)

  • Elution solvent (e.g., diethyl ether with 1% acetic acid)

Procedure:

  • Plate Preparation: Prepare a 10% (w/v) solution of AgNO₃ in methanol. Dip the silica gel TLC plates into this solution for 30-60 seconds. Allow the plates to air dry in a dark place, then activate them by heating at 110°C for 30-60 minutes just before use.

  • Sample Application: Dissolve the total fatty acid mixture in a minimal amount of hexane. Spot the solution onto the baseline of the activated Ag-TLC plate.

  • Chromatography: Place the plate in a developing chamber saturated with the developing solvent. Allow the solvent front to migrate near the top of the plate.

  • Visualization: After development, dry the plate and visualize the fatty acid bands by spraying with the 2',7'-dichlorofluorescein reagent and viewing under a UV lamp. Saturated fatty acids, including DHSA, will have the highest Rf value as they do not complex with the silver ions. Unsaturated fatty acids will be retained more strongly and have lower Rf values.

  • Extraction: Scrape the silica band corresponding to the saturated fatty acids from the plate.

  • Elution: Place the scraped silica into a small column or vial and elute the this compound using the elution solvent.

  • Solvent Removal: Evaporate the solvent from the eluate under a stream of nitrogen to yield the purified saturated fatty acid fraction containing DHSA.

Protocol 4: Analysis and Quantification

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of fatty acids after converting them to fatty acid methyl esters (FAMEs).[6][13]

Materials:

  • Purified DHSA fraction

  • BF₃-methanol solution (14%) or 5% HCl in methanol[13]

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23)[6]

Procedure:

  • Derivatization to FAMEs: Place approximately 10 mg of the purified fatty acid fraction into a screw-cap vial. Add 2 mL of 14% BF₃-methanol or 5% HCl in methanol.[13]

  • Heat the vial at 60-100°C for 10-20 minutes.

  • After cooling, add 2 mL of distilled water and 2 mL of hexane. Vortex thoroughly.

  • Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Dry the hexane extract with a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS.

    • Typical GC Conditions: Use a DB-23 column (30 m x 0.25 mm i.d.). Set the oven temperature program to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 240°C) to separate the FAMEs.[6][14]

    • MS Conditions: Use electron ionization (EI) mode. The mass spectrum for DHSA methyl ester will show a characteristic molecular ion (M+) at m/z 310, distinguishing it from the corresponding cyclopropene (sterculic acid methyl ester, m/z 308).[13]

  • Quantification: Use an internal standard (e.g., heptadecanoic acid) added before derivatization for accurate quantification.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation of the cyclopropane ring.[5][15]

Materials:

  • Purified DHSA

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the purified DHSA in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Analysis: The key identifying signals for the cyclopropane ring protons of DHSA are two distinct peaks in the upfield region:

    • A peak at approximately -0.30 ppm (cis proton to the alkyl chains).[15]

    • A peak at approximately 0.60 ppm (trans proton to the alkyl chains).[15]

    • The two methine protons of the cyclopropane ring appear around 0.68 ppm.[5]

  • Quantification: Integration of the characteristic cyclopropane proton signals relative to other signals in the spectrum can be used for quantification.[16]

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow RawMaterial Natural Source (e.g., Cottonseed, Euphoria longana seeds) Grinding Grinding / Milling RawMaterial->Grinding OilExtraction Soxhlet Extraction (Petroleum Ether / Hexane) Grinding->OilExtraction CrudeOil Crude Oil OilExtraction->CrudeOil Saponification Saponification (Ethanolic KOH) CrudeOil->Saponification FreeFattyAcids Total Free Fatty Acids (FFAs) Saponification->FreeFattyAcids Purification Argentation (Silver Ion) Chromatography (TLC/Column) FreeFattyAcids->Purification PurifiedDHSA Purified DHSA Fraction Purification->PurifiedDHSA Analysis Analysis & Quantification PurifiedDHSA->Analysis GCMS GC-MS Analysis->GCMS Identification & Quantification NMR NMR Spectroscopy Analysis->NMR Structural Confirmation DHSA_Pathway DHSA This compound (DHSA) center_node DHSA->center_node PPARa PPARα (Peroxisome Proliferator- Activated Receptor Alpha) FAO Fatty Acid Oxidation (FAO) Genes PPARa->FAO Upregulates SCD1 SCD1 (Stearoyl-CoA Desaturase-1) DNL De Novo Lipogenesis SCD1->DNL Catalyzes rate-limiting step in center_node->PPARa Induces center_node->SCD1 Suppresses

References

Application Note: HPLC Analysis of Dihydrosterculic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid (DHSA) is a cyclopropane fatty acid found in certain plant oils, notably cottonseed oil. It has garnered significant interest in the scientific community due to its biological activities, including the suppression of stearoyl-CoA desaturase-1 (SCD1) activity and modulation of lipid metabolism through peroxisome proliferator-activated receptors (PPARs).[1] Accurate and reliable quantification of DHSA in various matrices is crucial for research in nutrition, metabolic diseases, and drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), based on established methodologies. The method involves derivatization to enhance UV detection, providing a robust and sensitive analytical solution.

Principle

The quantitative analysis of this compound and other cyclopropenoid fatty acids (CPFAs) can be effectively achieved through reversed-phase HPLC.[2] Due to the lack of a strong chromophore in the native molecule, a pre-column derivatization step is employed. The free fatty acids are converted to their phenacyl esters by reacting with 2-bromoacetophenone.[2] These derivatives exhibit strong UV absorbance at approximately 242 nm, allowing for sensitive detection.[3][4] The separation is performed on a C18 stationary phase with a gradient elution using a mixture of acetonitrile and water. Quantification is achieved by using an external standard calibration curve.[2]

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis of this compound and related cyclopropenoid fatty acids after derivatization. Data is based on the methodology proposed by Obert et al., 2007 for the analysis of CPFAs in cottonseed products.[2]

Analyte (Phenacyl Ester)Retention Time (min)Limit of Detection (LOD) (µg/g)Limit of Quantitation (LOQ) (µg/g)Linearity (R²)
This compoundExpected to elute after common saturated and unsaturated C18 fatty acidsTo be determined empiricallyTo be determined empirically>0.99
Malvalic AcidTo be determined empiricallyTo be determined empiricallyTo be determined empirically>0.99
Sterculic AcidTo be determined empiricallyTo be determined empiricallyTo be determined empirically>0.99

Experimental Protocols

Sample Preparation: Extraction and Saponification

This protocol is designed for the extraction of total fatty acids from cottonseed oil.

Materials:

  • Cottonseed oil sample

  • Soxhlet extraction apparatus

  • Petroleum ether or hexane

  • 0.5 M Sodium hydroxide in methanol

  • Boiling water bath

  • Nitrogen gas stream

  • Hydrochloric acid (HCl), concentrated

  • Saturated NaCl solution

  • Hexane

Procedure:

  • Oil Extraction: Accurately weigh the cottonseed sample and perform a Soxhlet extraction with petroleum ether or hexane to extract the oil.

  • Saponification:

    • To the extracted oil, add a solution of 0.5 M sodium hydroxide in methanol.

    • Heat the mixture in a boiling water bath for 5-10 minutes to saponify the lipids.

  • Acidification:

    • After cooling, acidify the mixture with concentrated HCl to protonate the free fatty acids.

  • Extraction of Free Fatty Acids:

    • Add a saturated NaCl solution and extract the free fatty acids into hexane.

    • Repeat the hexane extraction twice to ensure complete recovery.

    • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

Derivatization of Free Fatty Acids

Materials:

  • Dried free fatty acid extract

  • 2-bromoacetophenone solution

  • Triethylamine (catalyst)

  • Acetonitrile

  • Heating block or water bath (80°C)

Procedure:

  • Re-dissolve the dried fatty acid extract in acetonitrile.

  • Add the 2-bromoacetophenone solution and a catalytic amount of triethylamine.

  • Heat the mixture at 80°C for 30 minutes to form the phenacyl esters.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for HPLC analysis. Dilute with the mobile phase if necessary.

HPLC Analysis

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system with a binary pump, autosampler, and UV detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with a 50:50 (A:B) mixture, ramping to 100% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C (or ambient)
Detection UV at 242 nm
Injection Volume 20 µL

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the derivatized sample or standard solutions.

  • Run the gradient program and record the chromatogram.

  • Identify the this compound phenacyl ester peak based on the retention time of a pure standard.

  • Quantify the amount of DHSA in the sample using the calibration curve generated from the external standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Cottonseed Sample Extraction Soxhlet Extraction (Petroleum Ether/Hexane) Sample->Extraction Saponification Saponification (Methanolic NaOH) Extraction->Saponification Acidification Acidification (HCl) Saponification->Acidification FFA_Extraction Free Fatty Acid Extraction (Hexane) Acidification->FFA_Extraction Drying Evaporation (Nitrogen Stream) FFA_Extraction->Drying Derivatization Phenacyl Ester Formation (2-bromoacetophenone) Drying->Derivatization HPLC Reversed-Phase HPLC (C18 Column) Derivatization->HPLC Detection UV Detection (242 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

signaling_pathway cluster_scd1 SCD1 Pathway cluster_ppar PPAR Pathway DHSA This compound (DHSA) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) DHSA->SCD1 Inhibits PPARa PPARα Expression DHSA->PPARa Increases PPARd PPARδ Expression DHSA->PPARd Increases MUFA Monounsaturated Fatty Acids (e.g., Palmitoleic, Oleic) SCD1->MUFA SFA Saturated Fatty Acids (e.g., Palmitic, Stearic) SFA->SCD1 FAO Fatty Acid Oxidation Genes PPARa->FAO Lipid_Metabolism Increased Lipid Metabolism FAO->Lipid_Metabolism

Caption: Simplified signaling pathway of this compound's metabolic effects.

References

Preparing Dihydrosterculic Acid for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid (DHSA) is a cyclopropane fatty acid found in certain plant oils, notably cottonseed oil. It is an analog of the well-characterized stearoyl-CoA desaturase (SCD) inhibitor, sterculic acid. Research indicates that DHSA plays a significant role in lipid metabolism, primarily through the inhibition of SCD and the activation of peroxisome proliferator-activated receptor alpha (PPARα)[1][2]. These activities make DHSA a molecule of interest for studies related to metabolic diseases, oncology, and other conditions where lipid metabolism is dysregulated. Proper preparation of DHSA for in vitro cell culture experiments is critical to obtaining accurate and reproducible results. This document provides detailed protocols and application notes for the solubilization and preparation of DHSA for use in cell-based assays.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₉H₃₆O₂--INVALID-LINK--
Molecular Weight 296.5 g/mol --INVALID-LINK--
Appearance SolidMatreya LLC Product Data Sheet
Solubility Soluble in chloroform, methanol, ethanol, hexane.Matreya LLC Product Data Sheet[3]

Preparation of this compound Stock Solutions

Due to its lipophilic nature, DHSA is poorly soluble in aqueous media. Therefore, a stock solution in an organic solvent is required. The choice of solvent and the final concentration in the cell culture medium should be carefully considered to avoid solvent-induced cytotoxicity. Ethanol and dimethyl sulfoxide (DMSO) are common choices.

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended Starting ConcentrationNotes
Ethanol (100%) 10-50 mMEnsure the final concentration of ethanol in the cell culture medium does not exceed 0.5% (v/v) to minimize toxicity[4].
DMSO 10-50 mMThe final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% (v/v) to avoid off-target effects.
Protocol 1: Preparation of a 10 mM DHSA Stock Solution in Ethanol

Materials:

  • This compound (solid)

  • Anhydrous ethanol (≥99.5%)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing DHSA: Accurately weigh 2.965 mg of DHSA powder using a calibrated analytical balance.

  • Dissolution: Aseptically transfer the weighed DHSA into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1 mL of 100% ethanol to the tube.

  • Mixing: Vortex the solution thoroughly until the DHSA is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Preparation of DHSA-BSA Complex for Cell Culture

For most cell culture applications, it is essential to complex fatty acids with a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to enhance their solubility and facilitate their delivery to cells in an aqueous environment[5].

Protocol 2: Preparation of a DHSA-BSA Complex Working Solution

This protocol is adapted from standard methods for preparing fatty acid-BSA complexes[5][6][7]. The following describes the preparation of a 1 mM DHSA solution with a 5:1 molar ratio of DHSA to BSA.

Materials:

  • 10 mM DHSA stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Water bath or incubator at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) BSA Solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free cell culture medium.

    • Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming.

    • Sterile filter the BSA solution using a 0.22 µm filter.

    • Warm the BSA solution to 37°C in a water bath or incubator.

  • Complexation of DHSA with BSA:

    • In a sterile conical tube, add the desired volume of the pre-warmed 10% BSA solution. For example, to prepare 1 mL of the final working solution, start with approximately 900 µL of the BSA solution.

    • While gently swirling the BSA solution, slowly add the required volume of the 10 mM DHSA stock solution in ethanol to achieve the desired final concentration. For a 1 mM final concentration, add 100 µL of the 10 mM stock to 900 µL of the BSA solution.

    • Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complexation of DHSA to BSA.

  • Final Preparation and Use:

    • The DHSA-BSA complex is now ready to be diluted to the final desired concentration in your complete cell culture medium.

    • A vehicle control should be prepared in parallel using the same concentration of ethanol and BSA without the DHSA.

G cluster_stock Stock Solution Preparation cluster_bsa BSA Solution Preparation cluster_complex Complexation DHSA_powder DHSA Powder Stock_Vial 10 mM DHSA in Ethanol DHSA_powder->Stock_Vial Dissolve Ethanol 100% Ethanol Ethanol->Stock_Vial Add_DHSA Add DHSA Stock to BSA Stock_Vial->Add_DHSA BSA_powder Fatty Acid-Free BSA BSA_solution 10% BSA Solution BSA_powder->BSA_solution Dissolve PBS Sterile PBS PBS->BSA_solution Warm_BSA Warm BSA to 37°C BSA_solution->Warm_BSA Warm_BSA->Add_DHSA Incubate Incubate at 37°C Add_DHSA->Incubate Final_Complex DHSA-BSA Complex (Working Solution) Incubate->Final_Complex Dilute Final Cell Treatment Final_Complex->Dilute Dilute in Culture Medium

Figure 1: Experimental workflow for preparing DHSA-BSA complex.

Experimental Protocols

Protocol 3: Cell Viability Assay

It is crucial to determine the cytotoxic potential of DHSA on the cell line of interest. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium

  • DHSA-BSA complex (from Protocol 2)

  • Vehicle control (BSA in ethanol)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the DHSA-BSA complex (e.g., 1, 10, 50, 100, 200 µM). Include wells with the vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Table 2: Example Data Presentation for Cell Viability Assay

DHSA Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.25 ± 0.08100%
11.23 ± 0.0798.4%
101.20 ± 0.0996.0%
501.15 ± 0.1092.0%
1001.05 ± 0.0884.0%
2000.85 ± 0.0768.0%
Protocol 4: Stearoyl-CoA Desaturase (SCD) Inhibition Assay

DHSA is known to inhibit SCD. This can be assessed by measuring the conversion of radiolabeled stearic acid to oleic acid.

Materials:

  • Cell line expressing SCD (e.g., HepG2)

  • [¹⁴C]-Stearic acid

  • DHSA-BSA complex

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) plates and chamber

  • Scintillation counter and fluid

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of DHSA-BSA complex for a predetermined time.

  • Radiolabeling: Add [¹⁴C]-stearic acid to the culture medium and incubate for 2-4 hours.

  • Lipid Extraction: Wash the cells and extract total lipids using an appropriate solvent system.

  • TLC Separation: Spot the lipid extracts on a TLC plate and develop the plate in a suitable solvent system to separate stearic acid and oleic acid.

  • Quantification: Scrape the spots corresponding to stearic acid and oleic acid and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the SCD activity as the percentage of [¹⁴C]-oleic acid relative to the total radioactivity of [¹⁴C]-stearic acid and [¹⁴C]-oleic acid.

SCD_Inhibition Stearic_Acid Saturated Fatty Acids (e.g., Stearic Acid) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Stearic_Acid->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1->MUFA Δ9-desaturation DHSA This compound DHSA->SCD1 Inhibition

Figure 2: DHSA inhibits the conversion of saturated to monounsaturated fatty acids.

Protocol 5: PPARα Activation Assay

DHSA can activate PPARα. This can be measured using a luciferase reporter gene assay.

Materials:

  • Cell line suitable for transfection (e.g., HEK293T or HepG2)

  • PPARα expression vector

  • PPRE (PPAR response element)-luciferase reporter vector

  • Transfection reagent

  • DHSA-BSA complex

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of the DHSA-BSA complex. Include a known PPARα agonist as a positive control.

  • Incubation: Incubate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Express the results as fold induction over the vehicle control.

PPARa_Activation DHSA This compound PPARa PPARα DHSA->PPARa Binds and Activates PPRE PPRE (in target gene promoter) PPARa->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR RXR->PPRE Transcription Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Transcription

Figure 3: DHSA-mediated activation of the PPARα signaling pathway.

Stability and Storage

While specific stability data for DHSA in solution is not extensively documented, general practices for fatty acid handling should be followed. Cyclopropane fatty acids are generally considered to be relatively stable. Stock solutions in organic solvents should be stored at -20°C or -80°C and protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles. DHSA-BSA complexes in aqueous media should be prepared fresh for each experiment for optimal results.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these standardized procedures, researchers can ensure the reliable and reproducible investigation of DHSA's biological effects, contributing to a better understanding of its therapeutic potential. It is always recommended to perform initial dose-response experiments to determine the optimal concentration range for a specific cell line and experimental endpoint.

References

Application Notes and Protocols for SCD1 Inhibition Assay Using Dihydrosterculic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Quantitative Data for Known SCD1 Inhibitors (for reference)

InhibitorTarget SpeciesAssay TypeIC50 / EC50
Dihydrosterculic AcidNot SpecifiedNot SpecifiedData not available in public literature. Expected to be a less potent inhibitor than sterculic acid.
Sterculic AcidNot Specifieddelta-9 desaturase (Δ9D) activity0.9 µM
A-939572Human SCD1Enzymatic37 nM[3]
A-939572Mouse SCD1Enzymatic<4 nM[3]
MK-8245Human SCD1Enzymatic1 nM[3]
MK-8245Mouse SCD1Enzymatic3 nM[3]
MF-438Not SpecifiedEnzymatic2.3 nM[3]
CVT-11127Rat Microsomal SCDEnzymatic210 nM[3]
CVT-11127HepG2 Cell-basedCellular410 nM[3]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Inhibition Assay

This protocol outlines a general method for determining the direct inhibitory effect of this compound on SCD1 enzyme activity using a radiolabeled substrate.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

  • Enzyme: Recombinant human SCD1, diluted in assay buffer to the desired concentration.

  • Substrate: [14C]-Stearoyl-CoA, prepared in assay buffer.

  • Cofactor: NADH solution, prepared fresh in assay buffer.

  • Inhibitor: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

2. Assay Procedure:

  • Add assay buffer, inhibitor solution (or vehicle control), and diluted enzyme to each well of a microplate.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.[3]

  • Initiate the reaction by adding the substrate/cofactor mix ([14C]-Stearoyl-CoA and NADH).[3]

  • Incubate at 37°C for a defined period (e.g., 60 minutes).[3]

  • Stop the reaction by adding a strong base (e.g., 10% KOH in ethanol).[3]

  • Saponify the lipids by heating.

  • Acidify the reaction and extract the fatty acids with an organic solvent (e.g., hexane).[3]

  • Separate the saturated ([14C]-stearate) and monounsaturated ([14C]-oleate) fatty acids using thin-layer chromatography (TLC).[3]

  • Quantify the radiolabeled product by scintillation counting.[3]

3. Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Lipid Profile Analysis

This protocol describes how to assess the effect of this compound on the fatty acid composition of cells, which is a downstream consequence of SCD1 inhibition.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HepG2) in multi-well plates and allow them to adhere overnight.[3]

  • Replace the medium with fresh medium, preferably containing lipid-depleted serum, with various concentrations of this compound or a vehicle control.[3]

  • Incubate for a predetermined time (e.g., 24-48 hours).[3]

2. Lipid Extraction and Analysis:

  • Wash cells with ice-cold PBS and harvest.

  • Perform a total lipid extraction using a standard method such as the Folch or Bligh-Dyer method.[3]

  • Prepare fatty acid methyl esters (FAMEs) from the lipid extract by saponification and methylation.[3]

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the relative amounts of different fatty acids.

3. Data Analysis:

  • Calculate the desaturation index, typically the ratio of oleic acid (18:1) to stearic acid (18:0).

  • Compare the desaturation index in treated cells to control cells to determine the inhibitory effect of this compound.

Mandatory Visualization

SCD1_Signaling_Pathway cluster_inhibition SCD1 Inhibition cluster_lipid_metabolism Lipid Metabolism cluster_downstream_effects Downstream Cellular Effects Dihydrosterculic_Acid This compound SCD1 SCD1 Dihydrosterculic_Acid->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway (Cell Growth, Proliferation) SCD1->PI3K_AKT_mTOR Inhibition leads to downregulation NF_kB NF-κB Signaling (Inflammation) SCD1->NF_kB Inhibition can modulate ER_Stress Endoplasmic Reticulum Stress SCD1->ER_Stress Inhibition can induce Apoptosis Apoptosis SCD1->Apoptosis Inhibition can induce SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 MUFA->PI3K_AKT_mTOR Activates

Caption: SCD1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents: - this compound - SCD1 Enzyme - [14C]-Stearoyl-CoA - Cells (e.g., HepG2) Enzymatic_Assay Enzymatic Assay: - Incubate enzyme with inhibitor - Add substrate - Stop reaction Reagents->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay: - Treat cells with inhibitor - Incubate (24-48h) Reagents->Cell_Based_Assay TLC TLC Separation of Fatty Acids Enzymatic_Assay->TLC Lipid_Extraction Lipid Extraction & FAME Preparation Cell_Based_Assay->Lipid_Extraction Scintillation Scintillation Counting TLC->Scintillation IC50 Calculate IC50 Scintillation->IC50 GC_MS GC-MS Analysis Lipid_Extraction->GC_MS Desaturation_Index Calculate Desaturation Index GC_MS->Desaturation_Index

Caption: Experimental Workflow for SCD1 Inhibition Assay.

References

Application Notes and Protocols for Studying Lipid Metabolism in Hepatocytes with Dihydrosterculic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid (DHSA) is a cyclopropene fatty acid found in cottonseed oil that has garnered interest for its role in modulating lipid metabolism.[1] These application notes provide a comprehensive guide for researchers to investigate the effects of DHSA on lipid metabolism in hepatocytes. DHSA is known to be an inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme that catalyzes the synthesis of monounsaturated fatty acids. More recent studies have highlighted its role in activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of fatty acid oxidation.[1][2] Understanding the impact of DHSA on hepatocytes is crucial for elucidating its therapeutic potential in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action

DHSA primarily influences two key pathways in hepatocyte lipid metabolism:

  • Inhibition of Stearoyl-CoA Desaturase (SCD): By inhibiting SCD, DHSA reduces the conversion of saturated fatty acids into monounsaturated fatty acids. This alteration in the cellular fatty acid pool can have downstream effects on membrane fluidity, signaling pathways, and lipid storage.

  • Activation of PPARα Signaling: DHSA has been shown to increase the expression of PPARα and its target genes.[1][2] PPARα is a nuclear receptor that, upon activation, upregulates the transcription of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation.[1][2] This leads to an increased capacity of hepatocytes to catabolize fatty acids for energy production.[1]

Data Presentation

The following tables summarize the reported effects of this compound on key parameters of lipid metabolism in hepatocytes.

ParameterCell/Animal ModelTreatmentResultCitation
Gene Expression
PPARαMouse Liver (in vivo)Cottonseed oil diet (containing DHSA)Increased expression[1][2]
PPARα target genes (e.g., for FAO)Mouse Liver (in vivo)Cottonseed oil diet (containing DHSA)Increased expression[1][2]
Metabolic Function
Fatty Acid Oxidation (FAO) CapacityHepG2 cells (in vitro)DHSA treatmentHigher capacity to utilize FAO for energy production[1]
Mitochondrial RespirationHepG2 cells (in vitro)DHSA treatmentIncreased with long-chain fatty acid substrates[1]
Lipid Accumulation
Hepatic TriglyceridesMouse Liver (in vivo)Cottonseed oil diet (containing DHSA) vs. Safflower oil diet (lacking DHSA)No significant change compared to chow; prevented the increase seen with safflower oil diet[1]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the impact of DHSA on hepatocyte lipid metabolism.

Protocol 1: Cell Culture and DHSA Treatment

This protocol describes the general procedure for culturing hepatocytes and treating them with DHSA.

Materials:

  • Hepatocyte cell line (e.g., HepG2, AML12)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound (DHSA)

  • DMSO (for dissolving DHSA)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Culture hepatocytes in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.

  • Prepare a stock solution of DHSA in DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid toxicity.

  • Seed hepatocytes in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Remove the growth medium and replace it with fresh medium containing the desired concentration of DHSA or vehicle control (DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24, 48 hours) before proceeding with downstream assays.

Protocol 2: Analysis of Lipid Accumulation by Nile Red Staining

This protocol uses the fluorescent dye Nile Red to visualize and quantify intracellular lipid droplets.

Materials:

  • DHSA-treated and control hepatocytes (from Protocol 1)

  • Nile Red stock solution (1 mg/mL in acetone)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI solution (for nuclear counterstaining, optional)

  • Fluorescence microscope or plate reader

Procedure:

  • After DHSA treatment, gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of Nile Red by diluting the stock solution in PBS (e.g., 1:1000).

  • Incubate the cells with the Nile Red working solution for 10-15 minutes at room temperature, protected from light.

  • (Optional) Wash with PBS and incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Wash the cells twice with PBS.

  • Add a small volume of PBS to the wells to prevent drying.

  • Visualize the lipid droplets using a fluorescence microscope with appropriate filters (e.g., Texas Red for Nile Red, DAPI for nuclei).

  • For quantification, the fluorescence intensity can be measured using a microplate reader (excitation ~550 nm, emission ~635 nm).

Protocol 3: Quantification of Intracellular Triglycerides

This protocol describes the enzymatic quantification of triglyceride content in cell lysates.

Materials:

  • DHSA-treated and control hepatocytes (from Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Triglyceride quantification assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • After DHSA treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate for normalization.

  • Follow the manufacturer's instructions for the triglyceride quantification assay kit. This typically involves incubating the cell lysate with a lipase to release glycerol, followed by a series of enzymatic reactions that produce a detectable signal (color or fluorescence).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the triglyceride concentration based on a standard curve and normalize to the protein concentration of the cell lysate.

Protocol 4: Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of mitochondrial β-oxidation of a radiolabeled fatty acid substrate.

Materials:

  • DHSA-treated and control hepatocytes (from Protocol 1)

  • [1-14C]palmitic acid or other radiolabeled fatty acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Krebs-Henseleit buffer (or similar)

  • Perchloric acid (PCA)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare a solution of [1-14C]palmitic acid complexed to fatty acid-free BSA in the assay buffer.

  • After DHSA treatment, wash the cells with PBS and pre-incubate them in assay buffer.

  • Initiate the assay by adding the radiolabeled fatty acid-BSA complex to the cells.

  • Incubate at 37°C for the desired time period (e.g., 1-2 hours).

  • Stop the reaction by adding ice-cold perchloric acid. This will precipitate macromolecules and release acid-soluble metabolites (ASMs), including [14C]acetyl-CoA, which are products of β-oxidation.

  • Collect the supernatant containing the ASMs.

  • Quantify the radioactivity in the supernatant using a scintillation counter.

  • Determine the protein concentration in parallel wells for normalization.

  • The rate of fatty acid oxidation is expressed as the amount of radiolabeled ASM produced per unit of protein per unit of time.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of PPARα and its target genes.

Materials:

  • DHSA-treated and control hepatocytes (from Protocol 1)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PPARA, CPT1A, ACADM) and a housekeeping gene (e.g., ACTB, GAPDH)

  • Real-time PCR instrument

Procedure:

  • After DHSA treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reactions by combining the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound in Hepatocytes

DHSA_Pathway cluster_nucleus Nucleus DHSA This compound (DHSA) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) DHSA->SCD1 PPARa PPARα DHSA->PPARa Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE RXR RXR RXR->PPRE FAO_Genes Fatty Acid Oxidation (FAO) Genes (e.g., CPT1A, ACADM) PPRE->FAO_Genes Upregulates Transcription FattyAcidOxidation Increased Fatty Acid Oxidation FAO_Genes->FattyAcidOxidation SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) MUFA Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) SFA->MUFA SCD1 Triglycerides Triglyceride Synthesis MUFA->Triglycerides Mitochondrion Mitochondrion FattyAcidOxidation->Mitochondrion LipidDroplets Decreased Lipid Droplet Accumulation Triglycerides->LipidDroplets

Caption: DHSA signaling pathway in hepatocytes.

Experimental Workflow for Studying DHSA Effects

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture Hepatocytes (e.g., HepG2, AML12) treatment Treat with DHSA (and vehicle control) start->treatment lipid_staining Lipid Accumulation (Nile Red Staining) treatment->lipid_staining tg_quant Triglyceride Quantification treatment->tg_quant fao_assay Fatty Acid Oxidation (FAO) Assay treatment->fao_assay gene_expression Gene Expression (qRT-PCR for PPARα targets) treatment->gene_expression data_analysis Data Analysis and Interpretation lipid_staining->data_analysis tg_quant->data_analysis fao_assay->data_analysis gene_expression->data_analysis

Caption: Workflow for investigating DHSA effects.

References

Application Notes and Protocols for Investigating Fatty Acid Oxidation with Dihydrosterculic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid (DHSA) is a cyclopropyl-containing fatty acid naturally found in cottonseed oil. Historically, related cyclopropenoid fatty acids have been recognized for their role in inhibiting stearoyl-CoA desaturase (SCD1), a key enzyme in lipogenesis. However, recent research has unveiled a more complex and intriguing role for DHSA in cellular metabolism, particularly in the regulation of fatty acid oxidation (FAO). Emerging evidence suggests that DHSA can indirectly stimulate FAO through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a critical regulator of lipid metabolism.[1][2][3] This makes DHSA a valuable tool for investigating the interplay between lipogenesis, fatty acid signaling, and oxidative metabolism.

These application notes provide a comprehensive overview of the mechanism of action of DHSA and detailed protocols for its use in studying fatty acid oxidation in both in vitro and in vivo models.

Mechanism of Action

This compound's primary molecular target is stearoyl-CoA desaturase 1 (SCD1), an enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. By inhibiting SCD1, DHSA leads to an intracellular accumulation of saturated fatty acids (SFAs). This increase in the SFA pool is believed to be the trigger for the activation of PPARα.[1][3]

PPARα is a nuclear receptor that functions as a transcription factor. Upon activation by lipid ligands, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes. This binding initiates the transcription of a suite of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation.[1][3]

Therefore, DHSA does not directly inhibit or activate FAO enzymes but rather modulates the expression of the machinery responsible for fatty acid oxidation. This indirect mechanism makes it a unique tool for studying the transcriptional regulation of FAO in response to alterations in cellular lipid composition.

Signaling Pathway

DHSA_FAO_Pathway DHSA This compound (DHSA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) DHSA->SCD1 SFA Saturated Fatty Acids (SFAs) ↑ SCD1->SFA Leads to Accumulation PPARa PPARα Activation SFA->PPARa PPRE PPRE Binding PPARa->PPRE Dimerizes with RXR and Binds RXR RXR RXR->PPRE FAO_Genes Fatty Acid Oxidation Gene Transcription ↑ (e.g., CPT1, ACADL) PPRE->FAO_Genes FAO Increased Fatty Acid Oxidation FAO_Genes->FAO

DHSA-mediated activation of fatty acid oxidation.

Data Presentation

The following tables summarize illustrative quantitative data on the effects of this compound on fatty acid oxidation, as suggested by published research. Note that specific values may vary depending on the experimental system, cell type, and DHSA concentration. Researchers should use the provided protocols to determine the precise effects in their models.

Table 1: Illustrative Effect of DHSA on FAO-Related Gene Expression in Mouse Liver

GeneFunctionFold Change (vs. Control)
PparaNuclear Receptor, Master Regulator of FAO~1.5 - 2.0
Cpt1aCarnitine Palmitoyltransferase 1a (Mitochondrial Fatty Acid Uptake)~1.5 - 2.5
AcadlAcyl-CoA Dehydrogenase, Long Chain (β-oxidation)~1.3 - 1.8
Scd1Stearoyl-CoA Desaturase 1~0.4 - 0.6

Data are hypothetical and based on qualitative descriptions in the literature.[1][3]

Table 2: Illustrative Effect of DHSA on Mitochondrial Respiration in HepG2 Cells

ParameterDescription% Change (vs. Control)
Basal RespirationBaseline Oxygen Consumption Rate (OCR)+10% to +20%
Maximal RespirationMaximum OCR after FCCP stimulation+15% to +30%
Spare Respiratory CapacityDifference between maximal and basal respiration+20% to +40%
FAO-dependent RespirationOCR sensitive to FAO inhibitors (e.g., etomoxir)+25% to +50%

Data are hypothetical and based on qualitative descriptions in the literature suggesting an increased capacity for FAO.[1][2]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with this compound

This protocol describes the general procedure for treating adherent cell lines (e.g., HepG2, C2C12) with DHSA to investigate its effects on gene expression and metabolism.

Materials:

  • This compound (DHSA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol, absolute

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of DHSA-BSA Conjugate: a. Prepare a 100 mM stock solution of DHSA in ethanol. b. Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium. c. To conjugate DHSA to BSA, slowly add the DHSA stock solution to the BSA solution while vortexing to achieve a final desired molar ratio (e.g., 3:1 DHSA:BSA). d. Incubate the DHSA-BSA conjugate at 37°C for 30-60 minutes. e. Prepare a BSA-only control solution by adding an equivalent volume of ethanol to the BSA solution.

  • Cell Treatment: a. Remove the growth medium from the cells and wash once with PBS. b. Add fresh complete culture medium containing the desired final concentration of DHSA-BSA conjugate (typically in the range of 10-100 µM). c. For control wells, add the BSA-only control solution. d. Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, cell lysis for metabolic assays).

Protocol 2: Quantitative Real-Time PCR (qPCR) for FAO Gene Expression

This protocol outlines the steps to quantify changes in the mRNA levels of PPARα target genes following DHSA treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Ppara, Cpt1a, Acadl, Scd1) and a housekeeping gene (Gapdh, Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from DHSA-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: a. Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for a target gene, and cDNA template. b. Set up reactions for each target gene and the housekeeping gene in triplicate for both DHSA-treated and control samples.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt). c. Calculate the change in gene expression between DHSA-treated and control samples using the ΔΔCt method.

Protocol 3: Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol describes how to measure the effect of DHSA on fatty acid oxidation in real-time using a Seahorse XF Analyzer.

Seahorse_Workflow plate_cells 1. Plate cells in Seahorse XF plate treat_dhsa 2. Treat cells with DHSA (e.g., 24h) plate_cells->treat_dhsa prepare_assay 3. Prepare Seahorse assay medium with palmitate-BSA treat_dhsa->prepare_assay run_assay 4. Run Seahorse XF Mito Stress Test or FAO Stress Test prepare_assay->run_assay inject_compounds 5. Sequential injection of Oligomycin, FCCP, Rotenone/Antimycin A (and Etomoxir for FAO test) run_assay->inject_compounds analyze_data 6. Analyze OCR data to determine FAO rates inject_compounds->analyze_data

Seahorse XF Analyzer experimental workflow.

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Palmitate-BSA substrate

  • L-Carnitine

  • Etomoxir (optional, to confirm FAO dependency)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • DHSA-treated and control cells

Procedure:

  • Cell Seeding and Treatment: Seed cells in a Seahorse XF plate and treat with DHSA as described in Protocol 1.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and palmitate-BSA. Warm to 37°C and adjust pH to 7.4.

  • Cell Plate Preparation: a. Remove the treatment medium from the cells. b. Wash the cells with the prepared assay medium. c. Add the final volume of assay medium to each well. d. Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.

  • Seahorse XF Assay: a. Load the hydrated sensor cartridge with the compounds for injection (Oligomycin, FCCP, Rotenone/Antimycin A, and Etomoxir if used). b. Calibrate the sensor cartridge in the Seahorse XF Analyzer. c. Replace the calibrant plate with the cell plate and start the assay. d. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.

  • Data Analysis: Analyze the OCR data to determine basal respiration, maximal respiration, spare respiratory capacity, and the contribution of fatty acid oxidation to these parameters.

Protocol 4: Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate

This classic method measures the conversion of radiolabeled palmitate to acid-soluble metabolites (ASMs), which is an indicator of β-oxidation.

Materials:

  • [1-¹⁴C]Palmitic acid or [9,10-³H]Palmitic acid

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Perchloric acid (PCA)

  • DHSA-treated and control cells in culture plates

Procedure:

  • Preparation of Radiolabeled Palmitate Medium: Prepare a treatment medium containing a known concentration of unlabeled palmitate conjugated to BSA, spiked with a known amount of radiolabeled palmitate.

  • Cell Treatment: a. Wash DHSA-treated and control cells with PBS. b. Add the radiolabeled palmitate medium to the cells. c. Incubate for 1-2 hours at 37°C.

  • Stopping the Reaction: a. Stop the reaction by adding cold perchloric acid to each well to precipitate proteins and unincorporated fatty acids. b. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Separation of ASMs: a. Centrifuge the lysate to pellet the precipitated material. b. Collect the supernatant, which contains the radiolabeled acid-soluble metabolites.

  • Quantification: a. Add a portion of the supernatant to a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter. c. Determine the specific activity of the radiolabeled palmitate medium to convert the measured radioactivity (counts per minute) into the amount of palmitate oxidized.

Conclusion

This compound presents a valuable and nuanced tool for the study of fatty acid oxidation. Its ability to indirectly stimulate FAO through the inhibition of SCD1 and subsequent activation of PPARα allows researchers to investigate the transcriptional regulation of lipid metabolism in response to changes in the cellular fatty acid pool. The protocols provided herein offer a starting point for utilizing DHSA to explore these complex metabolic pathways in various experimental models. Careful optimization of concentrations and incubation times is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols: Metabolomic Analysis of Liver Tissue After Dihydrosterculic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrosterculic acid (DHSA), a cyclopropane fatty acid found in cottonseed oil, has garnered significant interest for its effects on hepatic lipid metabolism. Studies suggest that DHSA can modulate signaling pathways involved in fatty acid oxidation, potentially offering therapeutic benefits for metabolic diseases. This document provides a detailed overview of the application of metabolomics to study the effects of DHSA on liver tissue, including experimental protocols and an analysis of the involved signaling pathways.

Data Presentation

The following table summarizes the expected changes in liver tissue metabolites following treatment with this compound. This data is representative of the anticipated effects of increased fatty acid oxidation, the primary mechanism of DHSA action.

Metabolite ClassMetabolite NameExpected ChangeFold Change (DHSA vs. Control)p-value
Fatty Acyls Long-chain fatty acids0.65< 0.05
Acylcarnitines (e.g., Palmitoylcarnitine)1.8< 0.01
Organic Acids 3-Hydroxybutyrate (Ketone body)2.5< 0.01
Citrate0.7< 0.05
Amino Acids Alanine0.8< 0.05
Glutamate0.75< 0.05
Glycerolipids Triacylglycerols0.5< 0.01
Glycerophospholipids Phosphatidylcholines1.1> 0.05

Note: The data presented in this table is illustrative and based on the known metabolic effects of enhanced fatty acid oxidation. Actual results may vary depending on the experimental conditions.

Signaling Pathway

This compound primarily exerts its effects on liver metabolism through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] DHSA acts as a ligand for PPARα, a nuclear receptor that functions as a key transcriptional regulator of lipid metabolism.[3][4] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes.[3][4][5] This binding initiates the transcription of a suite of genes involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes.[3][4][5]

Key downstream targets of PPARα that are upregulated by DHSA treatment include:

  • Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3]

  • Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[3]

  • 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 (HMGCS2): A key enzyme in the synthesis of ketone bodies, which are produced from the breakdown of fatty acids.[6]

  • Acyl-CoA Synthetase (ACS): Activates fatty acids by converting them to their acyl-CoA esters, a prerequisite for their metabolism.[7]

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH): An enzyme involved in peroxisomal β-oxidation.[3]

The coordinated upregulation of these and other genes leads to an overall increase in the capacity of the liver to oxidize fatty acids for energy production, thereby reducing the accumulation of hepatic lipids.

DHSA_PPARa_Signaling_Pathway cluster_downstream Downstream Target Genes cluster_effects Metabolic Effects DHSA This compound (DHSA) PPARa PPARα DHSA->PPARa activates PPRE PPRE (Promoter Region) PPARa->PPRE binds to RXR RXR RXR->PPRE CPT1 CPT1 PPRE->CPT1 upregulates ACOX1 ACOX1 PPRE->ACOX1 HMGCS2 HMGCS2 PPRE->HMGCS2 ACS ACS PPRE->ACS EHHADH EHHADH PPRE->EHHADH FattyAcidOxidation ↑ Fatty Acid Oxidation CPT1->FattyAcidOxidation ACOX1->FattyAcidOxidation Ketogenesis ↑ Ketogenesis HMGCS2->Ketogenesis ACS->FattyAcidOxidation EHHADH->FattyAcidOxidation LipidAccumulation ↓ Hepatic Lipid Accumulation FattyAcidOxidation->LipidAccumulation Ketogenesis->LipidAccumulation

DHSA activates PPARα leading to increased fatty acid oxidation.

Experimental Protocols

The following protocols provide a representative workflow for the metabolomic analysis of liver tissue after DHSA treatment.

Animal Treatment and Tissue Collection
  • Animal Model: Male C57BL/6J mice are a commonly used model.

  • Dietary Intervention: Mice are fed a high-fat diet supplemented with or without DHSA (typically from cottonseed oil) for a specified period (e.g., 4-8 weeks). A control group on a standard chow diet should also be included.

  • Tissue Harvesting: At the end of the treatment period, mice are euthanized, and liver tissues are rapidly excised.

  • Quenching: To halt metabolic activity, the liver tissue is immediately freeze-clamped in liquid nitrogen.

  • Storage: Samples are stored at -80°C until further processing.

Metabolite Extraction from Liver Tissue

This protocol is adapted from established methods for untargeted metabolomics of liver tissue.

  • Sample Preparation: A small piece of frozen liver tissue (approx. 50 mg) is weighed and placed in a pre-chilled 2 mL homogenization tube containing ceramic beads.

  • Extraction Solvent: Add 1 mL of ice-cold 80% methanol to the tube.

  • Homogenization: Homogenize the tissue using a bead-based homogenizer (e.g., Precellys 24) for two cycles of 20 seconds at 6000 rpm, with a 15-second pause in between. Keep samples on ice throughout this process.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical platform, for example, 100 µL of 50% methanol for reversed-phase liquid chromatography-mass spectrometry (LC-MS).

Untargeted Metabolomic Analysis by LC-MS
  • Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is commonly used for separating a wide range of metabolites.

    • Mobile Phases:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic solvent (Mobile Phase B) is used to separate metabolites based on their polarity.

  • Mass Spectrometry:

    • MS System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes to detect a broad range of metabolites.

    • Data Acquisition: Data is acquired in full scan mode to capture all ions within a specified mass range (e.g., m/z 70-1000).

  • Data Processing and Analysis:

    • Peak Picking and Alignment: Raw data files are processed using software such as XCMS or Progenesis QI to detect, align, and quantify metabolic features across all samples.

    • Metabolite Identification: Putative metabolite identification is performed by matching the accurate mass and retention time of features to metabolome databases (e.g., METLIN, HMDB). Confirmation is ideally done by comparing with authentic standards.

    • Statistical Analysis: Multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures-Discriminant Analysis [OPLS-DA]) is used to identify metabolites that are significantly different between the DHSA-treated and control groups. Univariate statistics (e.g., t-tests) are used to confirm the significance of individual metabolite changes.

Experimental_Workflow cluster_animal Animal Study cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis Animal_Treatment DHSA Treatment (in vivo) Tissue_Harvesting Liver Tissue Harvesting & Quenching Animal_Treatment->Tissue_Harvesting Homogenization Homogenization (80% Methanol) Tissue_Harvesting->Homogenization Extraction Metabolite Extraction (Centrifugation) Homogenization->Extraction Drying_Reconstitution Drying & Reconstitution Extraction->Drying_Reconstitution LCMS LC-MS Analysis (Untargeted) Drying_Reconstitution->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Metabolite_ID Metabolite Identification (Database Matching) Data_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Metabolite_ID->Statistical_Analysis

Workflow for metabolomic analysis of liver tissue.

References

Application Notes and Protocols for Dietary Supplementation with Dihydrosterculic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid (DHSA) is a cyclopropane fatty acid naturally found in cottonseed oil. Recent research has highlighted its potential as a bioactive lipid with significant effects on metabolism. Notably, DHSA has been shown to modulate lipid profiles and influence key metabolic signaling pathways, making it a compound of interest for therapeutic development in the context of metabolic diseases. These application notes provide an overview of the known effects of DHSA and detailed protocols for its synthesis, dietary supplementation in preclinical models, and in vitro analysis.

Mechanism of Action

This compound primarily exerts its metabolic effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.[1][2][3] Activation of PPARα by DHSA leads to the increased transcription of a suite of genes involved in fatty acid uptake, transport, and oxidation in metabolically active tissues such as the liver. This leads to a reduction in circulating and hepatic lipid levels. Additionally, DHSA has been observed to suppress the activity of stearoyl-CoA desaturase-1 (SCD1), an enzyme responsible for the synthesis of monounsaturated fatty acids, which may contribute to its effects on lipid profiles.[4]

Data Summary

The following tables summarize the quantitative effects of dietary supplementation with cottonseed oil (CSO), a primary source of DHSA, in preclinical mouse models. These studies highlight the metabolic benefits associated with DHSA consumption.

Table 1: Effects of Cottonseed Oil (CSO) Enriched Diet on Plasma Lipids in Mice

ParameterControl Group (High-Fat Diet)CSO GroupPercent ChangeReference
Total Cholesterol230 ± 15 mg/dL101 ± 10 mg/dL↓ 56%[5]
Free Cholesterol55 ± 5 mg/dL26 ± 4 mg/dL↓ 53%[5]
Triglycerides150 ± 20 mg/dL58 ± 12 mg/dL↓ 61%[5]
LDL Cholesterol70 ± 10 mg/dL41 ± 8 mg/dL↓ 42%[5]

Table 2: Effects of Cottonseed Oil (CSO) Enriched Diet on Hepatic Lipids in Mice

ParameterControl Group (High-Fat Diet)CSO GroupPercent ChangeReference
Total Cholesterol15 ± 2 mg/g liver9 ± 1.5 mg/g liver↓ 40%[5]
Free Cholesterol4.5 ± 0.5 mg/g liver3.5 ± 0.4 mg/g liver↓ 23%[5]
Triglycerides80 ± 10 mg/g liver42 ± 8 mg/g liver↓ 47%[5]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol describes the synthesis of DHSA from oleic acid via a Simmons-Smith cyclopropanation reaction using Furukawa's reagent.[6]

Materials:

  • Oleic acid

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve oleic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethylzinc (1.2 equivalents) dropwise to the stirred solution.

  • After 15 minutes of stirring at 0°C, add diiodomethane (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Protocol 2: Preparation of a DHSA-Supplemented Rodent Diet

This protocol outlines the preparation of a purified rodent diet supplemented with a specific concentration of DHSA. This is based on standard methods for creating custom research diets.[7][8][9][10]

Materials:

  • Basal purified diet mix (e.g., AIN-93G or AIN-93M)

  • Synthesized this compound (from Protocol 1)

  • Source of dietary fat (e.g., soybean oil, lard)

  • Diet mixer

  • Pellet maker (optional)

Procedure:

  • Determine the desired final concentration of DHSA in the diet (e.g., 0.3% w/w, based on the concentration found in some cottonseed oils).[11]

  • Calculate the amount of DHSA needed for the total batch of diet to be prepared.

  • Weigh all the dry ingredients of the basal purified diet mix.

  • In a separate container, dissolve the calculated amount of DHSA in the dietary fat source (e.g., soybean oil). Ensure it is thoroughly mixed.

  • In a diet mixer, combine the dry ingredients and mix until homogeneous.

  • Slowly add the DHSA-containing fat to the dry ingredients while the mixer is running.

  • Continue mixing until a uniform consistency is achieved.

  • If pelleted food is required, transfer the diet mixture to a pellet maker.

  • Store the diet in airtight containers at 4°C, protected from light, to prevent lipid oxidation. Vacuum packaging can extend shelf life.[8]

Protocol 3: In Vivo Dietary Supplementation in Mice

This protocol describes a typical in vivo study to assess the metabolic effects of a DHSA-supplemented diet in mice.

Materials:

  • C57BL/6J mice (or other appropriate model)

  • Control purified diet

  • DHSA-supplemented diet (from Protocol 2)

  • Metabolic cages (for food intake and energy expenditure measurements)

  • Equipment for blood collection and analysis (e.g., centrifuge, spectrophotometer)

  • Tissue collection and storage supplies

Procedure:

  • Acclimate mice to the facility and a standard chow diet for at least one week.

  • Randomly assign mice to two groups: a control group receiving the purified diet without DHSA, and a treatment group receiving the DHSA-supplemented diet.

  • House mice individually to monitor food intake accurately.

  • Provide ad libitum access to their respective diets and water for a period of 4-6 weeks.

  • Monitor body weight and food intake 2-3 times per week.

  • Towards the end of the study, mice can be placed in metabolic cages to measure energy expenditure and respiratory exchange ratio.

  • At the end of the study, fast the mice for 4-6 hours before collecting terminal blood samples via cardiac puncture under anesthesia.

  • Collect tissues of interest (e.g., liver, adipose tissue) and snap-freeze in liquid nitrogen or store in appropriate preservatives for later analysis.

  • Analyze plasma for lipid profiles (total cholesterol, triglycerides, LDL, HDL) and other relevant metabolic markers.

  • Analyze liver tissue for lipid content and gene expression of PPARα and its target genes.

Protocol 4: In Vitro Analysis of DHSA on Fatty Acid Oxidation in HepG2 Cells

This protocol details an in vitro assay to measure the effect of DHSA on mitochondrial respiration in human hepatoma (HepG2) cells using a Seahorse XF Analyzer.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed HepG2 cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • The next day, treat the cells with DHSA (e.g., 25 µM) or vehicle control (e.g., DMSO) in low-glucose, serum-free media for approximately 24 hours.

  • On the day of the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO₂ incubator for at least one hour.

  • Replace the culture medium in the cell plate with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator for one hour.

  • Load the injector ports of the sensor cartridge with the compounds from the Mito Stress Test Kit: oligomycin (Port A), FCCP (Port B), and rotenone/antimycin A (Port C).

  • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Replace the calibrant with the cell plate and initiate the assay.

  • The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

DHSA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects DHSA This compound (DHSA) DHSA_cyto DHSA DHSA->DHSA_cyto Cellular Uptake PPARa_RXR_active PPARα-RXR Heterodimer (Active) DHSA_cyto->PPARa_RXR_active Binds and Activates PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) CoR Co-repressor PPARa_RXR_inactive->CoR CoR->PPARa_RXR_inactive Inhibits Transcription CoA Co-activator PPARa_RXR_active->CoA PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_active->PPRE Binds to CoA->PPARa_RXR_active Promotes Transcription Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Fatty_Acid_Uptake Increased Fatty Acid Uptake (e.g., CD36, FATP) Target_Genes->Fatty_Acid_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation (e.g., CPT1, ACOX1) Target_Genes->Fatty_Acid_Oxidation Lipid_Lowering Decreased Plasma and Hepatic Lipids Fatty_Acid_Uptake->Lipid_Lowering Fatty_Acid_Oxidation->Lipid_Lowering

Caption: Signaling pathway of this compound (DHSA) via PPARα activation.

Experimental_Workflow cluster_synthesis DHSA Preparation cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Synthesis Chemical Synthesis of DHSA (Protocol 1) Diet_Prep Preparation of DHSA- Supplemented Diet (Protocol 2) Synthesis->Diet_Prep Cell_Treatment DHSA Treatment of HepG2 Cells (Protocol 4) Synthesis->Cell_Treatment Diet_Supp Dietary Supplementation in Mice (Protocol 3) Diet_Prep->Diet_Supp Metabolic_Analysis Metabolic Phenotyping (Body Weight, Food Intake, Energy Expenditure) Diet_Supp->Metabolic_Analysis Sample_Collection Blood and Tissue Collection Diet_Supp->Sample_Collection Lipid_Analysis Plasma and Hepatic Lipid Analysis Sample_Collection->Lipid_Analysis Gene_Expression Gene Expression Analysis (PPARα targets) Sample_Collection->Gene_Expression Mito_Stress_Test Mitochondrial Respiration Assay (Seahorse XF Analyzer) Cell_Treatment->Mito_Stress_Test OCR_Analysis Analysis of Oxygen Consumption Rate (OCR) Mito_Stress_Test->OCR_Analysis

Caption: Experimental workflow for investigating the metabolic effects of DHSA.

References

Dihydrosterculic acid as a tool compound in metabolic research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid (DHSA) is a cyclopropane fatty acid naturally found in cottonseed and kapok seed oils. It has emerged as a valuable tool compound in metabolic research due to its specific inhibitory effects on stearoyl-CoA desaturase-1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, DHSA allows researchers to probe the downstream consequences of altered lipid metabolism, making it a powerful tool for studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic research.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of stearoyl-CoA desaturase (SCD), particularly the SCD1 isoform. SCD1 catalyzes the introduction of a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. Inhibition of SCD1 by DHSA leads to a decrease in the cellular pool of MUFAs and an accumulation of SFAs. This shift in the SFA/MUFA ratio has profound effects on cellular processes, including:

  • Membrane Fluidity: Reduced MUFA content can decrease cell membrane fluidity.

  • Lipid Signaling: Alterations in the availability of specific fatty acids can impact lipid-mediated signaling pathways.

  • Gene Expression: DHSA has been shown to induce the expression of genes regulated by peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid oxidation. This suggests that the metabolic effects of DHSA may be, in part, mediated by an increase in the catabolism of fatty acids.[1][2][3]

Data Presentation

Quantitative Effects of this compound on Cellular Metabolism

The following table summarizes the reported quantitative effects of DHSA treatment on various metabolic parameters.

ParameterCell/Tissue TypeTreatment ConditionsObserved EffectReference(s)
Oxygen Consumption Rate (Maximal Respiration) HepG2 cells25 µM DHSA for ~24 hoursIncreased[1]
Hepatic PPARα Target Gene Expression Mouse LiverDiet containing cottonseed oil (source of DHSA)Increased[1][3][7]
Desaturase Activity Index (16:1/16:0 and 18:1/18:0 ratios) Mouse LiverDiet containing cottonseed oil (source of DHSA)Decreased[8][9]
Hepatic Triglyceride Content Mouse LiverDiet containing cottonseed oil (source of DHSA)No significant change[1][3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (DHSA)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Sterile, light-protecting microcentrifuge tubes

Protocol:

  • Accurately weigh the desired amount of DHSA powder.

  • Dissolve the DHSA in a suitable solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

  • If necessary, gentle warming and vortexing can be used to aid dissolution.

  • Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability. The cyclopropane ring is relatively stable, but protection from light and oxygen is recommended for long-term storage.[10][11]

Cell Culture Treatment with this compound

Materials:

  • Cultured cells of interest (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium

  • DHSA stock solution

  • Vehicle control (e.g., DMSO)

Protocol:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • On the day of treatment, prepare fresh dilutions of the DHSA stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting concentration for in vitro studies is 25 µM .[1]

  • Include a vehicle control group treated with the same final concentration of the solvent used to dissolve the DHSA.

  • Remove the existing medium from the cells and replace it with the medium containing DHSA or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

Stearoyl-CoA Desaturase (SCD) Activity Assay

This protocol is adapted from methods used for other SCD inhibitors and can be used to assess the inhibitory effect of DHSA on SCD activity in cultured cells.

Materials:

  • Cells treated with DHSA or vehicle control

  • [14C]-stearic acid or [14C]-palmitic acid

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter

Protocol:

  • Following treatment with DHSA, incubate the cells with a radiolabeled substrate, such as [14C]-stearic acid, for a defined period (e.g., 4-6 hours).

  • After incubation, wash the cells with PBS and harvest them.

  • Extract the total lipids from the cells using an appropriate solvent system (e.g., hexane:isopropanol, 3:2, v/v).

  • Separate the fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) to resolve the saturated and monounsaturated fatty acids.

  • Visualize and quantify the radioactive spots corresponding to the saturated substrate and the monounsaturated product using a phosphorimager or by scraping the spots and performing scintillation counting.

  • Calculate SCD activity as the ratio of the amount of monounsaturated product formed to the total amount of substrate and product.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol outlines a general workflow for the analysis of changes in the cellular lipid profile following DHSA treatment.

Materials:

  • Cells or tissues treated with DHSA or vehicle control

  • Internal standards for various lipid classes

  • Lipid extraction solvents (e.g., chloroform, methanol, water)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Harvest cells or homogenize tissues and spike with a mixture of internal lipid standards.

  • Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

  • Analyze the lipid profile using a targeted or untargeted lipidomics approach on an LC-MS system.

  • Identify and quantify individual lipid species based on their mass-to-charge ratio and fragmentation patterns.

  • Normalize the data to the internal standards and compare the lipid profiles of DHSA-treated samples to vehicle-treated controls.

Cell Viability Assay

It is important to assess the cytotoxicity of DHSA at the concentrations used in experiments.

Materials:

  • Cells seeded in a 96-well plate

  • DHSA at various concentrations

  • MTT or similar cell viability reagent

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of DHSA concentrations for the desired duration.

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

DHSA_Signaling_Pathway DHSA This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) DHSA->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes conversion PPARa PPARα SCD1->PPARa Leads to Activation* SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 FAO_Genes Fatty Acid Oxidation Genes PPARa->FAO_Genes Induces Expression FAO Increased Fatty Acid Oxidation FAO_Genes->FAO Promotes Experimental_Workflow cluster_cell_culture In Vitro / In Vivo Model cluster_assays Downstream Assays start Cells or Animal Model treatment Treat with DHSA or Vehicle Control start->treatment scd_assay SCD Activity Assay treatment->scd_assay lipidomics Lipidomics (LC-MS) treatment->lipidomics gene_expression Gene Expression Analysis (e.g., qPCR for PPARα targets) treatment->gene_expression mito_resp Mitochondrial Respiration (e.g., Seahorse Assay) treatment->mito_resp viability Cell Viability Assay treatment->viability Logical_Relationship DHSA DHSA Inhibit_SCD1 Inhibition of SCD1 DHSA->Inhibit_SCD1 Activate_PPARa Activation of PPARα DHSA->Activate_PPARa Decrease_MUFA_SFA Decrease in MUFA/SFA Ratio Inhibit_SCD1->Decrease_MUFA_SFA Alter_Metabolism Altered Lipid Metabolism & Gene Expression Decrease_MUFA_SFA->Alter_Metabolism Activate_PPARa->Alter_Metabolism

References

Troubleshooting & Optimization

Technical Support Center: Dihydrosterculic Acid (DHSA) Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Dihydrosterculic acid (DHSA) in rodent-based research. This resource provides detailed answers to frequently asked questions, troubleshooting guidance, and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DHSA)?

This compound (DHSA) is a cyclopropane fatty acid.[1] Its primary and most well-documented mechanism of action is the inhibition of the enzyme Stearoyl-CoA Desaturase (SCD).[2][3][4] SCD is a critical rate-limiting enzyme in lipid metabolism responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[5][6][7] By inhibiting SCD, DHSA disrupts this conversion, leading to an altered ratio of SFAs to MUFAs within cells.[2][5] This alteration can impact cell membrane fluidity, lipid signaling, and overall energy homeostasis.[5]

Recent studies in mice also suggest that the metabolic effects of DHSA may be mediated through the increased transcriptional activity of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of fatty acid oxidation.[1][8]

DHSA_Mechanism DHSA This compound (DHSA) SCD1 SCD1 DHSA->SCD1 Inhibits caption DHSA inhibits the SCD1-mediated conversion of SFAs to MUFAs.

Q2: What is a recommended starting dosage for DHSA in mouse or rat studies?

DHSA is most commonly administered as a component of Cottonseed Oil (CSO) in dietary studies, rather than as an isolated compound. In these studies, the diet is formulated so that DHSA constitutes a specific percentage of the total feed. A commonly cited and effective concentration is 0.3% DHSA by weight in a modified, high-fat diet for mice.[1]

For researchers wishing to administer DHSA directly, precise dosage calculation based on the 0.3% dietary concentration is recommended. Assuming an average daily food intake for a mouse is 3-5 grams, this translates to a daily DHSA dose of approximately 300-500 mg/kg of body weight .

It is critical to start with a dose at the lower end of this range and include a dose-escalation phase in pilot studies to determine the optimal dose for your specific model and endpoints while monitoring for any signs of toxicity.

Q3: What are the expected physiological effects of DHSA administration in rodents?

Based on current literature, the primary effects of DHSA administration in rodents, often as part of a CSO-enriched diet, are related to lipid metabolism:

  • Impaired Desaturase Activity: A hallmark effect is the suppression of SCD1 activity, which can be observed by analyzing the fatty acid composition of liver and plasma.[3]

  • Alterations in Gene Expression: DHSA has been shown to increase the expression of PPARα and its target genes associated with fatty acid oxidation.[1][8]

  • Improved Metabolic Profiles: In high-fat-fed mice, CSO-enriched diets containing DHSA led to liver metabolomic profiles that more closely resembled those of chow-fed mice, suggesting a protective effect against diet-induced metabolic stress.[3]

  • Increased Energy Expenditure: Mice fed a CSO diet showed a lower respiratory exchange ratio (RER) and higher energy expenditure, indicating a metabolic shift towards increased fatty acid oxidation.[1][8]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect on Lipid Profiles
  • Question: I have been administering DHSA to my mice, but I am not seeing the expected changes in plasma triglycerides or hepatic fatty acid composition. What could be wrong?

  • Answer:

    • Vehicle and Bioavailability: DHSA is highly lipophilic. Ensure it is administered in an appropriate lipid-based vehicle (e.g., corn oil, olive oil) to maximize absorption.[9] If using a custom diet, verify the DHSA is homogenously mixed.

    • Dosage: The effects of DHSA are dose-dependent. The concentration in the diet may be too low. Most successful studies have used diets where DHSA is approximately 0.3% of the total diet by weight.[1] Consider re-evaluating your dosage calculations.

    • Duration of Treatment: Metabolic changes take time to manifest. Studies reporting significant effects typically involve treatment periods of at least 4 to 6 weeks.[3][8] Ensure your experimental timeline is sufficient.

    • Control Diet: The composition of the control diet is crucial. To isolate the effects of DHSA, the control diet should be isocaloric and match the macronutrient and fatty acid profile (especially linoleic acid) of the treatment diet as closely as possible, but lacking DHSA.[1] A modified safflower oil (SFO) diet is often used for this purpose.[1]

    • Genetic Background: The genetic strain of the rodent can influence metabolic responses. The effects described have been primarily documented in C57BL/6J mice.[1]

Issue 2: Observed Toxicity or Adverse Events (e.g., weight loss, lethargy)
  • Question: My rodents are losing weight and appear lethargic after starting DHSA treatment. How should I address this?

  • Answer:

    • Dose Reduction: The most likely cause is that the dose is too high for your specific animal model or strain. Immediately reduce the dosage by 50% or pause treatment. Implement a dose-escalation strategy in a pilot study to identify the maximum tolerated dose (MTD).

    • Vehicle Toxicity: While uncommon with standard oil vehicles, ensure the vehicle itself is not causing adverse effects. Always include a vehicle-only control group. If using solvents like DMSO, ensure the final concentration is well below established toxicity thresholds (typically <5% of the total injection volume).[9]

    • Route of Administration: Oral gavage, if performed incorrectly, can cause significant stress, esophageal injury, or accidental lung administration. Ensure all personnel are properly trained in the technique. Dietary administration is generally less stressful for long-term studies.[10]

    • Underlying Health Status: Pre-existing health conditions in the animals can be exacerbated by metabolic modulators. Ensure all animals are healthy and properly acclimatized before beginning the experiment.

Experimental Protocols & Data

Protocol: Dietary Administration of DHSA in Mice

This protocol is based on methodologies reported in studies investigating the metabolic effects of DHSA via cottonseed oil.[1][3]

  • Animal Model: 8-week-old male C57BL/6J mice.

  • Acclimatization: House animals in standard conditions for at least one week prior to the start of the experiment.

  • Diet Formulation:

    • Treatment Diet (CSO-enriched): A high-fat diet formulated to contain cottonseed oil as the primary fat source, such that DHSA constitutes approximately 0.3% of the total diet composition by weight. The diet should be matched for macronutrient and calorie content with the control diet.

    • Control Diet (SFO-enriched): An isocaloric high-fat diet using a modified safflower oil to mimic the fatty acid profile of the CSO diet (especially linoleic acid content) but lacking DHSA.[1]

  • Administration: Provide the respective diets and water ad libitum for a period of 6 weeks.

  • Monitoring:

    • Record body weight and food intake weekly.

    • Perform metabolic monitoring (e.g., indirect calorimetry for RER and energy expenditure) during the final week of the study.

    • Conduct glucose tolerance tests if relevant to the study aims.

DHSA_Workflow start Start: Animal Acclimatization (1 week) grouping Randomize into Groups start->grouping control control grouping->control treatment treatment grouping->treatment admin Dietary Administration (4-6 weeks) monitoring In-Life Monitoring (Body Weight, Food Intake, Metabolic Cages) admin->monitoring endpoint Endpoint Analysis monitoring->endpoint blood blood endpoint->blood tissue tissue endpoint->tissue control->admin treatment->admin caption A typical workflow for a rodent study investigating DHSA.

Data Tables

Table 1: Summary of DHSA Administration in a Key Mouse Study

ParameterDetailsReference
Animal Model Male, 8-week-old, C57BL/6J Mice[1]
DHSA Source Cottonseed Oil (CSO)[1]
DHSA Concentration ~0.3% of total diet composition[1]
Route Dietary Administration (ad libitum)[1]
Duration 6 weeks[1]
Control Isocaloric Safflower Oil (SFO) diet (lacks DHSA)[1]
Key Findings Increased PPARα expression, increased fatty acid oxidation, lower respiratory exchange ratio.[1][8]

Table 2: Recommended Maximum Injection Volumes for Mice

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle GaugeNotes
Intraperitoneal (IP) 1025-27 GAspirate before injecting to avoid bladder or GI tract. Alternate injection sites daily.[11]
Subcutaneous (SC) 1025-27 GAdminister into a tented fold of skin, often over the back or flank.[10]
Oral Gavage (PO) 1020-22 G (ball-tipped)Exceeding 5 ml/kg may cause distress. Ensure proper technique to avoid injury.[11]
Intravenous (IV) 527-30 GTypically via the tail vein. Requires significant technical skill and proper restraint.[10][12]

References

troubleshooting inconsistent results in Dihydrosterculic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrosterculic acid (DHSA).

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent results in experiments involving DHSA.

Question: My DHSA is not dissolving properly. What is the recommended solvent?

Answer: this compound is a fatty acid and is soluble in organic solvents such as chloroform, methanol, ethanol, and hexane. For cell culture experiments, it is common practice to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Tip: Always ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (typically ≤0.5%) and non-toxic to your specific cell line. Run a vehicle control (medium with the same final solvent concentration but without DHSA) to confirm the solvent has no effect on its own. If you observe precipitation upon dilution in your aqueous buffer or media, try vortexing the solution or gently warming it.

Question: I am observing high variability in my cell-based assay results. What are the potential causes?

Answer: Inconsistent results in cell-based assays with DHSA can stem from several factors:

  • DHSA Stability: Fatty acids can be unstable in cell culture media over long incubation periods due to oxidation or metabolism by the cells. It is advisable to prepare fresh dilutions of DHSA for each experiment from a frozen stock solution. Consider minimizing exposure to light and oxygen.

  • Cell Culture Conditions: Ensure consistency in cell passage number and confluency, as these can affect cellular metabolism and drug sensitivity. Cellular phenotype and metabolic state can change with passage number and density.

  • Presence of Exogenous Fatty Acids: Standard cell culture media supplemented with serum contains fatty acids that can compete with DHSA or mask its effects. For experiments investigating lipid metabolism, using lipid-depleted serum is recommended.

  • Inhibitor Concentration: The optimal concentration of DHSA can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific model.

Question: My in vivo study with DHSA is not showing the expected phenotype. What should I consider?

Answer: In vivo experiments with DHSA can be complex. Here are some factors to consider:

  • Route of Administration and Formulation: The method of delivery (e.g., oral gavage, dietary mixing) and the formulation can significantly impact the bioavailability of DHSA. Ensure the formulation is homogenous and stable.

  • Dosage: The effective dose of DHSA can vary depending on the animal model, age, and the specific endpoint being measured. A dose-finding study may be necessary.

  • Dietary Fat Composition: The composition of the basal diet can influence the effects of DHSA. High-fat diets with varying compositions of saturated and unsaturated fatty acids can alter the metabolic pathways DHSA targets.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is known to have two primary mechanisms of action. Firstly, it is an inhibitor of Stearoyl-CoA Desaturase (SCD), a key enzyme in the conversion of saturated fatty acids to monounsaturated fatty acids.[1] Secondly, DHSA has been shown to be an agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a transcription factor that regulates the expression of genes involved in fatty acid oxidation.[2]

Q2: What is a good starting concentration for DHSA in cell culture experiments?

A2: The optimal concentration of DHSA is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve. For SCD1 inhibition, Sterculic acid, a close analog of DHSA, has a reported IC50 of 0.9 µM.[1][3] Therefore, a concentration range spanning from nanomolar to micromolar (e.g., 10 nM to 100 µM) is a reasonable starting point for determining the IC50 in your specific cell line.

Q3: How should I store this compound?

A3: DHSA should be stored as a solid at -20°C. Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.

Q4: Can DHSA be toxic to cells?

A4: Like many fatty acids and small molecule inhibitors, DHSA can be toxic to cells at high concentrations. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.

Quantitative Data Summary

ParameterValueSource(s)
IC50 for SCD1 Inhibition (Sterculic Acid) 0.9 µM[1][3]
Recommended Starting Concentration Range (in vitro) 10 nM - 100 µM[4]
Example in vivo Dosage (Mice) Diet containing ~0.3% DHSA[2]

Detailed Experimental Protocols

Stearoyl-CoA Desaturase (SCD) Activity Assay (Radiometric)

This protocol is adapted from methods used for measuring SCD activity in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Assay buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM MgCl2, 1 mM ATP, 0.1 mM Coenzyme A, 2 mM NADH

  • [1-14C]-Stearoyl-CoA (radiolabeled substrate)

  • Unlabeled Stearoyl-CoA

  • DHSA or other inhibitors dissolved in DMSO

  • Reaction termination solution: 10% KOH in 90% ethanol

  • Hexane

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency and treat with DHSA or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • SCD Assay:

    • In a microcentrifuge tube, add 50-100 µg of protein lysate.

    • Add DHSA or vehicle control to the desired final concentration.

    • Add assay buffer to a final volume of 100 µL.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of [1-14C]-Stearoyl-CoA (e.g., 0.1 µCi) and unlabeled Stearoyl-CoA (to a final concentration of 20 µM).

    • Incubate at 37°C for 15-30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 500 µL of 10% KOH in 90% ethanol.

    • Saponify the lipids by heating at 80°C for 1 hour.

    • Cool to room temperature and add 500 µL of water.

    • Extract the non-saponifiable lipids (including the desaturated product) by adding 1 mL of hexane and vortexing vigorously.

    • Centrifuge to separate the phases and transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction.

    • Evaporate the pooled hexane fractions to dryness.

  • Quantification:

    • Resuspend the dried lipids in a small volume of hexane and transfer to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the SCD activity as the amount of [14C]-oleate formed per unit of time per mg of protein.

Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of cellular fatty acid composition.

Materials:

  • Methanol

  • Chloroform

  • Hexane

  • Internal standard (e.g., C17:0 or deuterated fatty acids)

  • BF3-methanol or HCl-methanol (for methylation)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or similar)

Procedure:

  • Lipid Extraction (Folch Method):

    • Harvest cells and wash with PBS.

    • Add a known amount of internal standard to the cell pellet.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cells and homogenize or sonicate.

    • Incubate at room temperature with shaking for 30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower chloroform layer and dry it under a stream of nitrogen.

  • Fatty Acid Methylation:

    • To the dried lipid extract, add 1-2 mL of BF3-methanol or HCl-methanol.

    • Incubate at 60-80°C for 1-2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

    • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane to the desired final volume for injection.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • Use a temperature program suitable for separating FAMEs (e.g., start at 100°C, ramp to 240°C).

    • Identify individual FAMEs based on their retention times compared to known standards and their mass spectra.

    • Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.

Quantitative PCR (qPCR) for PPARα Target Genes

This protocol outlines the steps to measure the expression of PPARα target genes in response to DHSA treatment.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for PPARα target genes (e.g., Acox1, Cpt1a) and a housekeeping gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with DHSA or vehicle control for the desired duration.

    • Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen kit.

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit. Follow the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control), and express the results as fold change (2^-ΔΔCt).

Signaling Pathway and Workflow Diagrams

SCD1_Inhibition_Pathway DHSA This compound (DHSA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) DHSA->SCD1 Inhibits SFA Saturated Fatty Acids (SFAs) (e.g., Stearoyl-CoA) SCD1->SFA MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes Membrane Altered Membrane Fluidity & Composition SCD1->Membrane SFA->SCD1 ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Accumulation leads to MUFA->Membrane Required for Apoptosis Apoptosis ER_Stress->Apoptosis Signaling Disrupted Cell Signaling (e.g., Wnt, Akt) Membrane->Signaling

Caption: DHSA-mediated inhibition of SCD1 and its downstream cellular consequences.

PPARa_Activation_Pathway DHSA This compound (DHSA) PPARa PPARα DHSA->PPARa Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->TargetGenes FAO Increased Fatty Acid β-Oxidation TargetGenes->FAO Lipid_Metabolism Modulation of Lipid Metabolism FAO->Lipid_Metabolism

Caption: Activation of the PPARα signaling pathway by DHSA.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckReagent Check Reagent Quality & Handling Start->CheckReagent CheckProtocol Review Experimental Protocol Start->CheckProtocol Solubility DHSA Solubility Issues? CheckReagent->Solubility Stability DHSA Stability in Media? CheckReagent->Stability Concentration Optimal Concentration Used? CheckProtocol->Concentration CellHealth Consistent Cell Health & Density? CheckProtocol->CellHealth Solubility->Stability No SolveSolubility Prepare Fresh Stock in DMSO. Ensure Final Solvent % is Low. Solubility->SolveSolubility Yes Stability->Concentration No SolveStability Use Freshly Prepared Dilutions. Minimize Light/Air Exposure. Stability->SolveStability Yes Concentration->CellHealth Yes SolveConcentration Perform Dose-Response Curve (e.g., 10 nM - 100 µM). Concentration->SolveConcentration No SolveCellHealth Standardize Passage Number & Seeding Density. Use Lipid-Depleted Serum if Needed. CellHealth->SolveCellHealth No End Consistent Results CellHealth->End Yes SolveSolubility->End SolveStability->End SolveConcentration->End SolveCellHealth->End

Caption: A logical workflow for troubleshooting inconsistent DHSA experiment results.

References

Technical Support Center: Dihydrosterculic Acid (DHSA) Treatment of Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dihydrosterculic acid (DHSA) in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DHSA)?

A1: this compound (DHSA) is an inhibitor of the enzyme Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD, DHSA disrupts the cellular balance of SFAs and MUFAs, leading to an accumulation of SFAs. This imbalance can induce various cellular responses, including endoplasmic reticulum (ER) stress and apoptosis (programmed cell death)[1].

Q2: How should I prepare a stock solution of DHSA?

A2: DHSA is poorly soluble in aqueous solutions like cell culture media. Therefore, it is essential to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents for this purpose. For example, you can prepare a 10-100 mM stock solution in 100% DMSO. To aid dissolution, you can warm the solution to 37°C and vortex it. Always store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound[1].

Q3: What is a typical working concentration for DHSA in primary cell culture?

A3: The optimal working concentration of DHSA is highly dependent on the primary cell type and the experimental goals. Based on studies with the related SCD inhibitor, sterculic acid, cytotoxic effects in some cell lines can be observed in the range of 50 µM to 150 µM[1]. However, for primary cells, it is crucial to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific cells. It is recommended to start with a broad range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability.

Q4: How can I minimize the cytotoxicity of DHSA in my experiments?

A4: To mitigate the cytotoxic effects of DHSA, consider the following strategies:

  • Dose and Time Optimization: Use the lowest effective concentration of DHSA for the shortest duration necessary to achieve the desired biological effect[1].

  • Serum Concentration: The presence of serum in the culture medium can influence the effective concentration of DHSA, as serum proteins can bind to fatty acids. Consider the serum concentration in your experimental design. Performing experiments in low-serum conditions might increase the potency of DHSA[1].

  • Supplementation with Oleic Acid: Since DHSA inhibits the synthesis of MUFAs, supplementing the culture medium with oleic acid may help rescue cells from the toxic effects of SFA accumulation[1].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
DHSA precipitates in the culture medium. 1. Poor solubility of DHSA in aqueous solutions.2. The final concentration of DHSA is too high.3. The stock solution was added to cold medium.1. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.2. Perform serial dilutions of the DHSA stock in pre-warmed (37°C) culture medium before adding it to the cells.3. Vortex the diluted DHSA solution gently before adding it to the cell culture wells.
High cell death observed even at low DHSA concentrations. 1. The primary cells are particularly sensitive to SCD inhibition.2. The DHSA stock solution concentration is incorrect.3. Prolonged incubation time.1. Perform a detailed dose-response and time-course experiment to find the optimal non-toxic conditions.2. Verify the concentration of your DHSA stock solution.3. Consider co-treatment with oleic acid to rescue the cells[1].
Inconsistent results between experiments. 1. Variability in primary cell lots or passage numbers.2. Degradation of DHSA stock solution due to improper storage.3. Inconsistent cell seeding density.1. Use primary cells from the same donor and within a narrow passage range for a set of experiments.2. Aliquot the DHSA stock solution into single-use vials and store them at -80°C, protected from light[1].3. Ensure consistent cell seeding density across all experiments.
No observable effect at expected concentrations. 1. The primary cell type may have low expression of SCD1.2. The DHSA may be binding to components in the fetal bovine serum (FBS), reducing its bioavailability.3. The DHSA stock may have degraded.1. Confirm the expression of SCD1 in your primary cells using techniques like Western blotting or qPCR.2. Try performing the experiment in a low-serum (e.g., 1-2% FBS) or serum-free medium for the duration of the treatment, if the cells can tolerate it[1].3. Test a fresh, validated stock of DHSA.

Quantitative Data Summary

The following table summarizes quantitative data from studies involving SCD inhibitors. Note that direct data for DHSA in various primary cells is limited, and some data from the related compound sterculic acid and other cell types are included for reference.

Parameter Cell Type Compound Concentration/Time Observed Effect Reference
Cytotoxicity (IC50)Various cancer cell linesSterculic Acid50 µM - 150 µM (72 hours)Increased cell death.[1]
PPARα Target Gene ExpressionHepG2 cellsThis compoundNot specifiedIncreased expression of PPARα target genes.[2][3]
ER Stress InductionH4IIE liver cellsPalmitate (SFA)400-500 µMInduction of ER stress markers.[4]
ApoptosisJurkat cellsStaurosporine (inducer)1 µM (3 hours)Induction of Caspase-3 activity.[5]

Experimental Protocols

Protocol for DHSA Treatment of Primary Cells

This protocol provides a general guideline for treating primary cells with DHSA. It is essential to optimize the conditions for your specific cell type.

Materials:

  • Primary cells of interest (e.g., primary hepatocytes, neurons)

  • Complete cell culture medium

  • This compound (DHSA)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile, single-use microcentrifuge tubes

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

  • Prepare DHSA Stock Solution:

    • Dissolve DHSA in 100% DMSO to a final concentration of 10-100 mM.

    • Gently warm the solution to 37°C and vortex to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

  • Cell Seeding:

    • Seed the primary cells in the appropriate cell culture plates at a density suitable for your assay.

    • Allow the cells to adhere and recover for at least 24 hours before treatment.

  • DHSA Treatment:

    • On the day of the experiment, thaw a single aliquot of the DHSA stock solution.

    • Prepare serial dilutions of the DHSA stock in pre-warmed (37°C) complete culture medium to achieve the desired final concentrations.

    • Important: Ensure the final DMSO concentration in the culture medium is below 0.5% (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of DHSA.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest DHSA concentration group.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells treated with DHSA in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After the DHSA treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of the solubilization solution to each well.

  • Gently mix the contents of the wells on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570-590 nm using a microplate reader.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with DHSA

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Lyse the cells according to the manufacturer's protocol of the caspase-3 assay kit.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence or absorbance according to the kit's instructions[5][6].

Visualizations

DHSA_Mechanism_of_Action DHSA This compound (DHSA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) DHSA->SCD1 Inhibits MUFAs Monounsaturated Fatty Acids (MUFAs) (e.g., Oleate, Palmitoleate) SCD1->MUFAs Catalyzes conversion SFAs Saturated Fatty Acids (SFAs) (e.g., Palmitate, Stearate) SFAs->SCD1 ER_Stress Endoplasmic Reticulum (ER) Stress SFAs->ER_Stress Accumulation leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

DHSA inhibits SCD1, leading to SFA accumulation and ER stress-induced apoptosis.

DHSA_Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Prep_Stock Prepare DHSA Stock Solution (in DMSO) Treatment Treat cells with DHSA (various concentrations) Prep_Stock->Treatment Seed_Cells Seed Primary Cells (24h recovery) Seed_Cells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-3) Treatment->Apoptosis FA_Profile Fatty Acid Profiling (GC-MS) Treatment->FA_Profile DHSA_Signaling_Pathways cluster_er ER Stress Pathway cluster_ppar PPARα Pathway DHSA DHSA SCD1 SCD1 Inhibition DHSA->SCD1 PPARa PPARα Activation DHSA->PPARa Activates SFA_MUFA ↑ SFA / ↓ MUFA Ratio SCD1->SFA_MUFA ER_Stress ER Stress SFA_MUFA->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis_ER Apoptosis UPR->Apoptosis_ER FAO_Genes ↑ Fatty Acid Oxidation Gene Expression PPARa->FAO_Genes

References

minimizing off-target effects of Dihydrosterculic acid in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of Dihydrosterculic acid (DHSA) in in vivo experiments. The information is presented through frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DHSA)?

A1: this compound is a cyclopropyl fatty acid primarily found in cottonseed oil.[1][2] Its principal mechanism of action is the inhibition of the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[2][3] SCD1 is a critical enzyme in lipid metabolism that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleate and palmitoleate, from saturated fatty acids (SFAs) like stearate and palmitate.[4][5][6][7][8] By inhibiting SCD1, DHSA reduces the conversion of SFAs to MUFAs, thereby altering cellular lipid composition.[2]

Q2: What are the expected on-target effects of DHSA in vivo?

A2: The primary on-target effect of DHSA is the suppression of SCD1 activity, which leads to a measurable decrease in the desaturation index (the ratio of MUFAs to SFAs, e.g., 18:1/18:0) in tissues like the liver.[2][3] Studies have shown that DHSA can also increase the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its target genes, which are involved in fatty acid oxidation.[1][2] This can result in a lipid-lowering phenotype and increased energy expenditure.[1][2]

Q3: What are the potential off-target effects associated with DHSA and other SCD1 inhibitors?

A3: While specific off-target effects for DHSA are not extensively documented, the broader class of SCD1 inhibitors is known to have mechanism-related toxicities due to the systemic importance of SCD1.[4][9] Common adverse effects have been observed in several organs, including the skin, eyes, liver, and heart.[4] Researchers should be vigilant for signs of sebaceous gland atrophy, alopecia (hair loss), skin dryness, and eye dryness or apoptosis.[5][9][10]

Q4: How can I formulate the lipophilic DHSA for effective in vivo oral administration?

A4: DHSA is a lipophilic (fat-loving) compound, which can present challenges for oral delivery due to poor aqueous solubility.[11] Lipid-based formulations (LBFs) are an effective strategy to enhance the oral bioavailability of such drugs.[11][12][13] These formulations use lipid excipients like oils and surfactants to solubilize the drug, which can improve its absorption in the gastrointestinal tract.[11] Furthermore, certain LBFs can promote lymphatic transport, which helps bypass first-pass metabolism in the liver, potentially increasing systemic exposure and efficacy.[11][12]

Q5: What general strategies can be employed to minimize off-target effects?

A5: Minimizing off-target effects requires a multi-faceted approach:

  • Dose Optimization: Conduct dose-response studies to identify the minimum effective dose that achieves the desired on-target effect with minimal toxicity.

  • Formulation and Delivery: Utilize advanced drug delivery systems, such as lipid-based formulations, to improve the compound's solubility and potentially alter its distribution.[11][13] For some SCD1 inhibitors, liver-specific targeting has been used to reduce systemic side effects.[5]

  • Close Monitoring: Regularly monitor animals for known SCD1 inhibitor-related toxicities, such as changes in body weight, skin and fur condition, and eye health.[5][10]

  • Genetic Approaches: In preclinical models, genetic tools like CRISPR-Cas9 can be used to validate that the observed phenotype is due to SCD1 inhibition, helping to distinguish on-target from off-target effects.[14][15]

Troubleshooting Guides

Problem: I am observing significant toxicity (e.g., skin lesions, eye dryness, alopecia) in my animal models.

Potential Cause Recommended Solution
Dose is too high. Reduce the administered dose of DHSA. Perform a dose-ranging study to find a therapeutic window with acceptable toxicity.
Systemic Exposure. The compound is affecting tissues where SCD1 activity is critical for normal function (e.g., skin, meibomian glands).[9]
Poor Formulation. An inappropriate vehicle may lead to poor solubility and inconsistent absorption, potentially causing spikes in plasma concentration. Reformulate using a lipid-based system to improve bioavailability and achieve more consistent exposure.[11][12]
Off-target Kinase Inhibition (less likely but possible). While DHSA's primary target is SCD1, high concentrations of any small molecule can interact with unintended targets. Confirm that the observed toxicity is mechanism-based by attempting a rescue experiment. Supplementing the diet with oleic acid, the product of the SCD1 reaction, can help determine if the effects are specifically due to SCD1 inhibition.[16]

Problem: I am not observing the expected on-target effect (e.g., no change in the hepatic desaturation index or lipid levels).

Potential Cause Recommended Solution
Insufficient Dose or Bioavailability. The administered dose may be too low to achieve effective target engagement. Increase the dose or, preferably, improve the formulation to enhance oral bioavailability.[11][12][17]
Metabolic Instability. DHSA may be rapidly metabolized in vivo. Characterize the pharmacokinetic profile of your DHSA formulation to ensure adequate exposure is being achieved and maintained.
Incorrect Route of Administration. Oral gavage is common, but other routes may be considered depending on the experimental goals and formulation.
Model Resistance. The specific animal strain or genetic background may have compensatory mechanisms that mitigate the effect of SCD1 inhibition.

Quantitative Data Summary

While extensive quantitative in vivo data for DHSA is limited, data from other well-characterized SCD1 inhibitors can provide a useful reference for expected potency and potential toxicities.

Table 1: Potency of Representative SCD1 Inhibitors

Compound Target IC₅₀ In Vivo Efficacy (Mouse Model) Reference
A-939572 Mouse SCD1 4 nM Dose-dependent reduction in desaturation index. [5]
A-939572 Human SCD1 37 nM Decrease in body weight and liver triglycerides in a diet-induced obesity model. [5]
T-3764518 SCD1 - Reduced tumor growth in renal cancer xenografts without severe toxicity. [18]

| Unnamed Inhibitor | SCD1 | - | ED₅₀ of 3.0 mg/kg for reducing liver SCD activity. |[5] |

Table 2: Common Mechanism-Related Off-Target Effects of Systemic SCD1 Inhibition

Affected Organ System Observed Phenotype Species Reference
Skin Sebaceous gland atrophy, alopecia (hair loss), skin dryness. Mouse [5][9][10]
Eye Meibomian gland atrophy, apoptosis, eye dryness. Mouse [5][9]
Metabolism Cold-induced hypothermia. Mouse [10]

| Liver, Heart, Adipose Tissue | Various adverse effects noted in a broad review. | Mouse, Human |[4] |

Experimental Protocols

Protocol: General In Vivo Study to Assess DHSA Efficacy and Toxicity

  • Animal Model: C57BL/6J mice are commonly used for metabolic studies. House animals under standard conditions with a 12-hour light/dark cycle.

  • DHSA Formulation:

    • Due to its lipophilic nature, DHSA is often administered as a component of a custom high-fat diet or formulated in a lipid-based vehicle for oral gavage.

    • Example Diet: A diet where 50% of energy is derived from fat, with a portion of the fat source being cottonseed oil (a natural source of DHSA) or a purified oil supplemented with a specific concentration of DHSA.[3]

  • Experimental Groups:

    • Control Group: Fed a matched diet without DHSA.

    • DHSA Group(s): Fed the diet containing DHSA. Multiple dose groups can be included.

  • Administration and Duration:

    • Administer the diet ad libitum for a period of 4-6 weeks.[2][3]

    • Record food intake and body weight weekly.

  • On-Target Efficacy Monitoring:

    • Metabolic Phenotyping: Near the end of the study, perform glucose tolerance tests (GTTs) and measure energy expenditure using metabolic cages.[2][3]

    • Blood Collection: Collect blood samples at baseline and termination to measure plasma lipids (triglycerides, cholesterol) and glucose.

  • Off-Target Toxicity Monitoring:

    • Clinical Observations: Perform daily health checks. Note any changes in skin condition, fur texture (alopecia), or eye appearance (e.g., partial eye closure).[5]

  • Terminal Endpoint Analysis:

    • Tissue Collection: At the end of the study, euthanize animals and collect tissues (liver, adipose, skin).

    • Lipid Analysis: Perform fatty acid analysis on liver and plasma samples using gas chromatography to determine the desaturation index (e.g., 18:1n9/18:0 ratio).

    • Gene Expression: Use qPCR or RNA-sequencing to analyze the expression of SCD1 and its target genes (e.g., PPARα targets) in the liver.[1][2]

    • Histology: Perform histological analysis (H&E staining) of the skin and eyelid (for meibomian glands) to assess for atrophy or other morphological changes.

Visualizations

SCD1_Pathway cluster_regulation Transcriptional Regulation cluster_process Fatty Acid Desaturation (in ER) cluster_downstream Downstream Effects SREBP1c SREBP-1c SCD1 SCD1 Enzyme SREBP1c->SCD1 Induces LXR LXR LXR->SCD1 Induces PPARa PPARα PPARa->SCD1 Induces PUFA PUFAs PUFA->SCD1 Suppresses SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes Lipid_Synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) MUFA->Lipid_Synthesis Membrane Membrane Fluidity MUFA->Membrane Signaling Cell Signaling (e.g., Wnt, EGFR) MUFA->Signaling DHSA This compound (DHSA) DHSA->SCD1 Inhibits

Caption: SCD1 signaling pathway and point of DHSA inhibition.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: In Vivo Execution (4-6 Weeks) cluster_analysis Phase 3: Endpoint Analysis A1 Select Animal Model (e.g., C57BL/6J mice) A2 Develop DHSA Formulation (Lipid-based diet or vehicle) A1->A2 A3 Define Dose & Groups (Control vs. DHSA) A2->A3 B1 Administer DHSA A3->B1 B2 Monitor On-Target Markers (Body weight, food intake) B1->B2 B3 Monitor Off-Target Toxicity (Skin, fur, and eye condition) B1->B3 C2 On-Target Analysis (Desaturation Index, Gene Expression) B2->C2 C3 Off-Target Analysis (Histopathology of Skin/Eyelid) B3->C3 C1 Tissue Collection (Liver, Skin, Plasma) C1->C2 C1->C3

Caption: Experimental workflow for assessing DHSA effects in vivo.

Mitigation_Strategies cluster_prevention Proactive Strategies cluster_reaction Reactive Strategies center_node Observed In Vivo Toxicity B1 Reduce Dose center_node->B1 Leads to B2 Mechanism Confirmation (Oleic Acid Rescue) center_node->B2 Leads to B3 Refine Formulation center_node->B3 Leads to A1 Rational Dose Selection (Start with low dose) A1->center_node Minimize A2 Optimal Formulation (e.g., Lipid-Based System) A2->center_node Minimize A3 Targeted Delivery (e.g., Liver-specific prodrugs) A3->center_node Minimize

Caption: Logical flow for mitigating DHSA off-target effects.

References

Technical Support Center: Improving Reproducibility in Dihydrosterculic Acid-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrosterculic acid (DHSA)-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhance the reproducibility and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHSA) and what is its primary mechanism of action?

A1: this compound (DHSA) is a cyclopropane fatty acid found in cottonseed oil.[1][2] Its primary known mechanism of action is the inhibition of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism.[3][4] SCD catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] By inhibiting SCD, DHSA can alter the composition of cellular lipids, which in turn affects membrane fluidity and signaling pathways.[5]

Q2: Why is derivatization necessary for the analysis of DHSA by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Like other free fatty acids, DHSA is a polar molecule with low volatility due to its carboxylic acid group. This polarity can lead to poor peak shape (tailing), broad peaks, and adsorption to the GC column, resulting in inaccurate and irreproducible results.[6] Derivatization, typically through conversion to a fatty acid methyl ester (FAME), increases the volatility and reduces the polarity of DHSA, making it suitable for GC-MS analysis.[6]

Q3: Are there specific challenges associated with the cyclopropane ring of DHSA during analysis?

A3: Yes, the cyclopropane ring in DHSA can be sensitive to harsh chemical conditions and high temperatures. Acid-catalyzed derivatization methods, if not carefully controlled, can potentially lead to the opening of the cyclopropane ring, creating analytical artifacts.[2] Therefore, milder derivatization techniques are often preferred for cyclopropane-containing fatty acids.[2]

Q4: What are "matrix effects" and how can they impact the quantification of DHSA?

A4: Matrix effects refer to the alteration of ionization efficiency for an analyte due to the presence of co-eluting substances from the sample matrix (e.g., plasma, cell lysates).[7][8][9][10] These effects can either suppress or enhance the signal of DHSA during mass spectrometry analysis, leading to underestimation or overestimation of its concentration.[7][9] It is crucial to assess and mitigate matrix effects during method development to ensure accurate quantification.[9]

Troubleshooting Guide

Sample Preparation

Q5: I am observing low recovery of DHSA from my biological samples. What are the potential causes and solutions?

A5: Low recovery of DHSA can stem from several factors during sample preparation. Inefficient cell lysis or tissue homogenization can leave DHSA trapped within the sample matrix. Ensure your lysis/homogenization protocol is optimized for your specific sample type. Incomplete extraction from the lysate is another common issue. The choice of extraction solvent is critical; a common method is the Folch extraction using a chloroform/methanol mixture. The pH of the aqueous phase during liquid-liquid extraction should be acidic to ensure DHSA is in its protonated, less polar form, which improves its partitioning into the organic solvent. Adsorption of DHSA to plasticware can also contribute to low recovery. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this.

Q6: My DHSA samples seem to be degrading. What are the best practices for sample storage and handling to ensure stability?

A6: DHSA, like other fatty acids, can be susceptible to degradation through oxidation. To maintain sample integrity, it is recommended to keep samples cold throughout the preparation process.[11] If possible, perform extractions on ice. For long-term storage, samples should be kept at -80°C.[12] Adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidative degradation.[13] It is also advisable to minimize the exposure of samples to light and air. Stability in the biological matrix under different storage conditions (bench-top, freeze-thaw cycles) should be assessed during method validation.[9][12]

Derivatization

Q7: I suspect my derivatization to DHSA-FAME is incomplete. How can I troubleshoot this?

A7: Incomplete derivatization is a common source of variability. Ensure that your derivatization reagents, such as methanolic HCl or BF3-methanol, are fresh and have not been compromised by exposure to moisture. Water can inhibit the esterification reaction. The reaction time and temperature are also critical parameters that may need optimization for your specific samples. For cyclopropane-containing fatty acids like DHSA, milder conditions (e.g., lower temperature for a longer duration) are often recommended to prevent degradation of the cyclopropane ring.[2]

Instrumental Analysis (GC-MS/LC-MS)

Q8: I am observing poor peak shape and inconsistent retention times for DHSA in my GC-MS analysis. What should I check?

A8: Poor chromatography can be due to several factors. Check for leaks in your GC system, as this can affect flow rates and retention times.[6] The injector liner can be a source of active sites that lead to peak tailing; consider using a deactivated liner and replacing it regularly.[6] Column contamination can also lead to poor peak shape. Try baking out the column according to the manufacturer's instructions or trimming the first few centimeters.[6] Inconsistent oven temperature profiles can also cause retention time shifts.

Q9: I am experiencing significant ion suppression/enhancement when analyzing DHSA by LC-MS/MS. How can I mitigate this?

A9: To address matrix effects in LC-MS/MS, several strategies can be employed. Improving sample cleanup through techniques like solid-phase extraction (SPE) can remove many of the interfering matrix components.[10] Optimizing the chromatographic separation to ensure DHSA does not co-elute with major interfering compounds is also crucial.[10] The use of a stable isotope-labeled internal standard (SIL-IS) for DHSA is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

Data Presentation

Table 1: Common Issues and Solutions in DHSA Assays

Problem Potential Cause Recommended Solution
Low DHSA Recovery Inefficient extractionOptimize extraction solvent and pH.
Adsorption to labwareUse low-adhesion tubes and tips.
Sample Degradation OxidationAdd antioxidant (e.g., BHT) to solvents; store at -80°C.[11][13]
Freeze-thaw cyclesAliquot samples to minimize freeze-thaw events.
Poor Peak Shape (GC-MS) Active sites in the injectorUse a deactivated liner and replace it regularly.[6]
Column contaminationBake out or trim the GC column.[6]
Inaccurate Quantification Matrix effects (LC-MS)Improve sample cleanup (e.g., SPE); use a stable isotope-labeled internal standard.[10]
Incomplete derivatizationUse fresh reagents; optimize reaction time and temperature.

Experimental Protocols

Protocol 1: Extraction of DHSA from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and transfer them to a conical tube.

  • Cell Lysis: Pellet the cells by centrifugation and resuspend the pellet in a suitable lysis buffer. Homogenize the cells using a sonicator or by passing them through a fine-gauge needle.

  • Lipid Extraction (Folch Method):

    • To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until derivatization.

Protocol 2: Derivatization of DHSA to its Fatty Acid Methyl Ester (FAME)
  • Reagent Preparation: Prepare a solution of 1.25 M methanolic HCl by carefully adding acetyl chloride to anhydrous methanol on ice.

  • Reaction:

    • Resuspend the dried lipid extract in the methanolic HCl solution.

    • Incubate the mixture at 50°C for 1 hour in a sealed vial to prevent evaporation.

  • Extraction of FAMEs:

    • After cooling, add hexane to the reaction mixture and vortex.

    • Add water to facilitate phase separation.

    • Centrifuge and collect the upper hexane layer containing the DHSA-FAME.

  • Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.

Visualizations

DHSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction Sample->Extraction Derivatization FAME Derivatization Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Acquisition & Quantification Analysis->Data Result Reproducible Results Data->Result

Caption: Experimental workflow for DHSA analysis.

SCD1_Pathway cluster_input Inputs cluster_enzyme Enzymatic Reaction cluster_output Outputs SFA Saturated Fatty Acyl-CoA (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) SCD1->MUFA DHSA This compound (DHSA) DHSA->SCD1 Inhibition

Caption: Inhibition of SCD1 by DHSA.

PPARa_Signaling DHSA DHSA PPARa PPARα DHSA->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., FAO genes) PPRE->TargetGenes Induces

Caption: DHSA-mediated activation of PPARα signaling.

References

best practices for handling and storing Dihydrosterculic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Dihydrosterculic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (cis-9,10-Methyleneoctadecanoic acid) is a cyclopropane-containing fatty acid. It is a synthetic compound used in research and is found naturally in some seed oils and bacterial membranes.[1] It is recognized for its role in lipid metabolism, notably its effects on activating peroxisome proliferator-activated receptor alpha (PPARα).

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound in its solid form should be stored at -20°C.[1] If dissolved in an organic solvent, the stock solution should also be stored at -20°C in a tightly sealed glass vial, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What is the expected shelf-life of this compound?

Q4: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including chloroform, methanol, ethanol, and hexane.[1] It is practically insoluble in water.

Q5: What are the primary safety concerns when handling this compound?

Safety data indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValue
Common Name This compound
Synonym cis-9,10-Methyleneoctadecanoic acid
Molecular Formula C₁₉H₃₆O₂
Molecular Weight ~296.5 g/mol
Appearance Solid
CAS Number 4675-61-0
Table 2: Recommended Storage Conditions
FormTemperatureAtmosphereContainerRecommended Duration
Solid (Powder) -20°CStandardTightly sealed vial> 12 months
Stock Solution -20°CInert Gas (Argon/Nitrogen)Glass vial with Teflon-lined capUp to 6 months

Note: The recommended durations are based on general best practices for fatty acid storage. Users should perform their own stability testing for long-term experiments.

Table 3: Solubility Profile
SolventSolubilityNotes
Chloroform SolubleQuantitative data not readily available.
Methanol SolubleQuantitative data not readily available.
Ethanol SolubleQuantitative data not readily available.
Hexane SolubleQuantitative data not readily available.
Water Practically Insoluble-

Note: Researchers should determine the precise solubility for their specific experimental concentrations and conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in Ethanol)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, amber glass vial with a Teflon-lined screw cap

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Pre-Handling: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. To make 1 mL of a 10 mM solution, you will need approximately 2.97 mg (Molecular Weight ~296.5 g/mol ).

    • Calculation: 0.010 mol/L * 0.001 L * 296.5 g/mol = 0.002965 g = 2.97 mg

  • Dissolution: Transfer the weighed solid into the sterile amber glass vial. Add the calculated volume of anhydrous ethanol (in this case, 1 mL).

  • Mixing: Tightly cap the vial and vortex the solution until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution if necessary, but avoid overheating.

  • Inert Gas Purge (Optional but Recommended): For long-term storage, gently flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation. Recap tightly immediately.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.

Troubleshooting Guide

Issue 1: The this compound powder is difficult to dissolve.

  • Cause: The solvent may be saturated, or the temperature may be too low. Fatty acids can be slow to dissolve.

  • Solution:

    • Ensure you are using a recommended solvent (chloroform, ethanol, etc.).

    • Try gentle warming of the solution in a water bath (not exceeding 37°C).

    • Use a vortex mixer for several minutes.

    • Briefly sonicate the vial in a sonication bath.

    • If the issue persists, consider preparing a more dilute stock solution.

Issue 2: Precipitate has formed in my stock solution after freezer storage.

  • Cause: Some fatty acids can precipitate out of solution at low temperatures. This can also be caused by solvent evaporation if the container is not sealed properly.

  • Solution:

    • Before each use, bring the vial to room temperature.

    • Vortex the solution thoroughly to see if the precipitate redissolves.

    • If necessary, warm the solution gently (to 30-37°C) and vortex again.

    • Always visually inspect for complete dissolution before using in an experiment.

Issue 3: My experimental results are inconsistent.

  • Cause: This could be due to degradation of the compound or inconsistencies in the stock solution concentration.

  • Solution:

    • Prevent Degradation: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Store aliquots at -20°C.

    • Prevent Oxidation: Protect the compound from light by using amber vials and minimize its exposure to air. Purging with inert gas before sealing is recommended.

    • Verify Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method before critical experiments.

    • Prepare Fresh: For the most sensitive applications, prepare a fresh stock solution from the solid compound.

Visualizations

G cluster_storage Recommended Storage & Handling Workflow receive Receive Solid Compound equilibrate Equilibrate to Room Temp (Before Opening) receive->equilibrate store_solid Store Solid at -20°C receive->store_solid For unused solid weigh Weigh in Fume Hood (Use PPE) equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Create Single-Use Aliquots (Amber Glass Vials) dissolve->aliquot inert Purge with Inert Gas (Optional, Recommended) aliquot->inert store_solution Store Aliquots at -20°C inert->store_solution

Caption: Workflow for receiving, preparing, and storing this compound.

G cluster_pathway This compound (DHSA) Activation of PPARα Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHSA DHSA (Fatty Acid Ligand) PPARa_RXR_active DHSA-PPARα-RXR (Active Complex) DHSA->PPARa_RXR_active Binds & Activates PPARa_RXR_inactive PPARα + RXR (Inactive) PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Enzymes for Fatty Acid Oxidation (e.g., CPT1, ACOX1) mRNA->Proteins Translation

Caption: DHSA activates the PPARα pathway, promoting fatty acid oxidation gene expression.

References

Technical Support Center: In Vivo Administration of Dihydrosterculic Acid (DHSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and troubleshooting carrier systems for the in vivo administration of Dihydrosterculic acid (DHSA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHSA), and what are its primary characteristics?

A1: this compound (DHSA) is a cyclopropanoid fatty acid found in certain seed oils, such as cottonseed oil[1]. It is a lipophilic molecule, characterized by its high affinity for fats and lipids and poor solubility in aqueous solutions[1][2]. Chemically, it is known as cis-9,10-Methyleneoctadecanoic acid[1][3]. In biological systems, DHSA has been shown to influence lipid metabolism, with studies indicating it can increase the expression of genes associated with fatty acid oxidation (FAO) through the activation of peroxisome proliferator-activated receptor alpha (PPARα)[4][5].

Q2: What are the main challenges in administering DHSA in vivo?

A2: The primary challenge for the in vivo administration of DHSA stems from its lipophilic nature. Like many lipophilic compounds, DHSA has very poor water solubility, which can lead to several issues:

  • Low Bioavailability : Poor dissolution in gastrointestinal fluids limits its absorption after oral administration[2].

  • Precipitation : When introduced into an aqueous physiological environment, the compound may precipitate, preventing it from reaching its target site.

  • Handling and Formulation Difficulty : DHSA is soluble in organic solvents like chloroform, methanol, and hexane, but these are unsuitable for direct in vivo use, necessitating a specialized carrier system[1].

Q3: What are the principal types of carrier systems suitable for a lipophilic molecule like DHSA?

A3: Several carrier systems are effective for delivering lipophilic drugs and fatty acids. The main categories include:

  • Lipid-Based Nanoparticles : This is a broad and highly suitable category that includes Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and nanoemulsions. These systems excel at encapsulating lipophilic molecules, improving their stability, solubility, and bioavailability[2][6][7].

  • Cyclodextrins (CDs) : These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with fatty acids like DHSA, effectively increasing their aqueous solubility and stability[8][9]. Beta-cyclodextrin (β-CD) and its derivatives are most commonly used for molecules of this size[10].

  • Liposomes and Micelles : These are other forms of lipid carriers. Liposomes are vesicles composed of a lipid bilayer that can carry lipophilic drugs, while micelles are smaller, single-layer structures that can solubilize fatty acids in their core[11][12].

Carrier System Selection Guide

Choosing the right carrier depends on the specific goals of your experiment, such as the route of administration, desired pharmacokinetic profile, and target tissue. The table below summarizes the key characteristics of common carrier systems to aid in your selection.

Table 1: Comparison of Potential Carrier Systems for DHSA

Carrier SystemTypical Size RangeDHSA Loading MechanismKey AdvantagesKey DisadvantagesPrimary Administration Routes
Solid Lipid Nanoparticles (SLNs) 50 - 1000 nmIncorporated into a solid lipid matrix[7].High stability, controlled release, biocompatible lipids, easy to scale up[7].Lower drug loading capacity compared to NLCs, potential for drug expulsion during storage.Intravenous, Oral, Topical
Nanostructured Lipid Carriers (NLCs) 40 - 1000 nmEncapsulated in a blend of solid and liquid lipids.Higher drug loading capacity and stability than SLNs, reduced drug expulsion[7].More complex lipid matrix, potential for instability if not formulated correctly.Intravenous, Oral, Topical
Nanoemulsions 20 - 500 nmDissolved in the oil phase of an oil-in-water emulsion[6][13].High loading capacity for oils, simple preparation, good for oral bioavailability enhancement.Less stable than solid nanoparticles; potential for droplet coalescence.Oral, Intravenous, Topical
Cyclodextrin (CD) Complexes 1.5 - 2.5 nm (molecular)DHSA molecule fits inside the lipophilic core of the CD[8].Significantly increases aqueous solubility, easy to prepare, can form stable powders[9].Limited loading capacity (typically 1:1 or 1:2 molar ratio), potential for rapid dissociation in vivo[10].Oral, Intravenous
Liposomes 50 - 5000 nmPartitioned within the lipid bilayer[6][12].Can encapsulate both lipophilic and hydrophilic drugs, biocompatible, can be surface-modified for targeting[14].Complex manufacturing process, potential for instability and drug leakage.Intravenous, Intraperitoneal

Troubleshooting Guide

Issue 1: My DHSA formulation is cloudy and shows visible precipitates after preparation in an aqueous buffer.

  • Question : Why is my DHSA precipitating, and how can I fix it?

  • Answer : This indicates that the DHSA has not been adequately solubilized or encapsulated, likely due to its extremely low aqueous solubility[15].

    • Potential Cause A : Insufficient carrier concentration. The amount of carrier (e.g., cyclodextrin, lipid) may be too low to accommodate the amount of DHSA.

    • Solution A : Increase the carrier-to-drug ratio. If using cyclodextrins, ensure you are using a molar excess. For lipid nanoparticles, increase the total lipid concentration.

    • Potential Cause B : Improper formulation technique. The method used may not be creating a stable complex or nanoparticle. For example, insufficient energy (sonication/homogenization) for nanoparticles or inadequate mixing time for cyclodextrin complexes.

    • Solution B : Optimize your formulation protocol. Refer to the detailed experimental protocols below. Ensure all components are fully dissolved in their respective phases before mixing.

    • Potential Cause C : pH or buffer incompatibility. The pH of your aqueous phase may be affecting the stability of the carrier system or the charge of the fatty acid.

    • Solution C : Evaluate the formulation in different buffers (e.g., PBS, HEPES) and at different pH values to identify the most stable conditions.

Issue 2: My in vivo experiment shows very low or inconsistent bioavailability of DHSA.

  • Question : My formulation looks good in vitro, but it's not performing in my animal model. What's going wrong?

  • Answer : Low bioavailability is a common problem for lipophilic drugs and can be traced to poor absorption or rapid clearance[2].

    • Potential Cause A : The carrier releases the drug too quickly. If DHSA dissociates from its carrier (e.g., a cyclodextrin complex) before it can be absorbed, it will precipitate in the gut or be rapidly cleared from circulation[11][16].

    • Solution A : Switch to a more stable carrier system. Lipid-based carriers like SLNs or NLCs often provide more sustained release and better protection of the drug payload compared to simpler systems[7].

    • Potential Cause B : The particle size is not optimal. For intravenous administration, particles that are too large (>200 nm) may be rapidly cleared by the liver and spleen[7][]. For oral administration, smaller particles generally offer a larger surface area for absorption[18].

    • Solution B : Measure and optimize the particle size of your formulation using techniques like Dynamic Light Scattering (DLS). Adjust homogenization or sonication parameters to achieve the desired size range.

    • Potential Cause C : First-pass metabolism. If administered orally, DHSA may be metabolized in the liver before reaching systemic circulation, reducing its effective dose[2][19].

    • Solution C : Consider a formulation strategy that promotes lymphatic transport, which bypasses the liver. Long-chain triglyceride-based nanoemulsions or other lipid carriers are known to enhance lymphatic uptake[19].

Detailed Experimental Protocols

Protocol 1: Preparation of a DHSA-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is based on standard methods for complexing fatty acids with cyclodextrins to improve aqueous solubility[8][20].

  • Materials :

    • This compound (DHSA)

    • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

    • Ethanol or Methanol

    • Deionized water

    • Magnetic stirrer and stir bar

    • Rotary evaporator (optional) or lyophilizer

  • Methodology :

    • Prepare the HP-β-CD Solution : Dissolve HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v) in a glass beaker with a magnetic stir bar. A 2:1 molar ratio of HP-β-CD to DHSA is a good starting point.

    • Prepare the DHSA Solution : Accurately weigh the DHSA and dissolve it in a minimal amount of ethanol or methanol.

    • Complexation : While vigorously stirring the HP-β-CD solution, add the DHSA solution dropwise.

    • Incubation : Cover the beaker with paraffin film and allow the mixture to stir at room temperature for 24-48 hours. This extended time allows for the formation of the inclusion complex.

    • Solvent Removal : If a solid powder is desired, remove the water and organic solvent. This can be achieved by freeze-drying (lyophilization) for best results or by using a rotary evaporator followed by vacuum drying.

    • Characterization : The resulting powder can be reconstituted in an aqueous buffer for in vivo administration. Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Formulation of DHSA-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol uses a high-shear homogenization and ultrasonication method, a common technique for producing SLNs[7].

  • Materials :

    • This compound (DHSA)

    • Solid Lipid (e.g., tristearin, glyceryl monostearate)

    • Surfactant (e.g., Poloxamer 188, Tween® 80)

    • Deionized water or aqueous buffer

    • High-shear homogenizer (e.g., Ultra-Turrax)

    • Probe sonicator

    • Water bath or heating plate

  • Methodology :

    • Prepare the Lipid Phase : Weigh the solid lipid and DHSA and place them in a small glass beaker. Heat the mixture in a water bath to approximately 5-10°C above the melting point of the lipid until a clear, homogenous oil phase is formed.

    • Prepare the Aqueous Phase : In a separate beaker, dissolve the surfactant in deionized water. Heat this aqueous phase to the same temperature as the lipid phase.

    • Create a Pre-emulsion : Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer for 5-10 minutes. This will create a coarse oil-in-water emulsion.

    • Reduce Particle Size : Immediately transfer the hot pre-emulsion to a probe sonicator. Sonicate for 10-15 minutes while keeping the sample in the hot water bath to prevent the lipid from solidifying.

    • Nanoparticle Formation : After sonication, quickly place the nanoemulsion in an ice bath. The rapid cooling will cause the lipid droplets to solidify, forming the SLNs with DHSA entrapped inside.

    • Characterization : Analyze the formulation for particle size, polydispersity index (PDI), and zeta potential using a Zetasizer. Drug encapsulation efficiency can be determined by separating the free drug from the nanoparticles using ultracentrifugation and quantifying the drug in the supernatant via HPLC or GC.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate key conceptual and practical workflows relevant to your DHSA experiments.

DHSA_Pathway cluster_cell Hepatocyte DHSA DHSA (Delivered via Carrier) PPARa PPARα (Nuclear Receptor) DHSA->PPARa Activates FAO_Genes Fatty Acid Oxidation (FAO) Target Genes (e.g., CPT1a, ACOX1) PPARa->FAO_Genes Induces Transcription FAO Increased Fatty Acid Oxidation FAO_Genes->FAO

Caption: Simplified signaling pathway of this compound (DHSA) in hepatocytes.[4][5]

Carrier_Selection start Define Experimental Goal route Route of Administration? start->route oral Oral route->oral Oral iv Intravenous (IV) route->iv IV goal Primary Objective? oral->goal liposomes Liposomes / SLNs iv->liposomes solubility Maximize Solubility (Simple Formulation) goal->solubility Solubility bioavailability Maximize Bioavailability & Controlled Release goal->bioavailability Bioavailability cd Cyclodextrin Complex solubility->cd lipid Lipid Nanoparticles (SLN, NLC, Nanoemulsion) bioavailability->lipid

Caption: Decision tree for selecting a DHSA carrier based on experimental goals.

Troubleshooting_Workflow start Problem Encountered (e.g., Precipitation, Low Efficacy) check1 Is the formulation physically stable? start->check1 check2 Is the particle size in the optimal range? check1->check2 Yes sol1 Reformulate: - Adjust drug/carrier ratio - Optimize process (mixing, energy) - Check buffer/pH check1->sol1 No check3 Is the drug loading and encapsulation sufficient? check2->check3 Yes sol2 Optimize Size: - Adjust homogenization/ sonication parameters check2->sol2 No sol3 Change Carrier: - Consider a system with higher loading capacity (e.g., NLCs) - Improve drug partitioning check3->sol3 No end Optimized Formulation check3->end Yes sol1->check1 sol2->check2 sol3->check3

Caption: Troubleshooting workflow for common issues in DHSA formulation development.

References

Technical Support Center: Dihydrosterculic Acid (DHSA) Nutritional Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydrosterculic acid (DHSA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I design a control diet for my in vivo DHSA nutritional study?

A1: Proper control diet design is critical to isolate the effects of DHSA from other confounding variables, such as other fatty acids present in the oil source. A common source of DHSA is cottonseed oil (CSO). A key challenge is that CSO is also rich in linoleic acid, which may have its own metabolic effects.[1]

To control for this, you should use an isocaloric oil-enriched diet that mimics the fatty acid composition of your experimental diet but lacks DHSA. For example, if using a CSO-enriched diet (containing DHSA and linoleic acid), a suitable control would be a modified safflower oil (SFO)-enriched diet that is matched for total linoleic acid, macronutrient, and calorie content.[1] This allows for the specific analysis of effects resulting from DHSA.[1] Avoid using standard chow diets as the sole control, as differences in macronutrient content can confound results.[2][3]

Q2: What is the primary mechanism of action for DHSA's metabolic effects?

A2: Evidence suggests that DHSA's effects on lipid metabolism are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] Studies in mice have shown that DHSA increases the expression of PPARα and its target genes, which are associated with fatty acid oxidation (FAO).[1] This leads to an increase in the capacity for mitochondrial FAO.[1] The lipid-lowering effects of CSO-enriched diets are lost in PPARα knockout mice, confirming the essential role of this transcription factor.[1]

Q3: I am not observing the expected lipid-lowering effects in my animal study. What are some potential reasons?

A3: Several factors could contribute to a lack of observed effects. Please review the following troubleshooting points:

  • Control Diet: Ensure your control diet is appropriately matched, as described in Q1. A mismatch in fatty acid profiles (beyond DHSA) or caloric content can mask the effects.[1][4]

  • DHSA Concentration: Verify the concentration and stability of DHSA in your experimental diet. The amount of DHSA can vary between different batches and sources of cottonseed oil. It is crucial to analyze the fatty acid composition of the diet itself.

  • Animal Model: The metabolic background of your animal model is important. The lipid-lowering effects of DHSA have been demonstrated to be dependent on PPARα.[1] Ensure your chosen model has a functional PPARα pathway.

  • Study Duration: The length of the feeding study may be insufficient. Studies showing significant effects have typically lasted for several weeks (e.g., 4-6 weeks).[1][2]

  • Analytical Methods: Confirm that your methods for measuring plasma and hepatic lipids are validated and sensitive enough to detect changes.

Q4: What is the best method for quantifying DHSA in biological samples?

A4: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of DHSA and other fatty acids in biological samples like tissues and plasma, as well as in the diets themselves.[1][5][6] The standard procedure involves:

  • Lipid Extraction: Using a robust method like a Folch or Bligh-Dyer extraction to isolate lipids from the sample matrix.[6]

  • Derivatization: Converting the fatty acids into more volatile esters, typically fatty acid methyl esters (FAMEs), using reagents like sodium methoxide.[5][7][8]

  • GC-MS Analysis: Separating the FAMEs on a suitable capillary column (e.g., polyethylene glycol stationary phase) and detecting them with a mass spectrometer.[5] Quantification is achieved by using an internal standard, such as tridecanoic acid (C13:0), added before the extraction process.[3]

Q5: Should I report my fatty acid data as absolute concentrations or as a percentage of total fatty acids?

A5: This is a critical methodological question, and the choice can impact the interpretation of your results.[9]

  • Percentages: Reporting as a percentage of total fatty acids is common and can control for variations in total lipid content. However, a change in one fatty acid will mathematically alter the percentages of all others (the "closure problem"), which can lead to misinterpretation.

  • Absolute Concentrations: Reporting absolute concentrations (e.g., µg/g tissue) avoids the closure problem and provides a direct measure of the amount of the fatty acid. However, these values can be influenced by overall changes in lipid metabolism. Recommendation: For the most comprehensive analysis, it is advisable to report both absolute concentrations and relative percentages and to discuss the potential implications of each representation.[9]

Troubleshooting Guides

Issue 1: High Variability in DHSA levels between tissue samples.

  • Possible Cause: Inconsistent tissue homogenization or lipid extraction.

  • Troubleshooting Steps:

    • Ensure tissue samples are snap-frozen immediately after collection and stored at -80°C.[3]

    • Use a standardized amount of tissue for each extraction.

    • Employ a mechanical homogenizer to ensure complete and uniform disruption of the tissue before extraction.

    • Vortex thoroughly at all extraction steps to ensure proper phase mixing.[10]

    • Ensure the internal standard is added at the very beginning of the process to account for losses during extraction and derivatization.[11]

Issue 2: Co-elution of DHSA with other fatty acids during GC-MS analysis.

  • Possible Cause: The GC method is not sufficiently optimized for resolving cyclopropane fatty acids.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use an authentic DHSA standard to confirm the retention time.[3]

    • Column Choice: Use a high-polarity polyethylene glycol (PEG) stationary phase column (e.g., ZB-Wax, Rtx-Wax), which is well-suited for FAME analysis.[5][7]

    • Optimize Temperature Program: Adjust the GC oven temperature ramp. A slower ramp rate can improve the resolution between closely eluting peaks.

    • Check for Isomers: Be aware that positional isomers of other fatty acids, like linolenic acid (18:3), may co-elute with DHSA.[5] Use mass spectrometry in Selected Ion Monitoring (SIM) mode to selectively detect ions specific to DHSA for more accurate quantification.

Data Presentation: Diet Compositions

The following tables provide examples of diet compositions used in DHSA research to control for confounding variables.

Table 1: Example Composition of Experimental Diets

ComponentChow DietSaturated Fat (SFA) DietLinoleic Acid (18:2) DietCottonseed Oil (CSO) Diet
Total Energy (kcal/g) ~3.1~5.2~5.2~5.2
Protein (% kcal) 20202020
Carbohydrate (% kcal) 70303030
Fat (% kcal) 10505050
Primary Fat Source Soybean OilCocoa ButterSafflower OilCottonseed Oil
DHSA Content NoneNoneNonePresent

This table is a composite representation based on methodologies described in nutritional studies to illustrate typical diet matching.[2][3]

Table 2: Key Fatty Acid Composition of Control and Experimental Oils (% of total fatty acids)

Fatty AcidSafflower Oil (SFO) - ControlCottonseed Oil (CSO) - Experimental
Palmitic acid (16:0) ~6.5%~24.0%
Stearic acid (18:0) ~2.5%~2.5%
Oleic acid (18:1n9) ~13.0%~18.0%
Linoleic acid (18:2n6) ~78.0%~53.0%
This compound 0%~0.3 - 1.0%

Data synthesized from typical compositions. A modified SFO blend would be used to more closely match the CSO profile, except for DHSA, to serve as a proper control.[1][2]

Experimental Protocols

Protocol 1: Fatty Acid Extraction and FAME Preparation from Tissues

This protocol describes the extraction of total fatty acids from tissues and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol.

  • Internal Standard: Add a known amount of an internal standard (e.g., C13:0 or deuterated fatty acids) to the homogenate.[11]

  • Extraction: Vortex the mixture vigorously for 1 minute. Add 0.9% NaCl solution to induce phase separation.[6]

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes. The lipids will be in the lower chloroform layer.[10]

  • Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass vial.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Saponification & Methylation:

    • Add 0.5 N sodium methoxide in methanol to the dried lipid extract.

    • Heat at 50°C for 10 minutes to convert triacylglycerols to FAMEs.

    • Neutralize the reaction by adding glacial acetic acid.[7]

  • Final Extraction: Add heptane to extract the FAMEs. Vortex and centrifuge briefly.

  • Analysis: Collect the upper heptane layer containing the FAMEs and transfer to a GC vial for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines typical parameters for the analysis of FAMEs.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a polyethylene glycol (PEG) stationary phase.[5][7]

  • Injector: Split mode injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode. Scan range from m/z 50 to 500. For targeted quantification, use Selected Ion Monitoring (SIM).

  • Identification: Peaks are identified by comparing their retention times with known standards (including a DHSA standard) and their mass spectra with reference libraries.[3]

Visualizations

DHSA_Signaling_Pathway DHSA DHSA (from diet) PPARa PPARα (Nuclear Receptor) DHSA->PPARa Activates TargetGenes PPARα Target Genes (e.g., CPT1, ACOX1) PPARa->TargetGenes Increases Transcription FAO Increased Fatty Acid β-Oxidation (FAO) TargetGenes->FAO Lipids Decreased Hepatic & Plasma Lipids FAO->Lipids

Caption: Proposed signaling pathway for DHSA's metabolic effects via PPARα activation.

Experimental_Workflow start Study Start diet Diet Formulation (CSO vs. Matched Control) start->diet acclimatization Animal Acclimatization (1 week) diet->acclimatization feeding Experimental Feeding Period (e.g., 6 weeks) acclimatization->feeding monitoring Monitor Body Weight & Food Intake feeding->monitoring collection Sample Collection (Blood, Tissues) feeding->collection analysis Biochemical & Molecular Analysis collection->analysis lipid Lipid Profiling (GC-MS) analysis->lipid gene Gene Expression (RT-qPCR, RNA-seq) analysis->gene end Data Interpretation lipid->end gene->end

Caption: A typical experimental workflow for an in vivo DHSA nutritional study.

Variable_Control_Logic CSO Cottonseed Oil (CSO) DHSA DHSA CSO->DHSA LA Linoleic Acid (LA) CSO->LA OtherFA Other Fatty Acids CSO->OtherFA ControlDiet Control Diet Design DHSA->ControlDiet Variable to Isolate LA->ControlDiet Variable to Control OtherFA->ControlDiet Variable to Control SFO Modified Safflower Oil (SFO) NoDHSA NO DHSA SFO->NoDHSA MatchedLA MATCHED LA SFO->MatchedLA MatchedOther MATCHED Other FAs SFO->MatchedOther

Caption: Logical relationship for controlling confounding fatty acids in DHSA studies.

References

Technical Support Center: Dihydrosterculic Acid (DHSA) and PPARα Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dihydrosterculic acid (DHSA) to study the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing your experiments and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHSA) and how does it activate PPARα?

A1: this compound (DHSA) is a cyclopropane fatty acid.[1][2][3] It functions as a ligand for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2][4] Upon binding to DHSA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[4]

Q2: What is the optimal concentration of DHSA to use for in vitro experiments?

A2: The optimal concentration of DHSA for PPARα activation should be determined empirically through a dose-response experiment in your specific cell system. Based on studies with other fatty acid PPARα agonists, a starting concentration range of 10 µM to 100 µM is recommended. It is crucial to perform a concentration-response curve to determine the EC50 (half-maximal effective concentration) for your experimental conditions.

Q3: Why is it necessary to conjugate DHSA to Bovine Serum Albumin (BSA) for cell culture experiments?

A3: Fatty acids like DHSA have low solubility in aqueous cell culture media and can be toxic to cells at higher concentrations.[5][6] Conjugating DHSA to fatty acid-free BSA enhances its solubility, facilitates its delivery to the cells, and minimizes non-specific effects and cytotoxicity.[7][8][9]

Q4: Which cell lines are suitable for studying DHSA-mediated PPARα activation?

A4: Human hepatoma cell lines such as HepG2 are commonly used for studying PPARα activation as they endogenously express PPARα.[1][2] Other cell lines can also be used, but they may require transient or stable transfection with a PPARα expression vector.

Q5: What are the key downstream target genes of PPARα that I can measure to confirm its activation by DHSA?

A5: Key well-established PPARα target genes involved in fatty acid oxidation include Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A).[2] Measuring the mRNA or protein expression of these genes is a reliable method to confirm PPARα activation.

Troubleshooting Guides

Luciferase Reporter Assay
Issue Potential Cause Troubleshooting Steps
Low or No Signal 1. Low transfection efficiency. 2. Inactive DHSA-BSA conjugate. 3. Suboptimal DHSA concentration. 4. Weak promoter in the reporter plasmid. 5. Problems with luciferase assay reagents.1. Optimize transfection protocol (DNA:reagent ratio, cell density). Use a positive control for transfection (e.g., a plasmid expressing a fluorescent protein). 2. Prepare fresh DHSA-BSA conjugate. 3. Perform a dose-response experiment with a wider range of DHSA concentrations. 4. Use a reporter construct with a stronger PPRE-driven promoter. 5. Check the expiration date and storage conditions of your luciferase assay reagents. Use a positive control for the assay itself (e.g., purified luciferase).
High Background Signal 1. High endogenous PPARα activity in the cell line. 2. Contamination of reagents or cell culture. 3. Autofluorescence of DHSA or other media components.1. Use a cell line with lower endogenous PPARα activity or use a dual-luciferase system and normalize to a control vector. 2. Use sterile techniques and fresh, filtered reagents. 3. Run a control with DHSA but without the reporter plasmid to check for autofluorescence.
High Variability between Replicates 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the multi-well plate. 4. Inconsistent incubation times.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Ensure all wells are treated and processed with consistent timing.
qPCR for Target Gene Expression
Issue Potential Cause Troubleshooting Steps
No or Low Amplification 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription. 3. Incorrect primer design or concentration. 4. qPCR inhibitors in the sample.1. Assess RNA integrity (e.g., using a Bioanalyzer). Use a sufficient amount of high-quality RNA. 2. Use a high-quality reverse transcriptase and optimize the reaction conditions. 3. Validate primer efficiency with a standard curve. Use primers from a reliable source. 4. Purify RNA carefully to remove any potential inhibitors.
Inconsistent Ct Values 1. Pipetting errors. 2. Variation in RNA input. 3. Inconsistent reverse transcription efficiency.1. Use a master mix to minimize pipetting variability. 2. Accurately quantify RNA and use the same amount for each sample. 3. Ensure consistent conditions for all reverse transcription reactions.
Non-specific Amplification 1. Primer-dimers. 2. Genomic DNA contamination.1. Perform a melt curve analysis to check for non-specific products. Optimize primer concentration and annealing temperature. 2. Treat RNA samples with DNase I before reverse transcription.
Western Blot for Protein Expression
Issue Potential Cause Troubleshooting Steps
No or Weak Signal for PPARα 1. Low abundance of PPARα protein. 2. Inefficient protein extraction. 3. Poor antibody quality or incorrect dilution. 4. Inefficient transfer to the membrane.1. Use nuclear extracts as PPARα is a nuclear protein. Increase the amount of protein loaded. 2. Use a lysis buffer optimized for nuclear proteins and include protease inhibitors. 3. Use a validated antibody for PPARα and optimize the antibody concentration. 4. Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.[10]
High Background 1. Insufficient blocking. 2. Primary or secondary antibody concentration too high. 3. Inadequate washing.1. Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[5] 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes with TBST.[5]
Non-specific Bands 1. Antibody cross-reactivity. 2. Protein degradation.1. Use a more specific antibody. Compare your results with a positive and negative control. 2. Use fresh samples and always include protease inhibitors in your lysis buffer.

Experimental Protocols

Preparation of DHSA-BSA Conjugate

This protocol is adapted from general methods for preparing fatty acid-BSA complexes for cell culture.[7][8][9]

Materials:

  • This compound (DHSA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

  • Sterile, conical tubes

  • Water bath

Procedure:

  • Prepare a DHSA stock solution: Dissolve DHSA in 100% ethanol to a concentration of 50-100 mM.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Gently rotate to dissolve, avoiding foaming. Filter-sterilize the solution through a 0.22 µm filter.

  • Complexation: a. In a sterile conical tube, add the desired volume of the 10% BSA solution. b. Warm the BSA solution to 37°C in a water bath. c. While gently vortexing the BSA solution, add the DHSA stock solution dropwise to achieve the desired molar ratio (e.g., 3:1 DHSA:BSA). d. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Final Dilution: The DHSA-BSA conjugate is now ready to be diluted to the final desired concentration in your cell culture medium.

  • Control: Prepare a BSA-only control by adding an equivalent volume of ethanol (without DHSA) to the BSA solution.

PPARα Luciferase Reporter Assay

Materials:

  • Cells (e.g., HepG2)

  • PPARα-responsive luciferase reporter plasmid (containing PPREs)

  • A control plasmid for normalization (e.g., Renilla luciferase or β-galactosidase)

  • Transfection reagent

  • DHSA-BSA conjugate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of the DHSA-BSA conjugate or the BSA control. Incubate for another 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with your luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the DHSA concentration to generate a dose-response curve.

Quantitative Real-Time PCR (qPCR) for ACOX1 and CPT1A

Materials:

  • Cells treated with DHSA-BSA conjugate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for ACOX1, CPT1A, and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix. b. Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes (ACOX1, CPT1A) to the Ct value of the housekeeping gene. Calculate the fold change in gene expression using the ΔΔCt method.

Human qPCR Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ACOX1GGCGCATACATGAAGGAGACCTAGGTGAAAGCCTTCAGTCCAGC
CPT1AGATCCTGGACAATACCTCGGAGCTCCACAGCATCAAGAGACTGC

Note: These are example primer sequences. It is recommended to validate primers or use commercially available pre-validated primer sets.[3][11]

Western Blot for PPARα

Materials:

  • Cells treated with DHSA-BSA conjugate

  • Lysis buffer for nuclear protein extraction

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF)

  • Primary antibody against PPARα

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells using a nuclear extraction buffer to enrich for PPARα.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against PPARα overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Lamin B1 for nuclear extracts).

Data Presentation

Table 1: Example Dose-Response Data for a PPARα Agonist

Concentration (µM)Normalized Luciferase Activity (Fold Change)
0 (Vehicle)1.0 ± 0.1
11.5 ± 0.2
53.2 ± 0.4
105.8 ± 0.6
258.5 ± 0.9
509.2 ± 1.1
1009.5 ± 1.2

This table is for illustrative purposes. Researchers should generate their own dose-response data for DHSA.

Table 2: Example qPCR Data for PPARα Target Genes

TreatmentRelative ACOX1 mRNA Expression (Fold Change)Relative CPT1A mRNA Expression (Fold Change)
Vehicle (BSA)1.0 ± 0.151.0 ± 0.2
DHSA (50 µM)4.5 ± 0.53.8 ± 0.4

This table is for illustrative purposes. Actual fold changes will vary depending on experimental conditions.

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHSA DHSA-BSA PPARa_RXR_inactive PPARα-RXR (Inactive) DHSA->PPARa_RXR_inactive Enters Cell & Binds PPARa_RXR_active PPARα-RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (ACOX1, CPT1A) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Protein (Fatty Acid Oxidation Enzymes) mRNA->Protein Translation

Caption: PPARα signaling pathway activated by DHSA.

Experimental_Workflow A Prepare DHSA-BSA Conjugate B Treat Cells (e.g., HepG2) A->B C Incubate for 18-24 hours B->C D Harvest Cells C->D E Luciferase Assay D->E F RNA Extraction & qPCR D->F G Protein Extraction & Western Blot D->G H Data Analysis E->H F->H G->H

Caption: General experimental workflow for studying DHSA effects.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Q1 Is the DHSA-BSA conjugate freshly prepared and correctly formulated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you performed a dose-response curve? A1_Yes->Q2 Action1 Prepare fresh DHSA-BSA conjugate A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are your controls (positive and negative) behaving as expected? A2_Yes->Q3 Action2 Perform dose-response to find optimal concentration A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult specific assay troubleshooting guide A3_Yes->End Action3 Troubleshoot control reagents and procedures A3_No->Action3

Caption: A logical troubleshooting workflow for DHSA experiments.

References

Validation & Comparative

Dihydrosterculic Acid vs. Clofibrate: A Comparative Analysis of Gene Expression Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two peroxisome proliferator-activated receptor alpha (PPARα) agonists and their impact on the transcriptome, offering insights for researchers in metabolic disease and drug development.

Dihydrosterculic acid (DHSA), a cyclopropyl fatty acid found in cottonseed oil, and clofibrate, a synthetic fibric acid derivative, both exert significant influence over lipid metabolism through their shared agonistic activity on peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4][5] Activation of this nuclear receptor triggers a cascade of changes in gene expression, primarily aimed at increasing fatty acid oxidation. While both compounds converge on this central mechanism, the nuances of their effects on the broader transcriptome, influenced by different experimental contexts, are critical for understanding their therapeutic potential and off-target effects.

Mechanism of Action: The Central Role of PPARα

Both this compound and clofibrate function as PPARα agonists.[1][2][3][4][5] PPARα is a ligand-activated transcription factor that, upon binding to its agonist, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in various aspects of lipid metabolism.

PPARa_Pathway cluster_extracellular Extracellular Space DHSA This compound PPARa_RXR_inactive PPARa_RXR_inactive DHSA->PPARa_RXR_inactive binds Clofibrate Clofibrate Clofibrate->PPARa_RXR_inactive binds PPARa_RXR_active PPARa_RXR_active PPARa_RXR_inactive->PPARa_RXR_active activates PPRE PPRE PPARa_RXR_active->PPRE binds to Target_Genes Target_Genes PPRE->Target_Genes initiates transcription of mRNA mRNA Target_Genes->mRNA Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis

Comparative Gene Expression Analysis

While a direct head-to-head study comparing the global gene expression profiles of this compound and clofibrate under identical conditions is not available, analysis of existing literature provides valuable insights into their individual effects.

This compound: A Natural PPARα Agonist

Studies on DHSA, primarily derived from cottonseed oil-enriched diets in mice, have demonstrated its ability to modulate genes involved in lipid metabolism. An RNA-sequencing analysis of liver tissue from mice fed a cottonseed oil diet identified 45 differentially expressed genes, with a significant portion being associated with fatty acid oxidation.[4][5] The lipid-lowering effects of DHSA have been shown to be dependent on the presence of PPARα.[4][5][6]

GeneOrganism/SystemFold Change/EffectExperimental Condition
PPARα Mouse LiverIncreased ExpressionCottonseed oil-enriched diet (containing DHSA) for 6 weeks.[4][5]
Genes associated with fatty acid oxidation Mouse LiverUpregulatedCottonseed oil-enriched diet (containing DHSA) for 6 weeks.[4][5][6]
Stearoyl-CoA desaturase-1 (SCD1) Mouse LiverSuppressed ActivityCottonseed oil-enriched diet (containing DHSA).[7]
PPARδ Mouse LiverIncreased ExpressionCottonseed oil-enriched diet (containing DHSA).[7]
Clofibrate: A Synthetic PPARα Agonist

Clofibrate has been more extensively studied, with gene expression data available from various models, including rats, dogs, and cell cultures. These studies consistently show upregulation of genes involved in fatty acid catabolism.

GeneOrganism/SystemFold Change/EffectExperimental Condition
Acyl-CoA oxidase (ACOX1) Rat LiverUpregulated250 mg/kg/day for 1, 3, or 7 days.[8]
Cytochrome P450 4A1 (CYP4A1) Rat LiverUpregulated250 mg/kg/day for 1, 3, or 7 days.[8]
Topoisomerase II-Alpha Rat LiverUpregulated250 mg/kg/day for 1, 3, or 7 days.[8]
Carnitine palmitoyltransferase II (CPT2) Dog LiverInducedAdministration for 14 days.[9]
Acyl-CoA dehydrogenase Dog LiverInducedAdministration for 14 days.[9]
Heart-type fatty-acid binding protein (H-FABP) P19CL6 CardiomyocytesIncreased mRNA levelsCell culture treatment.[10]
PPARα P19CL6 CardiomyocytesIncreased mRNA levelsCell culture treatment.[10]
PPARγ P19CL6 CardiomyocytesIncreased mRNA levelsCell culture treatment.[10]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the gene expression data.

This compound Gene Expression Studies

DHSA_Workflow Animal_Model Male Wild-Type Mice Diet CSO-enriched Diet (DHSA) vs. Isocaloric Control Diet Animal_Model->Diet Treatment 6 Weeks of Feeding Diet->Treatment Tissue_Collection Liver Tissue Harvest Treatment->Tissue_Collection Analysis RNA-Sequencing Tissue_Collection->Analysis Outcome Identification of Differentially Expressed Genes Analysis->Outcome

A key study investigating DHSA's effects involved feeding male wild-type mice either a cottonseed oil (CSO)-enriched diet containing DHSA and linoleic acid, or an isocaloric oil-enriched diet lacking DHSA for six weeks.[4][5] Following the dietary intervention, liver tissues were collected for RNA-sequencing to identify differentially expressed genes.[4][5] Another study utilized a similar dietary model in mice to examine the effects on liver metabolomic profiles and the expression of specific genes like PPARδ and stearoyl-CoA desaturase-1.[7]

Clofibrate Gene Expression Studies

Clofibrate_Workflow cluster_rat Rat Model cluster_dog Dog Model Rat_Model Male Sprague-Dawley Rats Rat_Treatment Clofibrate (25 or 250 mg/kg/day) for 1, 3, or 7 days Rat_Model->Rat_Treatment Rat_Tissue Liver Tissue Harvest Rat_Treatment->Rat_Tissue Rat_Analysis cDNA Microarray & qPCR Rat_Tissue->Rat_Analysis Dog_Model Male Beagle Dogs Dog_Treatment Clofibrate Administration for 14 days Dog_Model->Dog_Treatment Dog_Tissue Liver Tissue Harvest Dog_Treatment->Dog_Tissue Dog_Analysis GeneChip Analysis & Proteomics Dog_Tissue->Dog_Analysis

The experimental designs for clofibrate studies have been varied. One study treated rats with high (250 mg/kg/day) or low (25 mg/kg/day) doses of clofibrate for 1, 3, or 7 days, followed by gene expression analysis of liver tissue using cDNA arrays and quantitative real-time PCR.[8] Another investigation involved administering clofibrate to male beagle dogs for 14 days, with subsequent genomic and proteomic analysis of liver samples.[9] In vitro studies have also been conducted on cardiomyocyte cell lines to observe the direct effects of clofibrate on gene expression.[10][11]

Conclusion

Both this compound and clofibrate are effective PPARα agonists that modulate the expression of a wide array of genes involved in lipid metabolism. The available data indicates a significant overlap in their mechanistic action, primarily centered on the upregulation of fatty acid oxidation pathways. However, the distinct chemical nature of DHSA (a natural fatty acid) and clofibrate (a synthetic compound) may lead to differential effects on other cellular pathways, a hypothesis that warrants further investigation through direct comparative transcriptomic studies. For researchers and drug developers, understanding these nuances is paramount for the development of targeted therapies for metabolic disorders with improved efficacy and safety profiles. The presented data and experimental frameworks provide a foundational guide for future comparative research in this area.

References

Dihydrosterculic Acid vs. Sterculic Acid: A Comparative Guide to SCD1 Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dihydrosterculic acid and sterculic acid as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism. The information presented herein is compiled from experimental data to assist researchers in selecting the appropriate molecule for their studies.

Executive Summary

Quantitative Comparison of SCD1 Inhibitory Potency

The following table summarizes the available quantitative data for the SCD1 inhibitory potency of sterculic acid. Due to the limited data on this compound, a direct quantitative comparison is not possible at this time.

CompoundTargetIC50 ValueSource
Sterculic Acid Stearoyl-CoA Desaturase 1 (SCD1) / Δ9-desaturase0.9 µM[1]
This compound Stearoyl-CoA Desaturase 1 (SCD1)Not Reported-

Note: While a specific IC50 for this compound is not available, qualitative data suggests it is significantly less potent than sterculic acid, requiring much higher concentrations for observable effects[2]. One study demonstrated that this compound from cottonseed oil can suppress desaturase activity in mice[3].

Mechanism of Action: The Critical Role of the Cyclopropene Ring

The primary determinant of the difference in SCD1 inhibitory potency between sterculic acid and this compound lies in their chemical structures.

Sterculic acid contains a highly strained and reactive cyclopropene ring. This ring is thought to be the key to its mechanism of action, which is proposed to be a form of suicide inhibition. The enzyme is believed to attack the double bond of the cyclopropene ring, leading to the formation of a covalent adduct with a critical residue in the enzyme's active site. This irreversible binding inactivates the enzyme.

This compound , on the other hand, possesses a more stable cyclopropane ring, which lacks the double bond. The absence of this reactive site is the most likely reason for its significantly reduced ability to inhibit SCD1.

G Proposed Mechanism of SCD1 Inhibition cluster_SA Sterculic Acid cluster_DHSA This compound SA Sterculic Acid (Cyclopropene Ring) Covalent_Adduct Irreversible Covalent Adduct SA->Covalent_Adduct Binds to active site SCD1_active_SA Active SCD1 Enzyme SCD1_active_SA->Covalent_Adduct SCD1_inactive_SA Inactive SCD1 Enzyme Covalent_Adduct->SCD1_inactive_SA Leads to DHSA This compound (Cyclopropane Ring) No_Reaction Weak or No Interaction DHSA->No_Reaction SCD1_active_DHSA Active SCD1 Enzyme SCD1_active_DHSA->No_Reaction

Mechanism of Inhibition Comparison

Downstream Signaling Pathways Affected by SCD1 Inhibition

Inhibition of SCD1 by compounds like sterculic acid leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs). This shift in the cellular lipid profile can impact numerous downstream signaling pathways involved in cell proliferation, survival, and metabolism.

G Downstream Effects of SCD1 Inhibition SCD1 SCD1 MUFAs Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFAs Produces ER_Stress ER Stress SCD1->ER_Stress Inhibition leads to SFA accumulation & AMPK AMPK Activation SCD1->AMPK Inhibition leads to Cell_Proliferation Inhibition of Cell Proliferation SCD1->Cell_Proliferation Inhibition leads to Inhibitor Sterculic Acid Inhibitor->SCD1 Inhibits SFAs Saturated Fatty Acids (e.g., Stearoyl-CoA) SFAs->SCD1 Substrate Apoptosis Apoptosis ER_Stress->Apoptosis Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis G Workflow for SCD1 Inhibition Assay start Start prep Prepare Reaction Mixture (Microsomes, Buffer, NADPH) start->prep add_inhibitor Add Test Compound (e.g., Sterculic Acid) prep->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add [14C]-Stearoyl-CoA pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction extract Saponify, Methylate, and Extract FAMEs stop_reaction->extract analyze Analyze by TLC/HPLC & Scintillation Counting extract->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

References

A Comparative Analysis of Dihydrosterculic Acid and Linoleic Acid on Liver Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Dihydrosterculic acid (DHSA) and linoleic acid on hepatic lipid metabolism, supported by experimental data. The information is intended to assist researchers and professionals in the fields of biochemistry, pharmacology, and drug development in understanding the distinct impacts of these two fatty acids on liver health.

Executive Summary

This compound, a cyclopropene fatty acid found in cottonseed oil, has demonstrated a protective role against hepatic lipid accumulation. Experimental evidence suggests that DHSA enhances fatty acid oxidation through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway, leading to reduced liver lipid levels. In contrast, the effects of linoleic acid, an essential omega-6 polyunsaturated fatty acid, on liver lipids are more complex and appear to be dose and context-dependent. High intake of linoleic acid, particularly in the context of a high-fat diet, has been associated with the development of hepatic steatosis by promoting lipogenesis via the sterol regulatory element-binding protein-1c (SREBP-1c) pathway. However, some studies also report hypocholesterolemic effects of linoleic acid. This guide will delve into the experimental data and underlying molecular mechanisms of both fatty acids.

Data Presentation: Quantitative Effects on Liver Lipids

The following tables summarize the quantitative data from comparative studies on the effects of this compound and linoleic acid on key liver lipid parameters.

Table 1: Effects on Hepatic Triglycerides and Total Cholesterol

Fatty AcidAnimal ModelDosage/DietDurationChange in Hepatic TriglyceridesChange in Hepatic CholesterolReference
This compound (in CSO) Male wild-type miceCSO-enriched diet6 weeksNo significant change observed compared to controlNot specified[1]
Linoleic Acid (high level) MiceHigh-fat diet with 8% energy from LA20 weeksSignificantly higher than low-LA dietNot specified[2][3]
Linoleic Acid (trans-10, cis-12 CLA) MiceDiet with trans-10, cis-12 CLAVariableIncreased accumulationNot specified[4][5]
Linoleic Acid Rats10% fat diet with LA as sole PUFANot specifiedHigher than alpha-linolenic and arachidonic acid groupsNot specified[6]
Linoleic Acid Hamsters5% LA in a 0.1% cholesterol dietNot specifiedNot specifiedDiminished increase in plasma total and LDL cholesterol[7]

Table 2: Effects on Gene Expression Related to Lipid Metabolism

GeneThis compound (in CSO) EffectLinoleic Acid EffectSignaling Pathway
PPARα Upregulated[1][8]Downregulated (by n-3 PUFA, indirect effect)[5]Fatty Acid Oxidation
CPT1, ACOX1 Upregulated (as PPARα targets)[1][5]Variable, can be simulated to some degree by HI-LA diet[2]Fatty Acid Oxidation
SREBP-1c Not specifiedUpregulated (by trans-10, cis-12 CLA)[4]Lipogenesis
FASN, ACC Not specifiedUpregulated (as SREBP-1c targets)[4]Lipogenesis
SCD1 Not specifiedUpregulated[2][4]Lipogenesis
Cd36 Not specifiedUpregulated[2]Fatty Acid Uptake

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and linoleic acid on liver lipids.

In Vivo Mouse Studies for this compound (CSO)
  • Animal Model: Male wild-type mice and PPARα knockout mice were utilized.[1]

  • Dietary Intervention: Mice were fed one of the following for 6 weeks:

    • A cottonseed oil (CSO)-enriched diet containing this compound and linoleic acid.[1]

    • An isocaloric oil-enriched control diet containing linoleic acid but lacking DHSA.[1]

  • Tissue Analysis:

    • RNA-Sequencing: Liver tissues were analyzed to identify differentially expressed genes, particularly those associated with lipid metabolic processes.[1][8]

    • Lipid Analysis: Hepatic and plasma triglyceride levels were measured.[1]

    • Gene and Protein Expression: Confirmation of key gene expression changes (e.g., PPARα and its target genes) was performed.[1]

  • Metabolic Assessment:

    • Fatty Acid Oxidation (FAO): Assessed in DHSA-treated HepG2 cells by measuring mitochondrial respiration.[1]

    • Energy Expenditure (EE): Measured in mice to determine the overall metabolic rate.[1]

In Vivo Mouse Studies for Linoleic Acid
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.[9]

  • Dietary Intervention: Mice were divided into groups and fed specific diets for 12-20 weeks:

    • Standard low-fat chow diet.[2]

    • High-fat diet (HFD) with low linoleic acid (e.g., 1% of energy).[2]

    • HFD with high linoleic acid (e.g., 8% of energy).[2]

  • In-Life Assessments:

    • Body weight and food intake were monitored weekly.[9]

    • Oral glucose tolerance tests (OGTT) or insulin tolerance tests (ITT) were performed to assess metabolic function.[9]

  • Terminal Procedures:

    • Blood was collected for analysis of serum lipids (triglycerides, cholesterol) and liver enzymes (ALT, AST).[9]

    • Livers were harvested, with portions fixed for histological analysis and the remainder snap-frozen for molecular and biochemical analyses.[9]

  • Histological and Molecular Analysis:

    • Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) to evaluate steatosis.[9]

    • Gene Expression: Hepatic mRNA levels of genes involved in lipid metabolism (e.g., Fgf21, Cd36, Scd1, Acox1) were quantified.[2][3]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

DHSA_Signaling_Pathway DHSA This compound PPARa PPARα DHSA->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Induces Transcription FAO Increased Fatty Acid Oxidation TargetGenes->FAO Lipid_Lowering Reduced Hepatic Lipid Accumulation FAO->Lipid_Lowering

Caption: this compound (DHSA) Signaling Pathway in the Liver.

Linoleic_Acid_Signaling_Pathway LA High Linoleic Acid (e.g., t10,c12-CLA) SREBP1c SREBP-1c LA->SREBP1c Upregulates SRE SRE (Sterol Regulatory Element) SREBP1c->SRE TargetGenes Lipogenic Genes (e.g., FASN, SCD1, ACC) SRE->TargetGenes Induces Transcription Lipogenesis Increased de novo Lipogenesis TargetGenes->Lipogenesis Steatosis Hepatic Steatosis Lipogenesis->Steatosis

Caption: Linoleic Acid's Pro-lipogenic Signaling Pathway in the Liver.

Experimental_Workflow start Start: Animal Model Selection (e.g., Mice) diet Dietary Intervention (Control vs. DHSA vs. Linoleic Acid) start->diet monitoring In-Life Monitoring (Body Weight, Food Intake, Metabolic Tests) diet->monitoring termination Euthanasia and Tissue Collection (Blood, Liver) monitoring->termination analysis Sample Analysis termination->analysis histo Histopathology (H&E Staining) analysis->histo biochem Biochemical Assays (Serum/Hepatic Lipids, Enzymes) analysis->biochem molecular Molecular Biology (RNA-Seq, qPCR) analysis->molecular data Data Interpretation and Comparison histo->data biochem->data molecular->data

Caption: General Experimental Workflow for Studying Fatty Acid Effects.

Conclusion

The comparative analysis of this compound and linoleic acid reveals distinct and, in some respects, opposing effects on hepatic lipid metabolism. DHSA, primarily through the activation of the PPARα pathway, promotes fatty acid oxidation and appears to be a protective agent against liver lipid accumulation. Conversely, high concentrations of linoleic acid, especially certain isomers like trans-10, cis-12 CLA, can enhance lipogenesis via the SREBP-1c pathway, contributing to the development of hepatic steatosis. These findings underscore the importance of considering the specific type of fatty acid when developing therapeutic strategies for metabolic liver diseases. Further research is warranted to fully elucidate the dose-dependent effects of linoleic acid and to explore the therapeutic potential of this compound in non-alcoholic fatty liver disease.

References

Unraveling Dihydrosterculic Acid's Lipid-Lowering Secrets: A Comparative Guide to Validating its PPARα-Dependent Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the mechanism of action of Dihydrosterculic acid (DHSA), a promising bioactive compound for lipid metabolism disorders. The central role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) in mediating DHSA's effects is critically examined through experimental data from studies utilizing PPARα knockout mice and is compared with alternative validation techniques.

This compound, a unique cyclopropene fatty acid found in cottonseed oil, has garnered significant attention for its potential to ameliorate dyslipidemia. Seminal research indicates that the lipid-lowering effects of DHSA are predominantly mediated through the activation of PPARα, a nuclear receptor that is a key regulator of fatty acid oxidation. The definitive validation of this mechanism has been demonstrated in studies using PPARα knockout mice, where the beneficial effects of a DHSA-containing diet were abrogated in the absence of a functional PPARα gene.[1][2][3][4]

This guide will delve into the experimental evidence supporting the DHSA-PPARα axis, presenting quantitative data from key studies in easily comparable formats. Furthermore, it will explore alternative and complementary methods to the knockout mouse model, offering a broader perspective on target validation strategies.

The Gold Standard: PPARα Knockout Mouse Model

The most conclusive evidence for the PPARα-dependency of DHSA's action comes from in vivo studies employing PPARα knockout (KO) mice. In a pivotal study, wild-type (WT) and PPARα KO mice were fed a diet enriched with cottonseed oil (CSO), a natural source of DHSA. The results unequivocally demonstrated that the lipid-lowering phenotype observed in WT mice was completely absent in their PPARα KO counterparts, confirming that PPARα is indispensable for this effect.[1][2][3][4]

Quantitative Data Summary
ParameterWild-Type (WT) Mice on CSO DietPPARα Knockout (KO) Mice on CSO DietKey Finding
Plasma Triglycerides Significant ReductionNo significant changeThe triglyceride-lowering effect of the CSO diet is PPARα-dependent.[1][3][4]
Hepatic Triglycerides Significant ReductionNo significant changeDHSA's ability to reduce liver fat accumulation is mediated by PPARα.[1][3][4]
Hepatic Gene Expression of PPARα Targets (e.g., Acox1, Cpt1a) UpregulatedNo significant changeDHSA activates PPARα, leading to the transcription of genes involved in fatty acid oxidation.[1][2][4]
Body Weight Reduced gain on high-fat dietNo significant difference compared to control dietThe effect on body weight management appears to be linked to PPARα activation.

Alternative and Complementary Validation Methods

While the PPARα knockout mouse model provides definitive genetic evidence, other techniques offer valuable and often more accessible means to investigate and corroborate the mechanism of action of DHSA.

In Vivo siRNA-Mediated Gene Knockdown

A powerful alternative to germline knockout models is the in vivo administration of small interfering RNA (siRNA) to transiently silence PPARα expression, primarily in the liver. This method offers the advantage of temporal and tissue-specific control over gene expression, avoiding potential developmental compensations that can occur in knockout animals.

Comparison with Knockout Model:

FeaturePPARα Knockout MiceIn Vivo siRNA Knockdown
Genetic Modification Permanent, germlineTransient, somatic
Time to Generate Model Long (months to years)Short (days to weeks)
Developmental Effects Potential for compensatory mechanismsAvoids developmental effects
Tissue Specificity Whole-body or conditionalCan be targeted to specific organs (e.g., liver)
Cost HighModerate
In Vitro PPARα Activation Assays

Cell-based assays provide a rapid and high-throughput method to screen for and characterize the activation of PPARα by DHSA. These assays are crucial for confirming direct interaction and for dissecting the molecular signaling pathway.

  • Reporter Gene Assays: Genetically engineered cell lines expressing a reporter gene (e.g., luciferase) under the control of a PPARα response element (PPRE) are used. An increase in reporter gene activity upon treatment with DHSA indicates PPARα activation.

  • Gene Expression Analysis: Cultured cells, such as the human hepatoma cell line HepG2, are treated with DHSA. Subsequent analysis of mRNA levels of known PPARα target genes (e.g., ACOX1, CPT1A) by quantitative real-time PCR (qRT-PCR) can confirm target engagement. In studies with DHSA, treatment of HepG2 cells led to an increased capacity for fatty acid oxidation.[1][3][4]

In Silico and Molecular Modeling

Computational approaches can predict the binding affinity and interaction of DHSA with the ligand-binding domain of PPARα. While not a substitute for experimental validation, these methods can provide initial insights and guide further investigation.

Experimental Protocols

Key Experiment: In Vivo Study with PPARα Knockout Mice

Objective: To determine if the lipid-lowering effects of a DHSA-containing diet are dependent on PPARα.

Animal Model: Male or female wild-type (C57BL/6J) and PPARα global knockout mice.

Diet:

  • Control Diet: A standard chow diet or an isocaloric diet enriched with an oil lacking DHSA (e.g., safflower oil).

  • Test Diet: An isocaloric diet enriched with cottonseed oil (CSO), containing DHSA.

Procedure:

  • House mice individually under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatize mice to the experimental conditions for one week.

  • Divide mice into four groups: WT on control diet, WT on CSO diet, PPARα KO on control diet, and PPARα KO on CSO diet.

  • Feed the respective diets for a predetermined period (e.g., 6 weeks).

  • Monitor food intake and body weight regularly.

  • At the end of the study, collect blood samples for plasma lipid analysis (triglycerides, cholesterol).

  • Euthanize mice and harvest liver tissue for analysis of hepatic lipid content and gene expression of PPARα target genes via RNA sequencing or qRT-PCR.

Key Experiment: In Vitro Fatty Acid Oxidation Assay

Objective: To assess the effect of DHSA on the rate of fatty acid oxidation in a relevant cell line.

Cell Line: HepG2 human hepatoma cells.

Reagents:

  • DHSA

  • Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid)

  • Cell culture medium

  • Scintillation cocktail

Procedure:

  • Seed HepG2 cells in multi-well plates and allow them to adhere.

  • Treat cells with various concentrations of DHSA or vehicle control for a specified duration.

  • Wash the cells and incubate with fresh medium containing the radiolabeled fatty acid substrate.

  • After incubation, collect the medium and measure the amount of radiolabeled CO₂ and acid-soluble metabolites produced, which is indicative of the rate of fatty acid oxidation.

  • Normalize the results to the total protein content of the cells in each well.

Visualizing the Mechanism and Workflow

DHSA_PPARa_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DHSA This compound (DHSA) PPARa PPARα DHSA->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE FAO_genes Fatty Acid Oxidation Genes (e.g., Acox1, Cpt1a) PPRE->FAO_genes Upregulates Transcription PPARa_RXR->PPRE Binds to FAO Increased Fatty Acid Oxidation FAO_genes->FAO Lipid_reduction Reduced Lipid Accumulation FAO->Lipid_reduction

Caption: DHSA activates PPARα, leading to increased fatty acid oxidation.

Experimental_Workflow cluster_invivo In Vivo Validation cluster_invitro In Vitro Corroboration wt_ko_mice Wild-Type & PPARα KO Mice diet Control vs. CSO Diet wt_ko_mice->diet analysis_invivo Lipid & Gene Expression Analysis diet->analysis_invivo conclusion Conclusion: DHSA's effects are PPARα-dependent analysis_invivo->conclusion hepG2 HepG2 Cells dhsa_treatment DHSA Treatment hepG2->dhsa_treatment analysis_invitro FAO & Gene Expression Assays dhsa_treatment->analysis_invitro analysis_invitro->conclusion

Caption: Workflow for validating DHSA's mechanism of action.

References

Dihydrosterculic Acid: A Comparative Analysis of its Impact on Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data confirms that Dihydrosterculic acid (DHSA), a unique cyclopropenoid fatty acid found in cottonseed oil, enhances fatty acid oxidation (FAO) rates. This guide provides a comparative analysis of DHSA's effects, supported by experimental data, and positions it against other known modulators of fatty acid metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development.

I. Comparative Analysis of Fatty Acid Oxidation Modulators

This compound has been shown to increase the capacity of liver cells to utilize fatty acid oxidation for energy production.[1][2] In vivo studies in mice fed a diet containing cottonseed oil, and consequently DHSA, exhibited a lower respiratory exchange ratio (RER) and higher energy expenditure, which is indicative of a metabolic shift towards increased fat utilization.[1][2]

To contextualize the effects of DHSA, this section provides a comparative overview with well-characterized inhibitors and activators of fatty acid oxidation. While direct comparative studies are limited, the following table summarizes quantitative data from studies on various compounds, primarily using the HepG2 human liver carcinoma cell line as a model system.

CompoundMechanism of ActionCell/Animal ModelKey Quantitative Effect on Fatty Acid OxidationReference
This compound (DHSA) PPARα/δ Agonist, SCD1 InhibitorHepG2 cells, MiceIncreased capacity for FAO; Lowered Respiratory Exchange Ratio in vivo.[1][2]
Etomoxir CPT-1 InhibitorPermeabilized HepG2 cellsPotent inhibitor of CPT-1 mediated respiration with an EC50 of 9.2 nM.[3]
Fenofibrate PPARα AgonistMiceIncreased expression of genes involved in mitochondrial and peroxisomal β-oxidation.[4]
GW501516 PPARδ AgonistRat L6 myotubesStimulates fatty acid oxidation.[5]

Note: The quantitative data for DHSA is currently descriptive in the primary literature. Direct numerical comparisons of FAO rates (e.g., in nmol/min/mg protein) with other modulators are not yet available in published studies.

II. Signaling Pathways and Experimental Workflows

The mechanism by which this compound is understood to enhance fatty acid oxidation involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[1][2] This activation leads to the increased transcription of genes containing PPAR response elements, which are centrally involved in the machinery of fatty acid oxidation.

Signaling Pathway of this compound

DHSA_Pathway DHSA This compound (DHSA) PPAR PPARα/δ Activation DHSA->PPAR Gene_Expression Increased Transcription of FAO-related Genes (e.g., CPT1) PPAR->Gene_Expression FAO Increased Fatty Acid Oxidation Rate Gene_Expression->FAO

DHSA signaling pathway leading to increased fatty acid oxidation.
Experimental Workflow for Assessing Fatty Acid Oxidation

The following diagram outlines a typical workflow for measuring the rate of fatty acid oxidation in a cell-based assay, a common method used to evaluate the effects of compounds like DHSA.

FAO_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture HepG2 Cells Treatment 2. Treat Cells with DHSA or other compounds Cell_Culture->Treatment Incubation 3. Incubate with Radiolabeled Fatty Acid (e.g., [1-14C]palmitic acid) Treatment->Incubation Lysis 4. Cell Lysis & Separation of Metabolites Incubation->Lysis Scintillation 5. Quantify Radiolabeled Acid-Soluble Metabolites (Scintillation Counting) Lysis->Scintillation Calculation 6. Calculate FAO Rate (nmol/min/mg protein) Scintillation->Calculation

Workflow for measuring fatty acid oxidation in cultured cells.

III. Experimental Protocols

The following is a detailed methodology for a common assay used to determine the rate of fatty acid oxidation in cultured cells, such as HepG2, after treatment with a test compound.

Measurement of [1-¹⁴C]Palmitate Oxidation in Cultured Cells

This protocol is based on the principle of quantifying the radiolabeled acid-soluble metabolites (ASMs) produced from the β-oxidation of [1-¹⁴C]palmitic acid.

1. Preparation of Radiolabeled Palmitate-BSA Conjugate:

  • Aseptically prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in sterile water.

  • In a separate sterile tube, dry down the required amount of (1-¹⁴C)Palmitic acid from its solvent under a stream of nitrogen.

  • Resuspend the dried radiolabeled palmitic acid in a small volume of ethanol.

  • Warm the BSA solution to 37°C. While gently vortexing, slowly add the ethanolic (1-¹⁴C)Palmitic acid to the BSA solution.

  • Incubate the mixture at 37°C for 30-60 minutes to facilitate the formation of the palmitate-BSA complex. The final molar ratio of palmitate to BSA should be between 2:1 and 5:1.

  • Prepare a stock solution of unlabeled palmitate-BSA conjugate in the same manner to adjust the final specific activity of the radiolabeled substrate.

2. Cell Culture and Treatment:

  • Seed HepG2 cells in multi-well culture plates and grow to approximately 80-90% confluency.

  • Pre-treat the cells with the desired concentrations of this compound or other test compounds in serum-free culture medium for a specified period (e.g., 24 hours). Include a vehicle control group.

3. Fatty Acid Oxidation Assay:

  • Prepare the reaction medium by adding the (1-¹⁴C)Palmitic acid-BSA conjugate to fresh, serum-free culture medium to a final concentration of 50-200 µM and a specific activity of 0.5-1.0 µCi/mL.

  • Remove the pre-treatment medium from the cells and wash the cells once with phosphate-buffered saline (PBS).

  • Add the reaction medium to each well and incubate at 37°C in a CO₂ incubator for a defined period (e.g., 1-3 hours).

4. Termination of Assay and Sample Collection:

  • To stop the reaction, add a strong acid, such as perchloric acid (PCA), to each well to a final concentration of 0.5 M.

  • Transfer the acidified medium from each well into microcentrifuge tubes.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and unoxidized fatty acids.

5. Quantification of Acid-Soluble Metabolites (ASMs):

  • Carefully collect the supernatant, which contains the ¹⁴C-labeled ASMs (e.g., acetyl-CoA and Krebs cycle intermediates).

  • Add a known volume of the supernatant to a scintillation vial containing a suitable scintillation cocktail.

  • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

6. Calculation of Fatty Acid Oxidation Rate:

  • Determine the specific activity of the reaction medium (CPM per nmol of palmitate).

  • Normalize the CPM of the ASMs from each sample to the amount of protein in the corresponding well (determined by a protein assay like the BCA assay).

  • Calculate the rate of fatty acid oxidation and express it as nmol of palmitate oxidized per minute per milligram of protein.

References

Dihydrosterculic acid efficacy compared to synthetic SCD1 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Dihydrosterculic Acid Versus Synthetic Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors for Researchers, Scientists, and Drug Development Professionals.

Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical therapeutic target for a spectrum of diseases, including metabolic disorders and cancer. As the gatekeeper enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), its inhibition presents a promising avenue for therapeutic intervention. This compound (DHSA), a naturally occurring cyclopropyl fatty acid found in cottonseed oil, has been identified as an inhibitor of SCD1. This guide provides a comprehensive comparison of the efficacy of DHSA with leading synthetic SCD1 inhibitors, supported by available experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

In Vitro Efficacy: A Head-to-Head Look at Inhibition

In contrast, a range of synthetic SCD1 inhibitors have been developed and characterized with potent inhibitory activities against both human and murine SCD1. These compounds often exhibit low nanomolar efficacy.

Table 1: Comparison of In Vitro Efficacy (IC50) of SCD1 Inhibitors

InhibitorTypeTarget SpeciesIC50 (nM)Reference
Sterculic Acid NaturalNot Specified (Δ9D activity)900[1]
A939572 SyntheticHuman SCD137[1]
Mouse SCD1<4[1]
CAY10566 SyntheticHuman SCD1 (enzymatic)26[2]
Mouse SCD1 (enzymatic)4.5[2]
HepG2 cells (cellular)6.8 - 7.9[2]
MK-8245 SyntheticHuman SCD11[1]
Rat/Mouse SCD13[1]
MF-438 SyntheticRat SCD1 (rSCD1)2.3 (EC50)[1]
SCD1-IN-1 SyntheticNot Specified5.8[1]
YTX-465 SyntheticHuman SCD139[1]
Ole1 (Yeast SCD1)30,400[1]

In Vivo Efficacy: Impact on Desaturation Index and Metabolism

The in vivo efficacy of SCD1 inhibitors is often assessed by their ability to reduce the fatty acid desaturation index (DI), typically calculated as the ratio of 16:1n7/16:0 or 18:1/18:0 fatty acids in tissues or plasma. A lower DI indicates successful target engagement and inhibition of SCD1 activity.

This compound (DHSA):

Studies in mice have demonstrated that dietary administration of cottonseed oil, a source of DHSA, leads to an impairment in desaturase activity.[3] This is evidenced by a reduced fatty acid desaturation index in the liver. While direct dose-response studies on the desaturation index are not extensively reported, the observed effects highlight the in vivo bioactivity of DHSA. Furthermore, DHSA has been shown to improve liver metabolomic profiles in mice fed a high-fat diet.[3] In vivo studies also suggest that the metabolic benefits of cottonseed oil, such as reductions in hepatic and plasma lipids, are attributable to DHSA and may be mediated through the activation of PPARα and subsequent increases in fatty acid oxidation.[4]

Synthetic SCD1 Inhibitors:

Numerous synthetic SCD1 inhibitors have demonstrated potent in vivo efficacy in various preclinical models.

  • A939572: Administration of A939572 to mice has been shown to inhibit the growth of lung tumors and reduce tumor volume in gastric cancer xenografts.[5]

  • CAY10566: This inhibitor has demonstrated efficacy in reducing tumor growth in colon cancer xenograft models in mice.[5] In models of autoimmunity, CAY10566 reduced disease severity in experimental autoimmune encephalomyelitis (EAE).[6]

  • MK-8245: As a liver-targeted inhibitor, MK-8245 has shown significant antidiabetic and antidyslipidemic efficacy in preclinical animal models.[5][7] It has been shown to ameliorate hepatic steatosis, hepatocellular degeneration, and inflammation.[5]

  • BZ36: In a prostate cancer model, the SCD1 inhibitor BZ36 significantly reduced the 16:1n-7/16:0 and 18:1n-9/18:0 fatty acid ratios in both liver and tumor tissues, indicating specific inhibition of SCD1 activity in vivo.[8]

Table 2: Summary of In Vivo Effects of SCD1 Inhibitors

InhibitorModel SystemKey In Vivo EffectsReference
This compound Mice (dietary)Impaired desaturase activity, improved liver metabolomic profiles, potential lipid-lowering via PPARα activation.[3][4]
A939572 Mice (xenograft)Inhibition of lung and gastric tumor growth.[5]
CAY10566 Mice (xenograft, EAE)Reduced colon cancer tumor growth, reduced severity of experimental autoimmune encephalomyelitis.[5][6]
MK-8245 Preclinical animal modelsAntidiabetic and antidyslipidemic efficacy, amelioration of hepatic steatosis.[5][7]
BZ36 Mice (prostate cancer)Significant reduction of fatty acid desaturation index in liver and tumor tissue.[8]

Signaling Pathways Modulated by SCD1 Inhibition

Inhibition of SCD1 leads to an accumulation of SFAs and a depletion of MUFAs, which in turn modulates several key cellular signaling pathways implicated in cell proliferation, survival, and metabolism.

SCD1_Signaling_Pathway cluster_input cluster_downstream DHSA This compound SCD1 SCD1 DHSA->SCD1 Synthetic_Inhibitors Synthetic Inhibitors Synthetic_Inhibitors->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) SCD1->MUFA Product SREBP1c SREBP-1c SCD1->SREBP1c regulates expression AMPK AMPK SCD1->AMPK inhibition leads to activation Akt Akt Signaling SCD1->Akt inhibition attenuates ER_Stress ER Stress SCD1->ER_Stress SFA accumulation induces SFA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) SFA->SCD1 Substrate Lipogenesis Lipogenesis AMPK->Lipogenesis Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Apoptosis Apoptosis ER_Stress->Apoptosis Apoptosis->Cell_Proliferation Lipogenesis->Cell_Proliferation SCD1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Isolate Microsomes (SCD1 source) Reaction_Mix Prepare Reaction Mix (Buffer, Cofactors, Microsomes, Inhibitor) Microsomes->Reaction_Mix Inhibitors Prepare Inhibitor Dilutions (DHSA, Synthetic) Inhibitors->Reaction_Mix Add_Substrate Add [14C]-Stearoyl-CoA (Initiate Reaction) Reaction_Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction & Saponify Incubate->Stop_Reaction Extract_FA Extract Fatty Acids Stop_Reaction->Extract_FA TLC Separate by TLC Extract_FA->TLC Quantify Quantify Radioactivity TLC->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

References

Dihydrosterculic Acid's Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the consistent effects of investigational compounds on gene expression is paramount. This guide provides a comparative overview of the gene expression changes induced by Dihydrosterculic acid (DHSA), a cyclopropyl fatty acid found in cottonseed oil. We will delve into its effects in comparison to other fatty acids, supported by experimental data and detailed protocols.

Unveiling the Molecular Footprint of this compound

Recent studies have illuminated the role of this compound (DHSA) in modulating hepatic gene expression, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. Research indicates that DHSA-dependent increases in PPARα transcriptional activity lead to an uptick in fatty acid oxidation (FAO) pathways.[1][2][3] This mechanism has been observed in both in vivo mouse models and in vitro cell cultures.

A study involving male wild-type mice fed a cottonseed oil (CSO)-enriched diet, which contains DHSA, revealed 45 differentially expressed genes, the majority of which are associated with lipid metabolic processes.[1][2][3] Notably, this study confirmed the critical role of PPARα, as the lipid-lowering effects of the CSO diet were absent in PPARα knockout mice.[1][2] In vitro experiments using HepG2 cells treated with DHSA further demonstrated an enhanced capacity for mitochondrial respiration with long-chain fatty acids, supporting the role of DHSA in promoting FAO.[1][2]

Comparative Analysis: DHSA vs. Other Fatty Acids

To contextualize the effects of DHSA, it's crucial to compare its gene expression profile with that of other dietary fatty acids. A study comparing CSO-enriched diets to those enriched with saturated fat (SFA) or linoleic acid (18:2) in mice found that the livers of CSO-fed mice had metabolomic profiles that closely resembled those of chow-fed mice, while differing significantly from the SFA and 18:2 groups.[4] This suggests a unique metabolic impact of DHSA. The study also highlighted that DHSA, similar to the overall effect of the CSO diet, led to an increase in the expression of PPARδ and its coactivator PGC-1α in the liver, alongside a suppression of stearoyl-CoA desaturase-1 (SCD1) activity.[4]

Compound/DietKey Gene/Protein Expression ChangesModel SystemPrimary Outcome
This compound (DHSA) / Cottonseed Oil (CSO) PPARα and its target genes[2][3], PPARδ and PGC-1α, SCD1 activity[4]Wild-type and PPARα knockout mice, HepG2 cellsIncreased fatty acid oxidation, lipid-lowering effect[2][3]
Saturated Fat (SFA) SCD1 expression[5]Male miceIncreased fat mass
Linoleic Acid (18:2) No significant change in SCD1 expression[5]Male miceLess glucose tolerant[4]

Experimental Methodologies

The findings presented are based on rigorous experimental protocols. Below are summaries of the key methodologies employed in the cited studies.

In Vivo Mouse Studies
  • Animal Models: Male wild-type mice and female PPARα knockout mice were utilized.[1][2]

  • Diets: Mice were fed either a cottonseed oil (CSO)-enriched diet (containing DHSA) or isocaloric oil-enriched diets (e.g., saturated fat or linoleic acid) for several weeks.

  • Gene Expression Analysis: Tissue samples, primarily from the liver, were subjected to RNA sequencing to identify differentially expressed genes.[1][3] Quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) was used to confirm changes in specific target genes.[5]

  • Metabolic Analysis: Techniques such as metabolomics were used to analyze liver profiles.[4] Respiratory exchange ratio and energy expenditure were also measured to assess metabolic rates.[1][2]

In Vitro Cell Culture Studies
  • Cell Line: HepG2 cells, a human liver cell line, were used to investigate the direct effects of DHSA.[1][2]

  • Treatment: Cells were treated with DHSA dissolved in a suitable solvent (e.g., dimethyl sulfoxide).[5]

  • Mitochondrial Respiration Assay: The capacity for fatty acid oxidation was assessed by measuring mitochondrial respiration in the presence of long-chain fatty acids.[1][2]

  • Gene Expression Analysis: Total cellular RNA was collected to measure the expression of target genes using qRT-PCR.[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated.

DHSA_Signaling_Pathway DHSA This compound (DHSA) PPARa PPARα DHSA->PPARa Activates FAO_Genes Fatty Acid Oxidation (FAO) Target Genes PPARa->FAO_Genes Induces Expression Increased_FAO Increased Fatty Acid Oxidation FAO_Genes->Increased_FAO Leads to

Caption: DHSA-induced PPARα signaling pathway.

Experimental_Workflow cluster_invivo In Vivo (Mouse Model) cluster_invitro In Vitro (HepG2 Cells) Diet Dietary Intervention (CSO, SFA, 18:2) Tissue Tissue Collection (Liver) Diet->Tissue RNA_Seq RNA Sequencing Tissue->RNA_Seq Metabolomics Metabolomics Tissue->Metabolomics Analysis Data Analysis & Gene Expression Profiling RNA_Seq->Analysis Metabolomics->Analysis Treatment DHSA Treatment Cell_Harvest Cell Harvesting Treatment->Cell_Harvest Respiration Mitochondrial Respiration Assay Cell_Harvest->Respiration qPCR qRT-PCR Cell_Harvest->qPCR Respiration->Analysis qPCR->Analysis

Caption: Experimental workflow for studying DHSA's effects.

References

Dihydrosterculic Acid: A Cross-Study Comparison of its Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrosterculic acid (DHSA), a cyclopropenoid fatty acid found in cottonseed and sterculia oils, has garnered significant attention for its potent metabolic regulatory properties. Primarily known as a natural inhibitor of stearoyl-CoA desaturase-1 (SCD1), DHSA influences a cascade of metabolic pathways, impacting both lipid and glucose homeostasis. This guide provides a comprehensive cross-study comparison of DHSA's metabolic effects, summarizing key quantitative data, experimental methodologies, and underlying signaling pathways to support further research and drug development.

Effects on Lipid Metabolism

DHSA's most well-documented effect is its modulation of lipid metabolism, largely attributed to the inhibition of SCD1, a critical enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.

Key Findings:

  • Improved Plasma Lipid Profile: Human studies using cottonseed oil, a primary source of DHSA, have demonstrated significant improvements in circulating lipids. A short-term, high-fat diet enriched with cottonseed oil led to a notable reduction in total cholesterol, LDL cholesterol, and triglycerides, alongside an increase in beneficial HDL cholesterol.[1]

  • Favorable Hepatic Lipid Profile: In animal models, diets containing cottonseed oil resulted in liver metabolomic profiles that were healthier and more similar to those of animals on a standard chow diet, as opposed to diets enriched with other types of fats.[2]

  • Upregulation of Fatty Acid Oxidation: Mechanistic studies in mice have revealed that DHSA, via cottonseed oil, enhances the expression of peroxisome proliferator-activated receptor-alpha (PPARα) and its target genes in the liver.[3] This transcription factor is a master regulator of fatty acid oxidation, suggesting that DHSA promotes the burning of fat for energy.

Table 1: Cross-Study Comparison of DHSA's Effects on Lipid Metabolism

Study SubjectInterventionDurationKey Quantitative FindingsReference
Healthy Men (n=15)High-fat diet with cottonseed oil5 daysTotal Cholesterol: ↓8%LDL Cholesterol: ↓15%Triglycerides: ↓30%HDL Cholesterol: ↑8%[1]
Male Wild-Type MiceCottonseed oil-enriched diet6 weeksGene Expression: Increased hepatic PPARα and its target genes.[3]
Male MiceCottonseed oil-enriched diet4 weeksLiver Metabolome: Profile closely matched that of chow-fed mice.[2]
Experimental Protocols
  • Human Study (University of Georgia): A five-day, outpatient feeding trial was conducted with 15 healthy, normal-weight men. The study compared the effects of high-fat diets enriched with either cottonseed oil or olive oil on lipid profiles.[1]

  • Mouse Study (PPARα Activation): Male wild-type mice were fed isocaloric oil-enriched diets with or without DHSA (from cottonseed oil) for 6 weeks. Tissues were subsequently analyzed via RNA-sequencing to identify differentially expressed genes, with a focus on those related to lipid metabolism.[3]

Effects on Glucose Metabolism and Insulin Sensitivity

Emerging evidence indicates that DHSA's metabolic benefits extend to glucose regulation, positioning it as a compound of interest for insulin resistance and type 2 diabetes research.

Key Findings:

  • Improved Glucose Tolerance: Studies in diabetic mouse models (KKAy mice) have shown that dietary supplementation with DHSA significantly improves glucose tolerance. Mice fed a DHSA-enriched diet exhibited lower blood glucose levels during a glucose tolerance test.[4]

  • Enhanced Insulin Sensitivity: In the same diabetic mouse model, DHSA supplementation led to a greater reduction in blood glucose levels following an insulin challenge, indicating enhanced insulin sensitivity.[4]

  • SCD1 Inhibition and Glucose Homeostasis: Research using sterculic oil, another natural source of DHSA, in obese, insulin-resistant mice (ob/ob mice) demonstrated that the inhibition of SCD1 activity was associated with improved glucose and insulin tolerance.[5]

Table 2: Cross-Study Comparison of DHSA's Effects on Glucose Metabolism

Study SubjectInterventionDurationKey Quantitative FindingsReference
Male KKAy Diabetic Mice4% DHSA high-fat diet5 weeksGlucose Tolerance Test: Significantly lower blood glucose at 0.5h and 1h, and reduced area under the glucose curve.[4]
Male KKAy Diabetic Mice4% DHSA high-fat diet6 weeksInsulin Sensitivity Test: Lower blood glucose levels at 0.5h and 1h after insulin injection.[4]
Obese ob/ob Mice0.5% Sterculic oil in diet9 weeksGlucose and Insulin Tolerance: Improved compared to control.[5]
Experimental Protocols
  • Diabetic Mouse Model (KKAy): Male KKAy mice were fed a high-fat diet containing either 2% or 4% DHSA, or control oils (olive or corn oil). Glucose tolerance and insulin sensitivity were measured after 5 and 6 weeks, respectively.[4]

  • Obese Mouse Model (ob/ob): Five-week-old male ob/ob mice were fed a diet containing 0.5% sterculic oil for 9 weeks. Glucose and insulin tolerance tests were performed to assess metabolic changes.[5]

Signaling Pathways and Experimental Workflows

The metabolic reprogramming induced by DHSA is initiated by its direct interaction with SCD1. This primary event triggers a series of downstream molecular changes that collectively improve metabolic health.

DHSA_Signaling_Pathway DHSA This compound (DHSA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) DHSA->SCD1 Inhibits SFA_MUFA ↓ Conversion of Saturated to Monounsaturated Fatty Acids SCD1->SFA_MUFA PPARa ↑ PPARα Activation SCD1->PPARa Inhibition leads to (indirect effect) Lipogenesis ↓ Lipogenesis SFA_MUFA->Lipogenesis FAO ↑ Fatty Acid Oxidation PPARa->FAO Lipid_Profile Improved Lipid Profile Lipogenesis->Lipid_Profile FAO->Lipid_Profile Insulin_Sensitivity Improved Insulin Sensitivity Lipid_Profile->Insulin_Sensitivity Experimental_Workflow Animal_Model Select Animal Model (e.g., diet-induced obese or genetic) Dietary_Intervention Administer Control vs. DHSA-Enriched Diet Animal_Model->Dietary_Intervention Metabolic_Phenotyping Metabolic Phenotyping (Body weight, food intake, GTT, ITT) Dietary_Intervention->Metabolic_Phenotyping Sample_Collection Collect Blood & Tissues (Liver, Adipose, Muscle) Metabolic_Phenotyping->Sample_Collection Biochemical_Analysis Biochemical Analysis (Plasma lipids, glucose, insulin) Sample_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Gene/protein expression, Metabolomics) Sample_Collection->Molecular_Analysis Data_Integration Data Integration & Interpretation Biochemical_Analysis->Data_Integration Molecular_Analysis->Data_Integration Logical_Relationship Cause Cause: DHSA Inhibits SCD1 Enzyme Mechanism Mechanism: Altered cellular fatty acid composition, Activation of oxidative pathways (PPARα) Cause->Mechanism Effect Effect: Reduced fat storage, Increased fat burning, Improved insulin action Mechanism->Effect Outcome Therapeutic Outcome: Potential to mitigate dyslipidemia and insulin resistance Effect->Outcome

References

Dihydrosterculic Acid vs. Saturated Fatty Acids in High-Fat Diet Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of dihydrosterculic acid (DHSA) versus common saturated fatty acids (SFAs), specifically palmitic and stearic acid, in the context of high-fat diet (HFD)-induced metabolic dysfunction. The information is compiled from preclinical studies to assist researchers in understanding the differential impacts of these fatty acids on key metabolic parameters and signaling pathways.

Introduction

High-fat diets are widely used in preclinical models to induce obesity and associated metabolic disorders such as insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). The specific composition of fatty acids within these diets plays a crucial role in the development of these pathologies. While saturated fatty acids like palmitic and stearic acid are known to contribute to metabolic dysregulation, emerging research on other fatty acids, such as the cyclopropenoid fatty acid this compound found in cottonseed oil, suggests potentially distinct and even beneficial effects. This guide aims to dissect and compare the available experimental data on DHSA and these key SFAs.

Comparative Effects on Metabolic Parameters

The following tables summarize the quantitative data from studies investigating the effects of DHSA (primarily as a component of cottonseed oil) and the saturated fatty acids, palmitic acid and stearic acid, in high-fat diet models.

Table 1: Effects on Body Weight, Adiposity, and Energy Expenditure

ParameterThis compound (in CSO diet)Palmitic Acid (in HFD)Stearic Acid (in HFD)Key Findings & Citations
Body Weight No significant difference compared to chow; SFA-fed mice had increased fat mass.Increased body weight and total fat mass.No significant difference in total body weight compared to low-fat diet.Mice fed a cottonseed oil (CSO)-enriched diet showed no differences in body weight compared to chow-fed mice, whereas mice on a saturated fatty acid (SFA)-enriched diet had increased fat mass[1]. High-fat diets rich in palmitic acid lead to increased body weight[2]. A diet enriched with stearic acid did not significantly alter total body weight compared to a low-fat diet[3][4][5].
Adiposity SFA-fed mice had increased fat mass.Increased visceral and total fat mass.Reduced visceral fat by ~70% compared to other high-fat diets.A diet high in saturated fats increased fat mass[1]. Palmitic acid-supplemented high-fat diets increased visceral adipose tissue mass[2]. Dietary stearic acid led to a significant reduction in visceral adipose tissue[3][4][5].
Energy Expenditure No significant difference in energy expenditure between chow and CSO-fed mice.Often associated with reduced energy expenditure in diet-induced obesity.Data not available for direct comparison.No differences in energy expenditure were observed between mice fed a chow diet and those on a CSO-enriched diet[1].

Table 2: Effects on Glucose Homeostasis and Insulin Sensitivity

ParameterThis compound (in CSO diet)Palmitic Acid (in HFD)Stearic Acid (in HFD)Key Findings & Citations
Fasting Glucose No difference compared to chow.Increased fasting glucose levels.Significantly reduced serum glucose compared to other diets.Mice on a CSO-enriched diet had similar fasting glucose levels to the chow-fed group[1]. High-fat diets rich in palmitic acid can lead to elevated fasting glucose[6]. A stearic acid-enriched diet significantly lowered serum glucose levels[3][4][5].
Glucose Tolerance No difference compared to chow; 18:2-fed mice were less glucose tolerant.Impaired glucose tolerance.Did not impair glucose tolerance in healthy women.Glucose tolerance was not different between CSO-fed and chow-fed mice[1]. Palmitic acid is known to induce glucose intolerance[7]. A high-stearic acid diet did not impair glucose tolerance[8].
Insulin Sensitivity SFA-fed mice showed indications of insulin resistance.Induces insulin resistance through ceramide production and impaired insulin signaling.May improve insulin sensitivity by inhibiting PTP1B.Diets high in saturated fats are associated with insulin resistance[9]. Palmitic acid impairs insulin signaling by increasing ceramide production and reducing phosphorylation of the insulin receptor and IRS-1[7][10][11]. Stearic acid may act as a PTP1B inhibitor, potentially enhancing insulin receptor signaling[12][13].

Table 3: Effects on Hepatic and Plasma Lipids

ParameterThis compound (in CSO diet)Palmitic Acid (in HFD)Stearic Acid (in HFD)Key Findings & Citations
Liver Metabolome Livers of CSO-fed mice closely matched chow-fed mice and differed from SFA-fed mice.Promotes hepatic steatosis and lipid accumulation.Data not available for direct comparison.The liver metabolomic profiles of mice fed a CSO diet were similar to those on a chow diet and significantly different from those on an SFA diet[1]. Palmitic acid is a key contributor to hepatic steatosis in high-fat diet models[2].
Plasma Lipids Data suggests a favorable lipid profile.Can increase total cholesterol and LDL-c.Generally considered to have a neutral or LDL-lowering effect compared to palmitic acid.Palmitic acid intake is associated with increased total and LDL cholesterol[6]. Stearic acid is reported to have a neutral effect on LDL cholesterol[5].

Signaling Pathways

The differential metabolic effects of DHSA and saturated fatty acids can be attributed to their distinct impacts on key intracellular signaling pathways.

This compound Signaling

DHSA's metabolic benefits appear to be mediated through two primary mechanisms: the inhibition of Stearoyl-CoA Desaturase-1 (SCD1) and the activation of Peroxisome Proliferator-Activated Receptor Delta (PPARδ).

  • SCD1 Inhibition: DHSA inhibits SCD1, an enzyme that converts saturated fatty acids into monounsaturated fatty acids. This inhibition leads to an altered cellular fatty acid composition, which can affect membrane fluidity and signaling pathways.

  • PPARδ Activation: DHSA has been shown to increase the expression of PPARδ and its transcriptional coactivator PGC-1α in the liver. PPARδ is a key regulator of fatty acid oxidation. Its activation promotes the burning of fats for energy, thereby reducing lipid accumulation.

DHSA_Signaling DHSA This compound (DHSA) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) DHSA->SCD1 Inhibits PPARd PPARδ DHSA->PPARd Activates LipidAccumulation Lipid Accumulation SCD1->LipidAccumulation Promotes PGC1a PGC-1α PPARd->PGC1a Upregulates FattyAcidOxidation Fatty Acid Oxidation Genes PPARd->FattyAcidOxidation Upregulates PGC1a->FattyAcidOxidation Co-activates FattyAcidOxidation->LipidAccumulation Reduces EnergyExpenditure Energy Expenditure FattyAcidOxidation->EnergyExpenditure Increases

DHSA Signaling Pathway

Saturated Fatty Acid-Induced Insulin Resistance

Palmitic acid, a major saturated fatty acid in many high-fat diets, induces insulin resistance primarily through the production of bioactive lipid metabolites like ceramides and diacylglycerols (DAGs).

  • Ceramide Production: Palmitic acid increases the synthesis of ceramides. Ceramides can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt (Protein Kinase B), a key protein in the insulin signaling cascade.

  • PKC Activation: Both ceramides and DAGs can activate Protein Kinase C (PKC) isoforms, particularly PKCθ. Activated PKCθ can phosphorylate the insulin receptor and insulin receptor substrate-1 (IRS-1) on serine residues, which inhibits their normal tyrosine phosphorylation and downstream signaling, leading to impaired glucose uptake.

Stearic acid's role is more complex, with some studies suggesting it may not induce insulin resistance to the same extent as palmitic acid and may even have some beneficial effects through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling[12][13]. However, other studies have implicated stearic acid in contributing to insulin resistance.

SFA_Insulin_Resistance cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds PalmiticAcid Palmitic Acid Ceramides Ceramides PalmiticAcid->Ceramides Increases Synthesis IRS1 IRS-1 InsulinReceptor->IRS1 Tyr Phosphorylation PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PKC PKCθ Ceramides->PKC Activates PKC->InsulinReceptor Ser Phosphorylation (Inhibits) PKC->IRS1 Ser Phosphorylation (Inhibits) PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates (Inhibits) StearicAcid Stearic Acid StearicAcid->PTP1B Inhibits

SFA-Induced Insulin Resistance

Experimental Protocols

This section outlines typical methodologies employed in the studies cited, providing a framework for designing and interpreting experiments in this research area.

High-Fat Diet Mouse Model
  • Animals: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.

  • Diet Composition:

    • Control Diet: Standard chow or a low-fat diet (e.g., 10% kcal from fat).

    • High-Fat Diets: Typically 45-60% of total calories from fat.

      • DHSA-containing diet: Often a cottonseed oil-enriched diet. The specific percentage of DHSA should be quantified.

      • Palmitic acid-enriched diet: Formulated with a high proportion of palmitic acid (e.g., from palm oil).

      • Stearic acid-enriched diet: Formulated with a high proportion of stearic acid.

  • Duration: 4 to 16 weeks is a common duration to induce significant metabolic changes.

  • Administration: Diets are provided ad libitum. For studies with purified fatty acids, oral gavage may be used for precise dosing[11][14][15].

Assessment of Metabolic Parameters
  • Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) can be assessed using techniques like DEXA or NMR.

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: Mice are fasted (typically 6 hours) and then given an intraperitoneal (IP) or oral gavage of glucose (1-2 g/kg body weight). Blood glucose is measured at baseline and at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.

    • ITT: Mice are fasted for a shorter period (e.g., 4 hours) and then given an IP injection of insulin (0.5-1.0 U/kg body weight). Blood glucose is measured at baseline and subsequent time points.

  • Blood Chemistry: Fasting blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, total cholesterol, HDL-c, and LDL-c using standard enzymatic assays.

  • Tissue Analysis:

    • Liver: Harvested for histological analysis (H&E and Oil Red O staining for lipid accumulation) and biochemical analysis of triglyceride and cholesterol content.

    • Adipose Tissue: Visceral and subcutaneous fat pads are dissected and weighed.

Analysis of Signaling Pathways
  • Western Blotting: To quantify the protein expression and phosphorylation status of key signaling molecules (e.g., Insulin Receptor, IRS-1, Akt, PKCθ) in tissues like liver, muscle, and adipose tissue.

  • RT-qPCR: To measure the gene expression of relevant targets (e.g., SCD1, PPARδ, inflammatory cytokines).

  • Enzyme Activity Assays: To measure the activity of enzymes like SCD1 and PTP1B.

Experimental_Workflow start Start: Select Mouse Strain (e.g., C57BL/6J) diet Dietary Intervention (4-16 weeks) - Low-Fat Control - HFD + DHSA (CSO) - HFD + Palmitic Acid - HFD + Stearic Acid start->diet monitoring In-life Monitoring - Body Weight - Food Intake diet->monitoring metabolic_tests Metabolic Phenotyping - GTT - ITT monitoring->metabolic_tests euthanasia Euthanasia & Tissue Collection metabolic_tests->euthanasia blood Blood Collection (Plasma Analysis) euthanasia->blood tissues Tissue Collection (Liver, Adipose, Muscle) euthanasia->tissues plasma_analysis Plasma Analysis - Glucose, Insulin - Lipids blood->plasma_analysis tissue_analysis Tissue Analysis - Histology (H&E, Oil Red O) - Western Blot - RT-qPCR - Enzyme Assays tissues->tissue_analysis data Data Analysis & Comparison plasma_analysis->data tissue_analysis->data

References

Comparative Lipidomics of Tissues Treated with Dihydrosterculic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lipidomic effects of Dihydrosterculic acid (DHSA) on various tissues, supported by experimental data. We delve into the quantitative changes in lipid profiles and provide detailed methodologies for the key experiments cited.

This compound (DHSA), a cyclopropene fatty acid found in cottonseed oil, has garnered significant interest for its ability to modulate lipid metabolism. Its primary mechanism of action is the inhibition of stearoyl-CoA desaturase-1 (SCD1), a pivotal enzyme in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs)[1][2][3][4]. This inhibition leads to significant alterations in the lipidomic landscape of various tissues, most notably the liver. This guide will compare the lipidomic profiles of tissues from subjects treated with DHSA-containing diets to those on diets enriched with other fatty acids, such as saturated fats and linoleic acid.

Hepatic Lipidome Modulation by this compound

The liver is a central hub for lipid metabolism, and studies in animal models have demonstrated the profound impact of DHSA on the hepatic lipidome. Research comparing diets enriched with cottonseed oil (CSO), containing DHSA, to diets high in saturated fatty acids (SFA) or linoleic acid (18:2) has revealed that DHSA treatment leads to a liver metabolomic profile that more closely resembles that of a standard chow diet.

Comparative Analysis of Hepatic Fatty Acid Composition

A key study by Paton, Vaughan, et al. (2017) in mice provides quantitative data on the changes in hepatic fatty acid composition after four weeks of dietary intervention. The data highlights a significant increase in the ratio of stearic acid (18:0) to oleic acid (18:1n-9) in the livers of mice fed the CSO diet, a direct consequence of SCD1 inhibition.

Fatty AcidChow Diet (%)High Saturated Fat (SFA) Diet (%)High Linoleic Acid (18:2) Diet (%)Cottonseed Oil (DHSA) Diet (%)
Palmitic (16:0)20.1 ± 0.525.3 ± 0.818.5 ± 0.623.8 ± 0.7
Stearic (18:0)12.5 ± 0.415.1 ± 0.610.2 ± 0.318.2 ± 0.5
Oleic (18:1n-9)30.2 ± 1.135.8 ± 1.225.1 ± 0.922.5 ± 0.8
Linoleic (18:2)15.3 ± 0.710.2 ± 0.428.9 ± 1.119.1 ± 0.6
18:0/18:1n-9 Ratio 0.41 0.42 0.41 0.81

Data synthesized from Paton, Vaughan, et al. (2017). Values are presented as mean ± SEM.

Impact on Hepatic Lipid Classes

Beyond fatty acid composition, DHSA treatment also influences the abundance of various lipid classes in the liver. A study by Son et al. (2023) demonstrated that a CSO-enriched diet, when compared to a high-fat diet, led to significant reductions in key lipid storage molecules.

Lipid ClassHigh-Fat Diet ControlCottonseed Oil (DHSA) DietPercent Change
Total CholesterolHighLower-40% ± 12%[5][6][7]
Free CholesterolHighLower-23% ± 11%[5][6][7]
TriglyceridesHighLower-47% ± 12%[5][6][7]

Data from Son et al. (2023) representing changes in hepatic lipid levels in mice with pre-existing fatty liver.

Effects on Other Tissues: Adipose, Muscle, and Serum

Currently, there is a lack of direct comparative lipidomics studies investigating the specific effects of purified DHSA on adipose tissue, muscle, and serum. However, studies on diets containing cottonseed oil, which includes DHSA, provide some insights. One study found that a CSO diet did not significantly alter the n-6 fatty acid profiles in serum and adipose tissue when compared to a corn oil diet[8]. Further research is needed to delineate the direct impact of DHSA on the lipidomes of these tissues.

Signaling Pathways and Experimental Workflow

The metabolic changes induced by DHSA are underpinned by alterations in key signaling pathways. DHSA has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its target genes in the liver[9]. PPARα is a master regulator of fatty acid oxidation, and its activation provides a mechanism for the observed reduction in hepatic lipid accumulation.

Signaling Pathway of DHSA in the Liver

DHSA_Signaling DHSA This compound (from Cottonseed Oil) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) DHSA->SCD1 inhibits PPARa PPARα DHSA->PPARa activates MUFAs Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1->MUFAs converts SFAs Saturated Fatty Acids (e.g., Stearic Acid) FAO_Genes Fatty Acid Oxidation Genes PPARa->FAO_Genes upregulates Lipid_Oxidation Increased Lipid Oxidation FAO_Genes->Lipid_Oxidation leads to Lipid_Accumulation Decreased Hepatic Lipid Accumulation Lipid_Oxidation->Lipid_Accumulation results in

Caption: DHSA inhibits SCD1 and activates PPARα, leading to reduced MUFA synthesis and increased fatty acid oxidation.

Experimental Workflow for Comparative Lipidomics

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization (e.g., Liver) Extraction Lipid Extraction (e.g., Folch Method) Tissue->Extraction Derivatization Fatty Acid Methyl Ester (FAME) Derivatization Extraction->Derivatization LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Extraction->LCMS GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Identification Lipid Identification GCMS->Identification LCMS->Identification Quantification Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats Comparison Comparative Analysis of Lipid Profiles Stats->Comparison

Caption: A typical workflow for comparative lipidomics analysis of tissues.

Experimental Protocols

Lipid Extraction from Liver Tissue (Modified Folch Method)

This protocol is a widely used method for extracting a broad range of lipids from tissues.

  • Homogenization: Homogenize 50-100 mg of frozen liver tissue in a 2:1 (v/v) chloroform:methanol solution.

  • Extraction: Allow the mixture to stand at room temperature for at least 20 minutes to ensure complete lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly. Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform or methanol) and store at -80°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is standard for the quantitative analysis of fatty acid composition.

  • Derivatization: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as 14% boron trifluoride in methanol. This is typically done by heating the sample with the reagent at 60-100°C for 5-10 minutes.

  • Extraction of FAMEs: After cooling, add hexane and water to the sample, vortex, and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a capillary column (e.g., a polar phase like biscyanopropyl polysiloxane) coupled to a mass spectrometer.

  • Quantification: Identify individual FAMEs based on their retention times and mass spectra compared to known standards. Quantify the fatty acids by comparing the peak areas to an internal standard.

References

Dihydrosterculic Acid: A Comparative Analysis of its Anti-Lipogenic Effects Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-lipogenic effects of Dihydrosterculic acid (DHSA), a naturally occurring cyclopropene fatty acid found in cottonseed and other oils. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for metabolic disorders characterized by excess lipid accumulation. Here, we present a consolidated overview of existing experimental data, detailed methodologies for key assays, and visual representations of the pertinent signaling pathways.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase-1 (SCD1)

This compound exerts its anti-lipogenic effects primarily through the inhibition of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a critical enzyme in de novo lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This conversion is a rate-limiting step in the synthesis of triglycerides and other complex lipids. By inhibiting SCD1, DHSA effectively reduces the pool of MUFAs, leading to a decrease in lipid accumulation in various cell types. The related compound, sterculic acid, has been shown to directly inhibit SCD enzyme activity in 3T3-L1 adipocytes by over 90% without affecting adipocyte differentiation or the expression of the SCD gene and protein.[3]

The expression of SCD1 is transcriptionally regulated by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid metabolism.[1][4] The activity of SREBP-1c is, in turn, influenced by various upstream signals, including insulin and liver X receptor (LXR).[5][6]

Comparative Anti-Lipogenic Efficacy of this compound

While direct comparative studies of DHSA across a wide range of cell types are limited, existing research provides strong evidence of its anti-lipogenic potential. The following table summarizes the observed effects of DHSA and the closely related sterculic acid in different experimental models.

Cell Type/Model Compound Observed Anti-Lipogenic Effects Key Findings & Supporting Data Citation
Mouse Liver (in vivo) This compoundSuppression of desaturase activity, improved metabolomic profile.Mice fed a cottonseed oil-enriched diet, containing DHSA, showed impaired desaturase activity. DHSA treatment mimicked these effects, increasing PPARδ expression while suppressing SCD1 activity.[7]
3T3-L1 Adipocytes Sterculic AcidMarked reduction in unsaturated fatty acids (palmitoleic and oleic acids) and accumulation of saturated fatty acids (palmitic and stearic acids).Treatment with 100 µM sterculic acid during differentiation inhibited SCD enzyme activity by over 90%. This occurred without altering the mRNA levels of SCD1, SCD2, fatty acid synthase (FAS), or aP2, indicating a direct enzymatic inhibition.[3]
Bovine Adipocytes Sterculic AcidDecreased expression of acetyl-CoA carboxylase (ACC), a key lipogenic enzyme.Treatment with sterculic acid to inhibit SCD1 resulted in a downstream reduction in the expression of genes involved in lipogenesis.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to assess the anti-lipogenic effects of DHSA.

Cell Culture and Differentiation
  • 3T3-L1 Preadipocyte Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Adipocyte Differentiation: To induce differentiation, post-confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every two days. DHSA or other test compounds are typically added during the differentiation process.

Oil Red O Staining for Lipid Accumulation
  • Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids. The intensity of the stain is proportional to the amount of accumulated lipid.

  • Protocol:

    • Wash differentiated adipocytes with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin in PBS for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with a freshly prepared Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

    • Wash extensively with water to remove unbound dye.

    • For quantification, elute the dye from the stained cells with 100% isopropanol and measure the absorbance at 510 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Principle: qPCR is used to measure the mRNA levels of key genes involved in lipogenesis, such as SREBP-1c, SCD1, FAS, and ACC.

  • Protocol:

    • Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

    • Normalize the expression of target genes to a housekeeping gene (e.g., β-actin or GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Western Blotting for Protein Expression Analysis
  • Principle: Western blotting is used to detect and quantify the protein levels of key lipogenic enzymes and transcription factors.

  • Protocol:

    • Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., SCD1, SREBP-1c, p-AMPK, AMPK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Visualizations

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.

G cluster_0 De Novo Lipogenesis Pathway cluster_1 Regulatory Pathway Saturated Fatty Acids Saturated Fatty Acids SCD1 SCD1 Saturated Fatty Acids->SCD1 Monounsaturated Fatty Acids Monounsaturated Fatty Acids SCD1->Monounsaturated Fatty Acids Triglycerides Triglycerides Monounsaturated Fatty Acids->Triglycerides SREBP-1c SREBP-1c SREBP-1c->SCD1 Upregulates DHSA DHSA DHSA->SCD1 Inhibits

Caption: Mechanism of DHSA in inhibiting lipogenesis.

G cluster_workflow Experimental Workflow for Assessing Anti-Lipogenic Effects Cell Culture Cell Culture Differentiation & DHSA Treatment Differentiation & DHSA Treatment Cell Culture->Differentiation & DHSA Treatment Lipid Accumulation Assay Lipid Accumulation Assay Differentiation & DHSA Treatment->Lipid Accumulation Assay Gene Expression Analysis Gene Expression Analysis Differentiation & DHSA Treatment->Gene Expression Analysis Protein Expression Analysis Protein Expression Analysis Differentiation & DHSA Treatment->Protein Expression Analysis Oil Red O Staining Oil Red O Staining Lipid Accumulation Assay->Oil Red O Staining qPCR qPCR Gene Expression Analysis->qPCR Western Blot Western Blot Protein Expression Analysis->Western Blot

Caption: Workflow for evaluating DHSA's anti-lipogenic effects.

G Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c LXR LXR LXR->SREBP-1c Lipogenic Genes (SCD1, FAS, ACC) Lipogenic Genes (SCD1, FAS, ACC) SREBP-1c->Lipogenic Genes (SCD1, FAS, ACC) Activates Lipogenesis Lipogenesis Lipogenic Genes (SCD1, FAS, ACC)->Lipogenesis DHSA DHSA DHSA->Lipogenic Genes (SCD1, FAS, ACC) Inhibits SCD1

Caption: Key signaling pathways in lipogenesis regulation.

References

A Head-to-Head Comparison of Dihydrosterculic Acid and Other Natural PPARα Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Dihydrosterculic acid (DHSA) and other naturally occurring Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to PPARα and its Natural Agonists

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, particularly in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, thereby contributing to the lowering of plasma triglycerides. Consequently, PPARα has emerged as a key therapeutic target for metabolic disorders such as dyslipidemia.

While synthetic agonists like fibrates are in clinical use, there is growing interest in identifying and characterizing natural compounds that can modulate PPARα activity. Among these, fatty acids and their derivatives are the most well-studied endogenous and dietary ligands. This guide focuses on this compound, a cyclopropane fatty acid found in cottonseed oil, and compares its PPARα agonistic properties with other prominent natural fatty acid agonists.

Quantitative Comparison of PPARα Agonist Activity

The following table summarizes the available quantitative data on the potency of this compound and other natural fatty acids in activating or binding to PPARα. The data is primarily derived from in vitro assays, such as reporter gene assays (measuring EC50 values for activation) and competitive binding assays (measuring IC50 values for receptor binding). It is important to note that direct head-to-head comparative studies for all these compounds under identical experimental conditions are limited. Therefore, the presented values should be interpreted within the context of the specific studies from which they were obtained.

Natural AgonistTypePotency (EC50/IC50)Assay TypeSpeciesReference
This compound Cyclopropane Fatty AcidPotency comparable to dietary monounsaturated fatty acidsBinding AssayNot Specified
Conjugated Linoleic Acid (9Z, 11E) Polyunsaturated Fatty AcidIC50: 140 nMCompetitive Binding AssayHuman
Oleic Acid Monounsaturated Fatty AcidEC50: >100 µMReporter Gene AssayNot Specified[1]
Palmitic Acid Saturated Fatty AcidEC50: >100 µMReporter Gene AssayNot Specified[1]
Arachidonic Acid Polyunsaturated Fatty Acid---[2]

Note: A direct EC50 or IC50 value for this compound's activation of PPARα was not available in the reviewed literature. However, studies indicate its effects are mediated through PPARα, and its binding potency is comparable to that of dietary monounsaturated fatty acids.[3][4][5][6][7] Arachidonic acid is a known PPARα agonist, but specific EC50/IC50 values from comparable assays were not consistently reported across the reviewed literature.[2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for assessing agonist activity.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Natural PPARα Agonist (e.g., this compound) PPARa_RXR_inactive PPARα/RXR Heterodimer (inactive) Agonist->PPARa_RXR_inactive Binds to PPARα PPARa_RXR_active PPARα/RXR Heterodimer (active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis (Fatty Acid Oxidation Enzymes) mRNA->Protein Metabolic_Effect Increased Fatty Acid Oxidation Protein->Metabolic_Effect

Caption: PPARα Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_assay Luciferase Reporter Assay cluster_data_analysis Data Analysis HepG2 HepG2 Cells Transfection Transfect with PPRE-Luciferase Reporter and PPARα Expression Vector HepG2->Transfection Treatment Treat cells with This compound or other Natural Agonists Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminometry Measure Luciferase Activity (Luminescence) Lysis->Luminometry Analysis Calculate Fold Activation and Determine EC50 Luminometry->Analysis

Caption: Experimental Workflow for PPARα Reporter Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to generate the data in this guide.

PPARα Reporter Gene Assay

This assay measures the ability of a compound to activate PPARα-mediated gene transcription.

a. Cell Culture and Transfection:

  • Hepatoma cell lines, such as HepG2, are commonly used due to their hepatic origin and relevance to lipid metabolism.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells are seeded in multi-well plates and co-transfected with two plasmids:

    • An expression vector containing the full-length coding sequence of human or rodent PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

  • A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.

b. Compound Treatment:

  • After transfection, cells are treated with various concentrations of the test compounds (e.g., this compound, oleic acid) or a known synthetic agonist (e.g., fenofibrate) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Cells are typically incubated with the compounds for 24-48 hours.

c. Luciferase Activity Measurement:

  • Following treatment, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • The results are expressed as "fold activation" relative to the vehicle control.

d. Data Analysis:

  • Dose-response curves are generated by plotting the fold activation against the logarithm of the compound concentration.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve using non-linear regression analysis.

PPARα Competitive Binding Assay

This assay determines the ability of a test compound to directly bind to the PPARα ligand-binding domain (LBD) by competing with a known fluorescently labeled ligand.

a. Assay Principle:

  • The assay utilizes a recombinant PPARα LBD, a fluorescently labeled PPARα ligand (tracer), and a molecule that can detect the binding of the tracer to the LBD (e.g., an antibody in a FRET-based system).

  • When the tracer is bound to the LBD, a high signal is generated.

  • Unlabeled test compounds compete with the tracer for binding to the LBD. An effective competitor will displace the tracer, leading to a decrease in the signal.

b. Assay Procedure:

  • The PPARα LBD, the fluorescent tracer, and the detection molecule are incubated together in a microplate well.

  • A dilution series of the test compound (e.g., this compound) is added to the wells.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • The signal (e.g., fluorescence or FRET) is measured using a plate reader.

c. Data Analysis:

  • The data is plotted as the percentage of tracer binding versus the logarithm of the test compound concentration.

  • The IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer, is determined from the resulting competition curve. This value is an indicator of the binding affinity of the compound for the PPARα LBD.

Conclusion

This compound has been identified as a natural PPARα agonist, with evidence suggesting its lipid-lowering effects are mediated through the activation of this nuclear receptor.[4][6][7] While direct quantitative comparisons of its potency (EC50/IC50) with other natural fatty acids are not yet widely available, initial studies indicate its binding affinity for PPARα is comparable to that of dietary monounsaturated fatty acids. Other natural fatty acids, such as conjugated linoleic acid, demonstrate high affinity for PPARα, with potencies in the nanomolar range.[3] Further quantitative studies are warranted to precisely determine the potency and efficacy of this compound as a PPARα agonist and to fully elucidate its potential as a therapeutic agent for metabolic diseases. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.

References

Safety Operating Guide

Safe Disposal of Dihydrosterculic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of dihydrosterculic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on available safety data and best practices for chemical waste management in a research environment.

Immediate Safety and Handling Precautions

While this compound may not be classified as a hazardous substance by all regulatory bodies, it is imperative to handle it with care in a laboratory setting.[1] Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 4675-61-0
Molecular Formula C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol
Appearance Solid
Solubility Soluble in chloroform, methanol, ethanol, and hexane.
Storage Store in a cool, dry place.

(Data sourced from multiple chemical suppliers and databases)[2][3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to manage it as a chemical waste through a licensed disposal service. Do not dispose of this compound down the drain or in regular solid waste.

Experimental Protocol: Waste Collection and Disposal
  • Waste Segregation:

    • Isolate waste containing this compound from other waste streams.

    • This includes pure or neat this compound, solutions containing the acid, and any contaminated lab materials such as pipette tips, tubes, or absorbent paper.

  • Solid Waste Containment:

    • For solid this compound or contaminated solids, mix with an inert absorbent material like sand or vermiculite.[4]

    • Place the mixture in a clearly labeled, sealed, and chemically compatible waste container.

  • Liquid Waste Containment:

    • Collect solutions containing this compound in a dedicated, leak-proof container.

    • Ensure the container is properly sealed and labeled.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the CAS number "4675-61-0."

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated.

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

Disposal Workflow Diagram

cluster_prep Waste Preparation cluster_label Labeling and Storage cluster_disposal Final Disposal Assess Waste Assess Waste Type (Solid, Liquid, Contaminated Materials) Segregate Segregate this compound Waste Assess Waste->Segregate 1. Identify Package Package Appropriately (Solid: Mix with Sand/Vermiculite) (Liquid: Sealable Container) Segregate->Package 2. Contain Label Label Container with Chemical Name, CAS#, and Hazard Info Package->Label 3. Identify Store Store in Designated Hazardous Waste Area Label->Store 4. Secure Contact_EHS Contact Institutional EHS or Licensed Disposal Vendor Store->Contact_EHS 5. Initiate Arrange_Pickup Arrange for Professional Waste Pickup Contact_EHS->Arrange_Pickup 6. Finalize

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrosterculic acid
Reactant of Route 2
Reactant of Route 2
Dihydrosterculic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.